molecular formula C4H3ClN2O2 B025721 6-Chlorouracil CAS No. 107577-09-3

6-Chlorouracil

カタログ番号: B025721
CAS番号: 107577-09-3
分子量: 146.53 g/mol
InChIキー: PKUFNWPSFCOSLU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

6-Chlorouracil is a halogenated pyrimidine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical research. This compound is a prominent intermediate in the synthesis of diverse fused uracil systems, including pyrimidopyridazines and pyrazolopyrimidines, which are investigated for their significant biological activities . Studies highlight its value in developing novel compounds with potent antitumor and antimicrobial properties . As a halouracil, its core structure is of interest for studying long-range electron transfer and the formation of metal-ion complexes, such as with copper, which are relevant to understanding mechanisms of radiation-induced DNA damage . Researchers utilize this compound as a precursor to synthesize molecules that demonstrate promising in vitro activity against Gram-positive bacteria (e.g., Bacillus subtilis , Streptococcus pneumoniae ), Gram-negative bacteria (e.g., Escherichia coli , Pseudomonas aeruginosa ), and the filamentous fungus Aspergillus fumigatus . The compound is typically supplied as a white to off-white crystalline solid with a melting point of approximately 295 °C (dec.) and a molecular weight of 146.53 g/mol . Key Research Applications: • Synthesis of fused uracil derivatives with anticancer and antimicrobial activity . • Investigation as a metal-ion complexing agent for DNA interaction studies . • Building block for inhibitors of nucleic acid metabolism . Disclaimer: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-chloro-1H-pyrimidine-2,4-dione
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InChI

InChI=1S/C4H3ClN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)
Source PubChem
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InChI Key

PKUFNWPSFCOSLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O2
Source PubChem
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DSSTOX Substance ID

DTXSID70195396
Record name 6-Chlorouracil
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Molecular Weight

146.53 g/mol
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CAS No.

4270-27-3
Record name 6-Chlorouracil
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Foundational & Exploratory

An In-depth Technical Guide to 6-Chlorouracil: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-chlorouracil. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Identification

This compound is a halogenated derivative of uracil, a pyrimidine nucleobase.[1] Its structure consists of a pyrimidine ring with a chlorine atom substituted at the 6-position.

  • IUPAC Name: 6-chloro-1H-pyrimidine-2,4-dione[2]

  • Synonyms: 6-Chloropyrimidine-2,4(1H,3H)-dione, 4-Chloro-2,6-dihydroxypyrimidine[1][3][4]

  • CAS Number: 4270-27-3[2][3][5][6]

  • Molecular Formula: C₄H₃ClN₂O₂[1][2][5][6][7]

  • SMILES: C1=C(NC(=O)NC1=O)Cl[2]

  • InChI Key: PKUFNWPSFCOSLU-UHFFFAOYSA-N[2][5][6]

Physicochemical Properties

This compound typically appears as a white to off-white crystalline solid or powder.[1][8][9]

Table 1: Quantitative Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight146.53 g/mol [2][3][7]
Melting Point>280 °C[7][8]
Water Solubility4.885 g/L (at 25 °C)[9]
XLogP3-0.3[9]
Hydrogen Bond Donor Count2[9]
Hydrogen Bond Acceptor Count2[9]
Topological Polar Surface Area58.2 Ų[2][9]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • ¹H NMR (300 MHz, DMSO-d6) δ (ppm): 12.00 (broad peak, 1H, NH), 11.09 (broad peak, 1H, NH), 5.66 (single peak, 1H, CH).[7][8]

  • Infrared (IR) (KBr, ν cm⁻¹): 3095 (N-H stretching), 1729, 1709, 1652 (C=O stretching), 1616 (C=C stretching), 1380 (C-N stretching), 841 (N-H out-of-plane bending), 790 (C-Cl stretching).[7][8]

Experimental Protocols: Synthesis of this compound

Two common methods for the synthesis of this compound are detailed below.

This protocol involves the controlled hydrolysis of 2,4,6-trichloropyrimidine.

Experimental Procedure:

  • Dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in an aqueous solution (100 mL) containing sodium hydroxide (NaOH) (8.9 g, 0.22 mol).[7][8]

  • Stir the solution under refluxing conditions for 1 hour.[7][8]

  • After the reaction is complete, cool the mixture and adjust the pH to 2-3 using concentrated hydrochloric acid (HCl).[7][8]

  • Place the mixture in a refrigerator overnight to facilitate crystallization.[7][8]

  • Collect the resulting precipitate by filtration, wash it with cold water, and dry it under a vacuum in the presence of phosphorus pentoxide.[7][8]

  • This procedure yields this compound as a white crystalline solid (97% yield).[7][8]

This two-step industrial route involves cyclization followed by chlorination.[10] It is considered to have good atom economy and high yield.[10]

Step 1: Preparation of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid)

  • Add diethyl malonate (52 g, 0.5 mol) and urea (32 g, 0.43 mol) to 120 g of acetic acid and heat the mixture to 70°C.[10]

  • Slowly add acetic anhydride (90 g, 0.88 mol) dropwise to the reaction mixture.[10]

  • Stir the mixture at 90°C for 3 hours.[10]

  • After cooling to room temperature, remove the solvent under reduced pressure.[10]

  • Dissolve the residue in 180 g of ethanol, which will cause a yellow solid to precipitate.[10]

  • Recrystallize the crude product with ethanol and dry to obtain the crystalline solid intermediate.[10]

Step 2: Preparation of this compound

  • Add the pyrimidine-2,4,6(1H,3H,5H)-trione intermediate (49.7 g, 0.35 mol) to 557 g of phosphorus oxychloride (POCl₃) and cool the mixture to 0°C.[10]

  • Slowly add water (9.5 g) dropwise to the reaction mixture. Caution is advised as rapid or incorrect addition can be dangerous.[10]

  • Heat the mixture to 80°C and allow it to react for 5 hours, resulting in a brown solution.[10]

  • After cooling, remove the unreacted phosphorus oxychloride under reduced pressure to yield the final product.[10]

Synthesis_of_6_Chlorouracil cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination A Diethyl Malonate + Urea C Reaction at 90°C for 3h A->C 1. Heat to 70°C B Acetic Acid (Solvent) Acetic Anhydride B->C 2. Add dropwise D Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid Intermediate) C->D 3. Cool & Recrystallize F Reaction at 80°C for 5h D->F 1. Add to POCl₃ at 0°C E Phosphorus Oxychloride (POCl₃) + Water E->F 2. Heat G This compound (Final Product) F->G 3. Cool & Remove excess POCl₃

Caption: Synthesis workflow for this compound from Diethyl Malonate.

Biological and Chemical Reactivity

This compound serves as a versatile intermediate in organic synthesis and has documented biological activities.

  • Chemical Reactivity: The chlorine atom at the 6-position is a leaving group, making it susceptible to nucleophilic substitution. For instance, reactions with various pyridine derivatives yield pyridinium-substituted uracils.[8]

  • Biological Activity:

    • It is a key starting material for the synthesis of Alogliptin, a medication used for treating type II diabetes.[10]

    • This compound acts as an inhibitor of yeast alcohol dehydrogenase (ADH-H).[4][8][9]

    • It is also a potential inhibitor of DNA repair glycosylases.[4][8][9]

    • As a halogenated uracil, it is useful in studies concerning the effects of halogenation on the stability of nucleic acid base pairs.[8] In medicinal chemistry, it can function as an antimetabolite, interfering with DNA and RNA synthesis, which is a mechanism explored in cancer therapy.[1]

References

Synthesis of 6-Chlorouracil from Barbituric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 6-chlorouracil, a key intermediate in the production of various pharmaceuticals, from barbituric acid. The primary method described involves the direct chlorination of barbituric acid using phosphorus oxychloride (POCl₃). This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic pathway.

Overview of the Synthetic Pathway

The synthesis of this compound from barbituric acid is a direct chlorination reaction. Barbituric acid, also known as pyrimidine-2,4,6(1H,3H,5H)-trione, is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to replace one of the hydroxyl groups (in its tautomeric form) with a chlorine atom. Careful control of the reaction conditions is crucial to achieve selective mono-chlorination at the 6-position and avoid the formation of polychlorinated byproducts such as 2,4,6-trichloropyrimidine.

The overall transformation can be represented as follows:

Synthesis_Pathway Barbituric_Acid Barbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione) Chlorouracil This compound Barbituric_Acid->Chlorouracil POCl₃

Caption: Reaction scheme for the synthesis of this compound from barbituric acid.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound from barbituric acid. The procedure is based on established laboratory methods.

Materials and Reagents
  • Barbituric acid (Pyrimidine-2,4,6(1H,3H,5H)-trione)

  • Phosphorus oxychloride (POCl₃)

  • Water (deionized)

  • Methanol or Ethanol

  • Ice

Synthesis of Barbituric Acid (Precursor)

While the focus is on the chlorination step, for completeness, a typical synthesis of the precursor, barbituric acid, from diethyl malonate and urea is outlined below.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add diethyl malonate (0.5 mol) and urea (0.43 mol) to acetic acid (120 g).

  • Heating and Addition: Heat the mixture to 70°C. Slowly add acetic anhydride (0.88 mol) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at 90°C for 3 hours.

  • Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in ethanol (180 g) to precipitate the product. The crude product can be recrystallized from ethanol to yield crystalline barbituric acid.

Synthesis of this compound

The following protocol details the chlorination of barbituric acid to yield this compound.[1]

  • Reaction Setup: In a suitable reaction vessel, add barbituric acid (0.35 mol) to phosphorus oxychloride (557 g) and cool the mixture to 0°C.

  • Addition of Water: Slowly and carefully add water (9.5 g) dropwise to the reaction mixture while maintaining the low temperature. Caution: The reaction of water with phosphorus oxychloride is highly exothermic and can be dangerous if the addition is too rapid.[1]

  • Reaction: Heat the mixture to 80°C and maintain this temperature for 5 hours. The reaction mixture should turn into a brown solution.

  • Removal of Excess Reagent: After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.

  • Product Isolation: Dissolve the residue in methanol. The solid product, this compound, will precipitate out of the solution.

  • Purification: The crude product can be further purified by recrystallization.

The following workflow diagram illustrates the key steps in the synthesis process:

Experimental_Workflow cluster_synthesis Synthesis of this compound start Start reactants Mix Barbituric Acid and POCl₃ Cool to 0°C start->reactants add_water Slowly add Water reactants->add_water heat Heat to 80°C for 5 hours add_water->heat remove_pocl3 Remove excess POCl₃ (Reduced Pressure) heat->remove_pocl3 dissolve Dissolve residue in Methanol remove_pocl3->dissolve precipitate Precipitation of this compound dissolve->precipitate end End precipitate->end

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the quantitative data associated with the synthesis of barbituric acid and its subsequent conversion to this compound.[1]

Table 1: Synthesis of Barbituric Acid

ParameterValue
Diethyl Malonate0.5 mol (52 g)
Urea0.43 mol (32 g)
Acetic Anhydride0.88 mol (90 g)
Reaction Temperature90°C
Reaction Time3 hours
Yield81.3%
Melting Point130-131°C

Table 2: Synthesis of this compound

ParameterValue
Barbituric Acid0.35 mol (49.7 g)
Phosphorus Oxychloride557 g
Water9.5 g
Reaction Temperature80°C
Reaction Time5 hours
Overall Yield (from diethyl malonate)61.5%

Reaction Mechanism and Selectivity

The chlorination of barbituric acid with phosphorus oxychloride proceeds through the formation of a chlorophosphate intermediate. The enolic form of barbituric acid attacks the phosphorus atom of POCl₃, leading to the elimination of HCl and the formation of a phosphate ester. Subsequent nucleophilic attack by a chloride ion displaces the phosphate group, yielding this compound.

The selectivity for mono-chlorination at the 6-position is influenced by the reaction conditions. The use of a large excess of phosphorus oxychloride and higher temperatures can lead to the formation of 2,4,6-trichloropyrimidine.[2][3] Therefore, controlling the stoichiometry and temperature is critical for obtaining the desired product. The addition of a small amount of water can influence the reactivity of the system.[1]

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • The reaction is exothermic , especially during the addition of water to POCl₃. Proper cooling and slow, controlled addition are essential to prevent runaway reactions.[1]

  • Hydrogen chloride (HCl) gas is evolved during the reaction. A proper scrubbing system should be in place to neutralize the acidic gas.

This technical guide provides a comprehensive overview of the synthesis of this compound from barbituric acid. By following the detailed protocols and adhering to the safety precautions, researchers can successfully synthesize this important chemical intermediate.

References

6-Chlorouracil CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 6-Chlorouracil, a halogenated derivative of uracil, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, synthesis protocols, biological significance, and its role in metabolic pathways.

Core Properties of this compound

This compound, with the CAS number 4270-27-3 , is a pyrimidine nucleobase analog.[1][2][3][4][5][6][7][8] Its molecular formula is C4H3ClN2O2, and it has a molecular weight of approximately 146.53 g/mol .[1][3][4][5][7]

Physicochemical and Spectral Data

The key physicochemical and spectral properties of this compound are summarized in the tables below for easy reference.

Property Value Reference
Appearance White to off-white crystalline solid[8][9][10]
Melting Point >280 °C[2][4]
Water Solubility 4.885 g/L (at 25 °C)[4][10]
pKa 6.24 ± 0.10 (Predicted)[4]
Spectral Data Values Reference
¹H NMR (300 MHz, DMSO-d6) δ (ppm) 12.00 (br s, 1H, NH), 11.09 (br s, 1H, NH), 5.66 (s, 1H, CH)[2][4]
IR (KBr, ν cm⁻¹) 3095 (N-H), 1729, 1709, 1652 (C=O), 1616 (C=C), 1380 (C-N), 841 (N-H), 790 (C-Cl)[2][4]

Synthesis of this compound: Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below. The following diagram illustrates a general workflow for one of the common synthesis routes.

G Workflow for this compound Synthesis start Starting Materials (Diethylmalonate and Urea) step1 Cyclization Reaction (Acetic Acid, Acetic Anhydride) start->step1 intermediate Pyrimidine-2,4,6(1H,3H,5H)-trione step1->intermediate step2 Halogenation Reaction (Phosphorus Oxychloride) intermediate->step2 product This compound step2->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound from diethylmalonate and urea.

Method 1: Synthesis from Diethylmalonate and Urea

This protocol involves a two-step reaction starting with cyclization followed by halogenation.[1]

Step 1: Preparation of Pyrimidine-2,4,6(1H,3H,5H)-trione

  • Add diethylmalonate (52g, 0.5mol) and urea (32g, 0.43mol) to 120g of acetic acid in a reaction vessel.

  • Heat the mixture to 70°C.

  • Slowly add acetic anhydride (90g, 0.88mol) dropwise to the reaction mixture.

  • Stir the mixture at 90°C for 3 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in 180g of ethanol, which will cause a yellow solid to precipitate.

  • Recrystallize the crude product with ethanol and dry to obtain the crystalline solid intermediate.

Step 2: Preparation of this compound

  • Add the pyrimidine-2,4,6(1H,3H,5H)-trione (49.7g, 0.35mol) to 557g of phosphorus oxychloride and cool to 0°C.

  • Slowly add water (9.5g) dropwise to the reaction mixture.

  • Heat the mixture to 80°C and allow it to react for 5 hours, resulting in a brown solution.

  • After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.

  • The residue is then dissolved in methanol, leading to the precipitation of a solid.

  • Filter the solid, and recrystallize the filter cake with ethanol and dry it to obtain the final product.

Method 2: Synthesis from 2,4,6-Trichloropyrimidine

This method provides a high yield of this compound through the hydrolysis of 2,4,6-trichloropyrimidine.[2][4]

  • Dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in an aqueous solution (100 mL) containing NaOH (8.9 g, 0.22 mol).

  • Stir the solution under refluxing conditions for 1 hour.

  • Upon completion of the reaction, adjust the pH of the reaction mixture to 2-3 with concentrated hydrochloric acid.

  • Place the mixture in a refrigerator overnight to promote crystallization.

  • Collect the precipitate by filtration, wash it with cold water, and dry it under vacuum in the presence of phosphorus pentoxide to obtain this compound as a white crystalline solid.

Biological Activity and Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and is a subject of research for its potential therapeutic activities.

  • Pharmaceutical Intermediate: It is a key starting material for the synthesis of Alogliptin, a medication used for the treatment of type II diabetes.[1]

  • Antimetabolite Activity: As a halogenated derivative of uracil, this compound can act as an antimetabolite, interfering with nucleic acid synthesis.[9] This property makes it a compound of interest in cancer research.

  • Enzyme Inhibition: this compound has been identified as a potential inhibitor of yeast alcohol dehydrogenase (ADH-H) and DNA repair glycosylases.[4][11]

General Protocol for an Enzyme Inhibition Assay

Given its potential as an enzyme inhibitor, a general protocol for assessing its inhibitory activity is provided below.

  • Preparation of Reagents: Prepare a suitable buffer solution at the optimal pH for the target enzyme. Prepare stock solutions of the enzyme, the substrate, and this compound (the inhibitor).

  • Enzyme Dilution: Dilute the enzyme to a concentration that allows for a measurable rate of reaction.

  • Pre-incubation with Inhibitor: In a multi-well plate or cuvettes, mix the enzyme with varying concentrations of this compound. Allow this mixture to pre-incubate for a specific period to permit the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

  • Monitoring the Reaction: Measure the rate of the reaction by monitoring the change in absorbance or fluorescence over time using a spectrophotometer or plate reader.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Role in Signaling Pathways

As a uracil analog, this compound has the potential to interfere with the de novo pyrimidine synthesis pathway, which is often upregulated in cancer cells to support rapid proliferation. The PI3K-Akt-mTORC1 signaling pathway is known to promote the synthesis of pyrimidines.[12]

The following diagram illustrates the de novo pyrimidine synthesis pathway. Uracil analogs like this compound can be metabolized and incorporated into this pathway, ultimately disrupting the synthesis of essential nucleotides for DNA and RNA replication.

G De Novo Pyrimidine Synthesis Pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine + CO2 + 2ATP CPSII Carbamoyl Phosphate Synthetase II (CPSII) Glutamine->CPSII Carbamoyl_Phosphate Carbamoyl Phosphate CPSII->Carbamoyl_Phosphate ATCase Aspartate Transcarbamoylase (ATCase) Carbamoyl_Phosphate->ATCase Aspartate Aspartate Aspartate->ATCase Carbamoyl_Aspartate Carbamoyl Aspartate ATCase->Carbamoyl_Aspartate DHOase Dihydroorotase (DHOase) Carbamoyl_Aspartate->DHOase Dihydroorotate Dihydroorotate DHOase->Dihydroorotate Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Transport DHODH Dihydroorotate Dehydrogenase (DHODH) Orotate Orotate UMPS UMP Synthase (UMPS) Orotate->UMPS PRPP PRPP PRPP->UMPS OMP Orotidine 5'-monophosphate (OMP) UMPS->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UTP UTP UMP->UTP dUMP dUMP UMP->dUMP CTP CTP UTP->CTP DNA_RNA DNA and RNA Synthesis CTP->DNA_RNA Thymidylate_Synthase Thymidylate Synthase dUMP->Thymidylate_Synthase dTMP dTMP Thymidylate_Synthase->dTMP dTMP->DNA_RNA DHODH_node DHODH Dihydroorotate_mito->DHODH_node Orotate_mito Orotate DHODH_node->Orotate_mito Orotate_mito->Orotate Transport

Caption: Overview of the de novo pyrimidine synthesis pathway.

References

An In-depth Technical Guide to the Solubility of 6-Chlorouracil in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Chlorouracil, a compound of significant interest in medicinal chemistry. The following sections detail its solubility in aqueous and organic solvents, present experimental protocols for solubility determination, and offer insights into the thermodynamic properties governing its dissolution.

Introduction to this compound

This compound (CAS No. 4270-27-3) is a halogenated derivative of uracil, a pyrimidine nucleobase.[1] Its chemical formula is C₄H₃ClN₂O₂.[1] Functioning as an antimetabolite, it can interfere with nucleic acid synthesis, making it a subject of research in oncology and virology.[1] Understanding the solubility of this compound is critical for its application in drug development, enabling proper formulation, dosage form design, and in vitro assay development.

Quantitative Solubility Data

The solubility of this compound has been determined in water, and while specific quantitative data in common organic solvents is limited in publicly available literature, its behavior in various media can be inferred from its use in chemical syntheses and the properties of structurally related compounds.

Table 1: Quantitative Solubility of this compound and Related Compounds

CompoundSolventTemperature (°C)Solubility
This compound Water254.885 g/L
This compound Ammonium HydroxideNot SpecifiedSoluble
5-Chlorouracil (for comparison)EthanolNot Specified53 mg/mL
5-Chlorouracil (for comparison)Dimethyl Sulfoxide (DMSO)Not Specified0.8 mg/mL
5-Chlorouracil (for comparison)Dimethylformamide (DMF)Not Specified8 mg/mL
5-Chlorouracil (for comparison)Phosphate-Buffered Saline (PBS, pH 7.2)Not Specified60 mg/mL
Uracil (for comparison)EthanolNot Specified~0.8 mg/mL
Uracil (for comparison)Dimethyl Sulfoxide (DMSO)Not Specified~50 mg/mL
Uracil (for comparison)Dimethylformamide (DMF)Not Specified~60 mg/mL
Uracil (for comparison)Phosphate-Buffered Saline (PBS, pH 7.2)Not Specified~8 mg/mL

Note: Data for 5-Chlorouracil and Uracil are provided for comparative purposes due to the limited availability of quantitative data for this compound in organic solvents.

Thermodynamic Properties

The dissolution of a solid in a solvent is governed by thermodynamic principles. The enthalpy of solution provides insight into the energy changes that occur during this process. For this compound, the enthalpy of solution in methanol at 298.15 K has been studied, indicating the importance of solvent-solute interactions in its solubility.[1]

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound. The following protocol outlines a general procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound (crystalline solid)

  • Solvent of interest (e.g., water, ethanol, DMSO, buffered solution)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. For solvents with fine suspended particles, centrifugation at a controlled temperature can be used to facilitate separation.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a calibrated UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax).

  • Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation and Equilibration cluster_1 Sample Processing cluster_2 Analysis A Add excess this compound to solvent B Equilibrate on shaker (24-48h at constant T) A->B C Centrifuge to pellet excess solid B->C Phase Separation D Filter supernatant (0.22 µm filter) C->D E Prepare serial dilutions D->E Quantification F Measure absorbance via UV-Vis Spectroscopy E->F G Calculate concentration from calibration curve F->G

Caption: Workflow for Solubility Determination

Conclusion

The solubility of this compound is a fundamental property influencing its development as a potential therapeutic agent. While its aqueous solubility is well-documented, a comprehensive quantitative understanding of its behavior in various organic solvents requires further investigation. The provided experimental protocol offers a standardized method for researchers to determine the solubility of this compound in solvents relevant to their specific applications. Future studies providing quantitative solubility data in a broader range of solvents will be invaluable to the scientific community.

References

6-Chlorouracil: An In-Depth Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorouracil, a halogenated pyrimidine analog, exhibits significant potential as a therapeutic agent, primarily through its role as an antimetabolite. By mimicking the natural nucleobase uracil, this compound and its derivatives interfere with critical cellular processes, including nucleic acid synthesis and repair, leading to cytotoxic and antiviral effects. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in biological systems. It details the compound's interaction with key enzymes in the pyrimidine salvage pathway, its impact on DNA integrity, and the downstream effects on cell cycle progression and apoptosis. This document synthesizes available data, outlines relevant experimental protocols, and presents visual representations of the key pathways and mechanisms to facilitate further research and drug development efforts.

Introduction

This compound is a synthetic derivative of uracil, a fundamental component of ribonucleic acid (RNA). Its structural similarity to uracil allows it to act as an antimetabolite, competitively inhibiting enzymes involved in nucleotide metabolism. This interference with essential biosynthetic pathways forms the basis of its potential application in oncology and virology. This guide delves into the molecular mechanisms that underpin the biological activity of this compound, providing a technical resource for researchers in the field.

Core Mechanisms of Action

The primary mechanism of action of this compound and its derivatives revolves around the disruption of pyrimidine metabolism. This is primarily achieved through the inhibition of key enzymes in the pyrimidine salvage pathway, leading to an imbalance in the nucleotide pool required for DNA and RNA synthesis.

Inhibition of Thymidine Phosphorylase

A principal target of this compound derivatives is Thymidine Phosphorylase (TP), an enzyme that catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. TP plays a crucial role in the pyrimidine salvage pathway, and its inhibition can lead to a depletion of the thymidine pool necessary for DNA synthesis.

A notable derivative, 6-(2-aminoethyl)amino-5-chlorouracil (AEAC), has been identified as a potent and selective competitive inhibitor of human thymidine phosphorylase.[1]

Quantitative Data on Thymidine Phosphorylase Inhibition by a this compound Derivative

CompoundTarget EnzymeInhibition TypeKi (nM)
6-(2-aminoethyl)amino-5-chlorouracil (AEAC)Human Thymidine PhosphorylaseCompetitive165[1]
Potential Inhibition of Uracil DNA Glycosylase

Uracil can be misincorporated into DNA, and Uracil DNA Glycosylase (UDG) is a key enzyme in the base excision repair (BER) pathway responsible for removing it. Halogenated uracil analogs, including chlorouracils, have been investigated as potential inhibitors of UDG. Inhibition of UDG would lead to the persistence of uracil in DNA, which can trigger DNA damage responses and apoptosis.[2] While direct quantitative data for this compound is limited, studies on similar compounds suggest this as a plausible mechanism.

Disruption of Pyrimidine Biosynthesis

As a uracil analog, this compound has the potential to interfere with other enzymes in the pyrimidine biosynthesis and salvage pathways, such as uridine phosphorylase and uracil phosphoribosyltransferase (UPRT). By competing with the natural substrate, uracil, it can disrupt the synthesis of essential pyrimidine nucleotides.

Downstream Cellular Effects

The enzymatic inhibition and disruption of nucleotide metabolism by this compound trigger a cascade of downstream cellular events, ultimately leading to cytotoxicity in cancer cells and inhibition of viral replication.

Interference with DNA and RNA Synthesis

By depleting the pool of pyrimidine nucleotides, this compound indirectly inhibits the synthesis of both DNA and RNA. This effect is particularly detrimental to rapidly proliferating cells, such as cancer cells, which have a high demand for nucleic acid precursors.

Induction of Apoptosis

The accumulation of DNA damage, resulting from both the inhibition of repair enzymes like UDG and the imbalance of nucleotide pools, can trigger programmed cell death, or apoptosis. This is a common mechanism of action for many chemotherapeutic agents that target DNA synthesis and integrity. The apoptotic cascade can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Cell Cycle Arrest

Cells have intricate checkpoint mechanisms to ensure the fidelity of DNA replication and cell division. In the presence of DNA damage or nucleotide pool imbalances, these checkpoints can be activated, leading to a halt in the cell cycle. This allows the cell time to repair the damage, but if the damage is too severe, it can lead to apoptosis.

Signaling Pathways

The cellular stress induced by this compound is expected to activate several key signaling pathways that govern cell fate.

Pyrimidine Metabolism Pathway

The following diagram illustrates the central role of the pyrimidine salvage pathway and the potential points of inhibition by this compound and its derivatives.

G cluster_salvage Pyrimidine Salvage Pathway Thymidine Thymidine Thymine Thymine Thymidine->Thymine Thymidine Phosphorylase (TP) Uridine Uridine Uracil Uracil Uridine->Uracil Uridine Phosphorylase UMP UMP Uracil->UMP Uracil Phosphoribosyltransferase (UPRT) dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase UMP->dUMP UTP UTP UMP->UTP dTTP dTTP dTMP->dTTP DNA DNA dTTP->DNA dUTP dUTP dUTP->dUMP dUTP->DNA Incorporation (error) CTP CTP UTP->CTP RNA RNA UTP->RNA CTP->RNA Chlorouracil This compound Chlorouracil->Thymine Inhibits TP Chlorouracil->UMP Inhibits UPRT (Potential)

Pyrimidine Salvage Pathway and this compound's Potential Targets.
Apoptosis Induction Pathway

The diagram below illustrates a generalized pathway for the induction of apoptosis following DNA damage, a likely consequence of this compound treatment.

G cluster_apoptosis Apoptosis Induction Pathway Chlorouracil This compound DNA_Damage DNA Damage (Uracil incorporation, repair inhibition) Chlorouracil->DNA_Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Generalized Apoptosis Pathway Induced by this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods used to assess the inhibition of thymidine phosphorylase by pyrimidine analogs.

Materials:

  • Recombinant human Thymidine Phosphorylase (TP)

  • Thymidine

  • Potassium phosphate buffer (50 mM, pH 7.4)

  • This compound

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the potassium phosphate buffer.

  • In a 96-well plate, add in triplicate:

    • 150 µL of 50 mM potassium phosphate buffer (pH 7.4)

    • 20 µL of TP enzyme solution (concentration to be optimized for linear reaction kinetics)

    • 10 µL of this compound dilution or vehicle control (DMSO)

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of 1.5 mM thymidine to each well.

  • Immediately begin monitoring the increase in absorbance at 290 nm for 10-20 minutes at 37°C. The conversion of thymidine to thymine results in an increase in absorbance at this wavelength.

  • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each concentration of this compound compared to the vehicle control.

  • Plot percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.

  • To determine the inhibition constant (Kᵢ) and the mode of inhibition, perform the assay with varying concentrations of both thymidine and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Experimental Workflow for TP Inhibition Assay

G A Prepare Reagents (Buffer, Enzyme, Substrate, This compound) B Add Buffer, Enzyme, and This compound to 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with Thymidine C->D E Monitor Absorbance at 290 nm D->E F Calculate Initial Rates (V₀) E->F G Determine % Inhibition and IC₅₀ F->G H Kinetic Analysis (Lineweaver-Burk/Dixon) to determine Kᵢ G->H

Workflow for Thymidine Phosphorylase Inhibition Assay.
Uracil DNA Glycosylase (UDG) Inhibition Assay (Fluorescence-based)

This protocol is based on a molecular beacon assay to measure UDG activity.[2]

Materials:

  • Purified human Uracil DNA Glycosylase (UDG)

  • Molecular beacon DNA oligonucleotide substrate (hairpin structure with a fluorophore and quencher, containing uracil bases in the stem)

  • Reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 1 mM EDTA, 1 mM DTT)

  • This compound

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of this compound and serial dilutions in the reaction buffer.

  • In a 96-well plate, add in triplicate:

    • Reaction buffer to a final volume of 100 µL

    • Molecular beacon substrate to a final concentration of ~100 nM

    • This compound dilution or vehicle control

  • Equilibrate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding UDG enzyme to a final concentration that gives a linear increase in fluorescence over time.

  • Immediately begin monitoring the increase in fluorescence (excitation and emission wavelengths dependent on the specific fluorophore/quencher pair) at 37°C. The excision of uracil by UDG destabilizes the hairpin, separating the fluorophore and quencher and leading to an increase in fluorescence.

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

  • Determine the percent inhibition and IC₅₀ value for this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a CO₂ incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the determination of the cell cycle distribution of cells treated with this compound.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.

  • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash the pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound and its derivatives represent a promising class of compounds with potential applications in cancer and antiviral therapies. Their primary mechanism of action involves the targeted inhibition of key enzymes within the pyrimidine salvage pathway, most notably thymidine phosphorylase. This enzymatic inhibition leads to a cascade of downstream effects, including the disruption of DNA and RNA synthesis, cell cycle arrest, and the induction of apoptosis. While direct quantitative data for this compound against some of its putative targets remains to be fully elucidated, the evidence from closely related analogs provides a strong rationale for its mechanism of action. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to further investigate and harness the therapeutic potential of this compound. Further studies are warranted to fully characterize its enzymatic inhibition profile, delineate the specific signaling pathways it modulates, and optimize its therapeutic efficacy.

References

spectroscopic analysis of 6-Chlorouracil (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 6-Chlorouracil, a molecule of significant interest in medicinal chemistry and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols for acquiring these spectra.

Introduction to this compound

This compound (C₄H₃ClN₂O₂) is a halogenated derivative of uracil, a pyrimidine base found in ribonucleic acid (RNA). Its chemical structure, featuring a chlorine atom at the 6th position, imparts unique chemical and physical properties, making it a valuable subject for spectroscopic investigation. Understanding the spectroscopic signature of this compound is crucial for its identification, purity assessment, and the study of its interactions in biological systems.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide valuable information.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons in the molecule. The data, typically acquired in a deuterated solvent such as DMSO-d₆, is summarized below.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
12.00Broad Peak1HNH
11.09Broad Peak1HNH
5.66Single Peak1HCH

Table 1: ¹H NMR data for this compound in DMSO-d₆.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) (ppm)Assignment (Predicted)
~160-170C4 (C=O)
~150-160C2 (C=O)
~140-150C6 (C-Cl)
~100-110C5 (C-H)

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically obtained using a KBr pellet, shows characteristic absorption bands.

Wavenumber (cm⁻¹)Assignment
3095N-H stretching vibration
1729, 1709, 1652C=O stretching vibrations
1616C=C stretching vibration
1380C-N stretching vibration
841N-H out-of-plane bending
790C-Cl stretching vibration

Table 3: IR absorption data for this compound (KBr pellet).[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

m/zAssignment
146[M]⁺ (Molecular Ion)
148[M+2]⁺ (Isotope peak due to ³⁷Cl)

Table 4: Key mass spectrometry data for this compound.[3]

The presence of a significant M+2 peak with approximately one-third the intensity of the molecular ion peak is a characteristic feature for compounds containing one chlorine atom. Further fragmentation analysis would provide deeper structural insights.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

¹H NMR Spectroscopy Protocol:

  • Insert the prepared NMR tube into the spectrometer's spinner turbine.

  • Place the sample in the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the peaks and determine their multiplicities.

¹³C NMR Spectroscopy Protocol:

  • Follow the same sample insertion and locking procedures as for ¹H NMR.

  • Tune the probe to the ¹³C frequency.

  • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon.

  • A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

  • Reference the spectrum to the solvent's carbon signal.

Infrared (IR) Spectroscopy

KBr Pellet Method:

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

  • Place a portion of the resulting fine powder into a pellet press die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry

Electron Ionization (EI) with Direct Inlet Probe:

  • Load a small amount of solid this compound into a capillary tube at the end of the direct insertion probe.

  • Insert the probe through a vacuum lock into the ion source of the mass spectrometer.

  • Gradually heat the probe to volatilize the sample directly into the electron beam.

  • The vaporized molecules are ionized by a 70 eV electron beam.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

  • A mass spectrum is recorded, showing the relative abundance of each ion.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_analysis Spectroscopic Techniques cluster_data Data Processing and Interpretation Sample Compound (this compound) Preparation Sample Preparation Sample->Preparation NMR NMR Spectroscopy (¹H and ¹³C) Preparation->NMR IR IR Spectroscopy Preparation->IR MS Mass Spectrometry Preparation->MS Processing Data Processing (FT, Baseline Correction, etc.) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Structure Elucidation/ Confirmation Interpretation->Structure

Caption: A flowchart illustrating the key stages in the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data and protocols presented in this guide provide a foundational understanding of the analytical characterization of this compound. The distinct signals in the NMR and IR spectra, coupled with the molecular weight information from mass spectrometry, allow for unambiguous identification and structural confirmation. These methodologies are essential for quality control in synthesis, for studying the compound's behavior in various chemical and biological environments, and for advancing its potential applications in drug development.

References

6-Chlorouracil: A Comprehensive Technical Guide on its Discovery, Synthesis, and Historical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorouracil (CAS No. 4270-27-3), a halogenated derivative of the pyrimidine nucleobase uracil, is a compound of significant interest in medicinal and synthetic organic chemistry.[1] Its strategic importance lies primarily in its role as a versatile intermediate for the synthesis of a variety of biologically active molecules, most notably as a key starting material for the antidiabetic drug Alogliptin.[2] This technical guide provides a comprehensive overview of the discovery, history, synthesis, and chemical properties of this compound, tailored for professionals in the fields of chemical research and drug development.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the broader history of pyrimidine chemistry. The systematic investigation of pyrimidines commenced in 1884 with the work of Adolf Pinner, who successfully synthesized pyrimidine derivatives through the condensation of ethyl acetoacetate with amidines.[1][3] This foundational work was followed by the first synthesis of the parent pyrimidine ring by Siegmund Gabriel and James Colman in 1900.[3] They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, which was subsequently reduced to pyrimidine.[3]

The reaction of hydroxypyrimidines with phosphorus oxychloride to yield chlorinated pyrimidines has been a well-established synthetic procedure for over a century.[4] While the precise first synthesis of this compound is not definitively documented in readily available literature, it is highly probable that its initial preparation occurred in the early 20th century during the extensive exploration of pyrimidine derivatives and their reactivity. The straightforward chlorination of barbituric acid or its derivatives, a common practice during that era, would have readily led to the formation of chlorinated uracils, including this compound.

Physicochemical Properties

This compound is a white to off-white crystalline solid with the molecular formula C₄H₃ClN₂O₂ and a molecular weight of 146.53 g/mol .[3][5] It is sparingly soluble in water and organic solvents.

PropertyValueReference(s)
Molecular Formula C₄H₃ClN₂O₂[3][5]
Molecular Weight 146.53 g/mol [3]
CAS Number 4270-27-3[3]
Appearance White to off-white crystalline solid[1]
Melting Point > 280 °C[6][7]
IUPAC Name 6-chloro-1H-pyrimidine-2,4-dione[3]

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been developed. The following are two common and well-documented experimental protocols.

Method 1: From Diethyl Malonate and Urea

This two-step synthesis involves the initial formation of barbituric acid followed by chlorination.

Step 1: Synthesis of Barbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione)

  • Reaction: Diethyl malonate is condensed with urea in the presence of a suitable base to form the pyrimidine ring.

  • Experimental Protocol:

    • To a reaction vessel, add diethyl malonate and urea.

    • Add a solvent such as ethanol and a strong base (e.g., sodium ethoxide).

    • Heat the mixture under reflux for several hours.

    • After cooling, acidify the reaction mixture to precipitate the barbituric acid.

    • Filter the solid, wash with cold water, and dry.

Step 2: Chlorination of Barbituric Acid

  • Reaction: Barbituric acid is treated with a chlorinating agent, typically phosphorus oxychloride, to replace the hydroxyl group at the 6-position with a chlorine atom.

  • Experimental Protocol:

    • In a flask equipped with a reflux condenser and a dropping funnel, place barbituric acid.

    • Slowly add phosphorus oxychloride (POCl₃) to the flask.

    • Heat the reaction mixture to reflux and maintain for several hours.

    • After the reaction is complete, cool the mixture and carefully pour it onto crushed ice to quench the excess POCl₃.

    • The crude this compound precipitates and can be collected by filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.

Quantitative Data for Method 1:

StepReactantsReagents/SolventsConditionsProductYieldReference(s)
1Diethyl malonate, UreaSodium ethoxide, EthanolRefluxBarbituric acidHigh[2]
2Barbituric acidPhosphorus oxychloride (POCl₃)RefluxThis compoundGood[2]
Method 2: From 2,4,6-Trichloropyrimidine

This method involves the selective hydrolysis of 2,4,6-trichloropyrimidine.

  • Reaction: 2,4,6-Trichloropyrimidine is treated with a base under controlled conditions to selectively hydrolyze the chlorine atoms at positions 2 and 4, leaving the chlorine at position 6 intact.

  • Experimental Protocol:

    • Dissolve 2,4,6-trichloropyrimidine in a suitable solvent, such as aqueous sodium hydroxide.

    • Stir the mixture at a controlled temperature (e.g., room temperature or gentle heating) for a specific duration.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Once the reaction is complete, acidify the solution with an acid (e.g., hydrochloric acid) to precipitate the this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry.

Quantitative Data for Method 2:

ReactantReagents/SolventsConditionsProductYieldReference(s)
2,4,6-Trichloropyrimidine (10.21 g, 0.056 mol)Sodium hydroxide (8.9 g, 0.22 mol) in water (100 mL)Reflux for 1 hour, then acidification with HCl to pH 2-3This compound97% (6.43 g)[6][7]

Spectral Data for this compound:

TechniqueDataReference(s)
¹H NMR (300 MHz, DMSO-d₆)δ 12.00 (br s, 1H, NH), 11.09 (br s, 1H, NH), 5.66 (s, 1H, CH)[6][7]
IR (KBr, cm⁻¹)3095 (N-H), 1729, 1709, 1652 (C=O), 1616 (C=C), 1380 (C-N), 841 (N-H), 790 (C-Cl)[6][7]

Logical Workflow for the Synthesis of this compound

Synthesis_Workflow cluster_method1 Method 1: From Diethyl Malonate and Urea cluster_method2 Method 2: From 2,4,6-Trichloropyrimidine DM Diethyl Malonate BA Barbituric Acid DM->BA Condensation Urea Urea Urea->BA C6U1 This compound BA->C6U1 Chlorination (POCl₃) TCP 2,4,6-Trichloropyrimidine C6U2 This compound TCP->C6U2 Selective Hydrolysis (NaOH, then HCl)

Caption: Synthetic routes to this compound.

Biological Significance and Applications

The primary significance of this compound in the pharmaceutical industry is its role as a crucial building block for the synthesis of more complex and therapeutically active molecules.

Precursor to Alogliptin

Alogliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, used for the treatment of type 2 diabetes mellitus.[8] this compound serves as a key starting material in the multi-step synthesis of Alogliptin.

DPP-4 Inhibition Signaling Pathway

The therapeutic effect of Alogliptin, and other DPP-4 inhibitors, is mediated through the incretin pathway. Incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are hormones released from the gut in response to food intake.[9] They play a vital role in glucose homeostasis by stimulating insulin secretion and suppressing glucagon release from the pancreas.[9] The enzyme DPP-4 rapidly degrades these incretin hormones, thus limiting their physiological effects.[9][10]

By inhibiting DPP-4, Alogliptin prolongs the activity of endogenous GLP-1 and GIP, leading to enhanced glucose-dependent insulin secretion and reduced glucagon levels.[8][11] This mechanism of action helps to lower blood glucose levels in patients with type 2 diabetes.

DPP4_Signaling_Pathway Food Food Intake Gut Gut Food->Gut stimulates GLP1_GIP Incretins (GLP-1, GIP) Gut->GLP1_GIP releases DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 is degraded by Pancreas_beta Pancreatic β-cells GLP1_GIP->Pancreas_beta stimulates Pancreas_alpha Pancreatic α-cells GLP1_GIP->Pancreas_alpha inhibits Inactive Inactive Peptides DPP4->Inactive Alogliptin Alogliptin (from this compound) Alogliptin->DPP4 inhibits Insulin ↑ Insulin Secretion Pancreas_beta->Insulin Glucose ↓ Blood Glucose Insulin->Glucose Glucagon ↓ Glucagon Secretion Pancreas_alpha->Glucagon Glucagon->Glucose prevents increase of

References

The Evolving Landscape of 6-Chlorouracil: A Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chlorouracil, a halogenated derivative of the pyrimidine nucleobase uracil, has emerged as a molecule of significant interest in medicinal chemistry. Initially recognized for its role as a synthetic intermediate, emerging research has unveiled a spectrum of biological activities, positioning it and its derivatives as promising candidates for therapeutic development. This technical guide provides an in-depth exploration of the biological activities of this compound, with a focus on its anticancer, antiviral, and enzyme-inhibiting properties. Detailed experimental methodologies, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts in this area.

Introduction

This compound (C₄H₃ClN₂O₂) is a synthetic pyrimidine derivative characterized by a chlorine atom at the 6th position of the uracil ring.[1] This substitution imparts unique chemical properties that underpin its diverse biological activities. Primarily, this compound functions as an antimetabolite, interfering with nucleic acid synthesis, a mechanism central to its potential as an anticancer agent.[1] Furthermore, it serves as a versatile scaffold for the synthesis of a wide array of derivatives with enhanced potency and target specificity. This guide will delve into the core biological activities of this compound and its derivatives, providing a comprehensive resource for researchers in the field.

Anticancer Activity

The primary anticancer mechanism of this compound and its derivatives lies in their ability to disrupt DNA and RNA synthesis, preferentially affecting rapidly proliferating cancer cells.[1] This is achieved through various mechanisms, including the inhibition of key enzymes involved in nucleotide metabolism and the induction of DNA damage.

Enzyme Inhibition

A significant focus of research has been on the development of this compound derivatives as potent enzyme inhibitors. One notable target is thymidine phosphorylase (TP), an enzyme implicated in angiogenesis and tumor growth.

  • 6-(2-Aminoethyl)Amino-5-Chlorouracil (AEAC): This derivative has been identified as a potent and specific competitive inhibitor of thymidine phosphorylase.[2] Its inhibitory activity is quantified by a Ki value of 165 nmol/L.[2] By inhibiting TP, AEAC demonstrates antiangiogenic and antitumor activity in vivo.[2]

Cytotoxic Activity

Numerous studies have evaluated the cytotoxic effects of this compound derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify this activity.

Antiviral Activity

Derivatives of this compound have also been investigated for their potential as antiviral agents. The mechanism of action is often related to the inhibition of viral enzymes essential for replication.

Enzyme Inhibition

Beyond its role in cancer and virology, this compound and its analogs have been shown to inhibit other enzymes, highlighting their potential for broader therapeutic applications. It has been reported to act as an inhibitor of yeast alcohol dehydrogenase (ADH-H) and DNA repair glycosylases.[3]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
1,3-dimethyl-5-cinnamoyl-6-[(2-morpholinoethyl)amino]uracilL1210 leukemiaNot specified, but showed activity[4]
1,3-dimethyl-5-cinnamoyl-6-[(2-piperidinoethyl)amino]uracilL1210 leukemiaNot specified, but showed activity[4]
6-(Arylthio)uracil derivative 5b-Marginal cytotoxic activity[1]
6-(Arylthio)uracil derivative 5f-Marginal cytotoxic activity[1]

Table 2: Antiviral Activity of this compound Derivatives

CompoundVirusActivityReference
6-(Arylthio)uracil derivative 5bHerpes Simplex Virus-1 (HSV-1)Marginal activity[1]
6-(Arylthio)uracil derivative 5bHuman Immunodeficiency Virus-1 (HIV-1)Marginal activity[1]
6-(Arylthio)uracil derivative 5fHuman Immunodeficiency Virus-1 (HIV-1)Marginal activity[1]

Table 3: Enzyme Inhibition Data for this compound Derivatives

CompoundEnzymeInhibition Constant (Ki)Reference
6-(2-aminoethyl)amino-5-chlorouracil (AEAC)Thymidine Phosphorylase165 nM[2]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound starts from 2,4,6-trichloropyrimidine.[5]

  • Materials: 2,4,6-trichloropyrimidine, Sodium Hydroxide (NaOH), Concentrated Hydrochloric Acid (HCl), Water.

  • Procedure:

    • Dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.56 mol) in an aqueous solution (100 mL) containing NaOH (8.9 g, 0.22 mol).[5]

    • Stir the mixture under refluxing conditions for 1 hour.[5]

    • After the reaction is complete, adjust the pH of the reaction mixture to 2-3 with concentrated hydrochloric acid.[5]

    • Place the mixture in a refrigerator overnight to promote crystallization.[5]

    • Collect the precipitate by filtration, wash with cold water, and dry in vacuo over phosphorus pentoxide to yield this compound as a white crystalline solid.[5]

Thymidine Phosphorylase Inhibition Assay (Spectrophotometric Method)

This protocol details a continuous spectrophotometric assay to determine the inhibitory activity of compounds against thymidine phosphorylase.[3][6][7]

  • Materials and Reagents:

    • Recombinant human or E. coli thymidine phosphorylase (TP)

    • Thymidine (substrate)

    • Potassium phosphate buffer (50 mM, pH 7.4)

    • Test compound (e.g., this compound derivative) dissolved in Dimethyl Sulfoxide (DMSO)

    • 96-well UV-transparent microplate

    • Microplate reader capable of measuring absorbance at 290 nm

  • Procedure:

    • Prepare Reagents:

      • Dissolve thymidine in potassium phosphate buffer to a final concentration of 1.5 mM.[3]

      • Prepare a stock solution of the test compound in DMSO. Create serial dilutions to obtain a range of desired concentrations.

      • Dilute the TP enzyme in potassium phosphate buffer to a working concentration (e.g., 0.058 units/well).[3]

    • Assay Reaction:

      • In a 96-well plate, add the following to each well in triplicate:

        • 145 µL of 50 mM potassium phosphate buffer (pH 7.4).[7]

        • 20 µL of TP enzyme solution.

        • 5 µL of the test compound dilution (or DMSO for control).[7]

      • Incubate the plate at 25°C for 10 minutes.[7]

    • Initiate Reaction and Measure Absorbance:

      • Initiate the enzymatic reaction by adding 30 µL of 1.5 mM thymidine to each well.[7]

      • Immediately start monitoring the increase in absorbance at 290 nm for 10-30 minutes using a microplate reader.[3][7]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition for each concentration of the test compound compared to the control (DMSO).

    • Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • To determine the inhibition constant (Ki) for competitive inhibitors, substrate-velocity curves are generated in the presence of various concentrations of the inhibitor. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[8][9]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][10][11]

  • Materials and Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well tissue culture plates

    • Test compound (e.g., this compound derivative)

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 0.2% Nonidet P-40 and 8 mM HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding:

      • Harvest and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) in 100 µL of complete medium.[11]

      • Incubate the plate for 24 hours to allow for cell attachment.[11]

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in culture medium.

      • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

      • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • Add 10 µL of MTT solution to each well.[11]

      • Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[11]

    • Formazan Solubilization and Absorbance Measurement:

      • Add 100 µL of the solubilization solution to each well.[11]

      • Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals.[11]

      • Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its derivatives are intrinsically linked to their interaction with cellular signaling pathways, particularly those involved in the DNA Damage Response (DDR). As pyrimidine analogs, these compounds can be incorporated into DNA, leading to replication stress and the formation of DNA lesions. This triggers a complex signaling cascade orchestrated by the master kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).

DNA Damage Response Pathway

Upon DNA damage induced by this compound derivatives, the ATM/ATR pathway is activated. This initiates a phosphorylation cascade that involves downstream effectors like CHK1 and CHK2, leading to cell cycle arrest to allow for DNA repair. If the damage is too severe, this pathway can trigger apoptosis (programmed cell death).

DNA_Damage_Response cluster_stimulus Cellular Stress cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effector Responses 6_Chlorouracil This compound Derivative (Incorporation into DNA) DNA_Damage DNA Damage (Replication Stress, Lesions) 6_Chlorouracil->DNA_Damage ATM ATM DNA_Damage->ATM activates ATR ATR DNA_Damage->ATR activates CHK2 CHK2 ATM->CHK2 phosphorylates CHK1 CHK1 ATR->CHK1 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, S, G2/M) CHK2->Cell_Cycle_Arrest DNA_Repair DNA Repair CHK2->DNA_Repair Apoptosis Apoptosis CHK2->Apoptosis CHK1->Cell_Cycle_Arrest CHK1->DNA_Repair CHK1->Apoptosis

Caption: DNA Damage Response Pathway initiated by this compound derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for screening the biological activity of newly synthesized this compound derivatives involves a series of in vitro assays to determine their efficacy and mechanism of action.

Experimental_Workflow Start Synthesis of This compound Derivatives Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Enzyme_Inhibition Enzyme Inhibition Assay (e.g., Thymidine Phosphorylase) Start->Enzyme_Inhibition Antiviral Antiviral Screening Start->Antiviral Data_Analysis Data Analysis (IC50, Ki determination) Cytotoxicity->Data_Analysis Enzyme_Inhibition->Data_Analysis Antiviral->Data_Analysis Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Apoptosis Assays) Data_Analysis->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

References

6-Chlorouracil: A Versatile Precursor in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorouracil, a halogenated derivative of the pyrimidine nucleobase uracil, serves as a pivotal precursor in organic synthesis, particularly in the development of novel therapeutic agents. Its reactive C-Cl bond at the 6-position facilitates a diverse range of chemical transformations, including nucleophilic substitutions and palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of various functional groups, leading to the synthesis of a wide array of heterocyclic compounds with significant biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the synthetic utility of this compound, featuring detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic workflows and relevant biological pathways.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of 2,4,6-trichloropyrimidine. This straightforward procedure provides high yields of the desired product.

Experimental Protocol: Synthesis of this compound from 2,4,6-Trichloropyrimidine

To a solution of 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in 100 mL of water, sodium hydroxide (8.9 g, 0.22 mol) is added. The mixture is stirred under reflux for 1 hour. After completion of the reaction, the mixture is cooled, and the pH is adjusted to 2-3 with concentrated hydrochloric acid. The solution is then refrigerated overnight to facilitate crystallization. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum over phosphorus pentoxide to yield this compound as a white crystalline solid.[3]

Reactant Reagents Yield Melting Point
2,4,6-TrichloropyrimidineNaOH, HCl97%>280 °C

Applications in Organic Synthesis

The reactivity of the chlorine atom at the C6 position of the uracil ring makes this compound an ideal starting material for a variety of synthetic transformations.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a range of nucleophiles, such as amines, hydrazines, and thiols, to introduce diverse functionalities at the 6-position.

6-Aminouracil derivatives are valuable intermediates in the synthesis of fused heterocyclic systems like xanthines.

A mixture of 1-benzyl-6-chlorouracil (25 mmol) and ethanolic methylamine (40%, 10 mL) is heated. The resulting solid is collected by filtration and recrystallized from ethanol to give 1-benzyl-6-(methylamino)uracil.[4]

Starting Material Nucleophile Product Yield
1-Benzyl-6-chlorouracilEthanolic methylamine1-Benzyl-6-(methylamino)uracil94%

6-Hydrazinyluracils are key precursors for the synthesis of fused pyrimidine systems with potential antimicrobial and antitumor activities.[2]

To a solution of 6-chloro-1-propyluracil, hydrazine hydrate is added, and the mixture is heated. The product, 6-hydrazinyl-1-propyluracil, is then used in subsequent reactions to form fused heterocyclic compounds.[2]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, have emerged as powerful tools for the construction of carbon-carbon and carbon-nitrogen bonds, further expanding the synthetic utility of this compound.

The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various aryl or heteroaryl boronic acids, leading to the synthesis of 6-aryluracil derivatives.

A mixture of 5-bromo-1,3-dimethyl-6-(phenylethynyl)uracil (1 equivalent), the respective arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (5 mol%), and NaOH (3 equivalents) in a 5:1 mixture of dioxane and water is heated at 100 °C for 1 hour. After cooling, the reaction is worked up to isolate the desired 1,3-dimethyl-5-aryl-6-(phenylethynyl)uracil.

Arylboronic Acid Product Yield
Phenylboronic acid62%
4-Methylphenylboronic acid55%
4-Methoxyphenylboronic acid60%
4-Fluorophenylboronic acid58%
4-Chlorophenylboronic acid53%
4-(Trifluoromethyl)phenylboronic acid45%

The Sonogashira coupling allows for the introduction of alkyne moieties at the 6-position of the uracil ring, yielding 6-alkynyluracil derivatives.

To a solution of 5-bromo-6-chloro-1,3-dimethyluracil (1.0 equivalent) in DMSO are added the corresponding arylacetylene (1.2 equivalents), Pd(PPh₃)Cl₂ (5 mol%), CuI (5 mol%), and NEt₃ (10 equivalents). The reaction mixture is stirred at 25 °C for 6 hours. The product is isolated after an appropriate work-up.

Arylacetylene Product Yield
Phenylacetylene75%
4-Methylphenylacetylene80%
4-Methoxyphenylacetylene85%
4-Fluorophenylacetylene70%
4-Chlorophenylacetylene65%

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds between this compound and a wide range of primary and secondary amines.

A mixture of this compound (1.0 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents) is heated in an anhydrous, deoxygenated solvent (e.g., toluene) under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

Multi-Step Synthesis Workflow

This compound is an excellent starting point for multi-step syntheses of complex, biologically active molecules. The following workflow illustrates the synthesis of fused pyrimidopyridazines, which have shown potential as antimicrobial and antitumor agents.[2]

G A This compound B Alkylation (e.g., Propyl Iodide, K2CO3) A->B Step 1 C 6-Chloro-1-propyluracil B->C D Nucleophilic Substitution (Hydrazine Hydrate) C->D Step 2 E 6-Hydrazinyl-1-propyluracil D->E F Cyclocondensation (e.g., with Benzil) E->F Step 3 G Fused Pyrimidopyridazine F->G

Multi-step synthesis of fused pyrimidopyridazines from this compound.

Biological Significance and Signaling Pathways

Derivatives of this compound have demonstrated a broad spectrum of biological activities. The pyrimidine scaffold is a common feature in many anticancer and antiviral drugs.

Anticancer Activity

Many pyrimidine derivatives exert their anticancer effects by inhibiting key enzymes involved in cell cycle progression, such as cyclin-dependent kinases (CDKs). Inhibition of the CDK4/6-Rb-E2F signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.[5] Additionally, some pyrimidine-sulfonamide hybrids have been shown to activate the Hippo signaling pathway, which plays a crucial role in controlling organ size and suppressing tumors.[6]

G cluster_0 Cell Cycle Progression cluster_1 Inhibition CDK4_6 CDK4/6 Rb Rb CDK4_6->Rb phosphorylates E2F E2F Rb->E2F inhibits G1_S G1/S Transition Pyrimidine_Derivative Pyrimidine Derivative (from this compound) Pyrimidine_Derivative->CDK4_6 inhibits

Inhibition of the CDK4/6-Rb-E2F signaling pathway by pyrimidine derivatives.

Antiviral Activity

The antiviral mechanism of many uracil derivatives involves their conversion into nucleoside analogues. These analogues can be incorporated into the growing viral DNA or RNA chain by viral polymerases or reverse transcriptases. This incorporation leads to chain termination and inhibition of viral replication.[7][8]

G A Uracil Derivative B Intracellular Phosphorylation A->B C Nucleoside Triphosphate Analogue B->C D Viral Polymerase / Reverse Transcriptase C->D E Viral DNA/RNA Synthesis D->E F Chain Termination E->F G Inhibition of Viral Replication F->G

References

theoretical studies on 6-Chlorouracil stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Theoretical Stability and Reactivity of 6-Chlorouracil

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches used to study the stability and reactivity of this compound (6-ClU). By leveraging computational chemistry, researchers can gain deep insights into the molecule's structural, electronic, and thermodynamic properties, which are crucial for applications in drug design and mechanistic studies. This document outlines the key theoretical concepts, computational methodologies, and significant findings in the study of 6-ClU and its related compounds.

Molecular Stability Analysis

The stability of this compound is assessed through several key theoretical calculations, including geometry optimization to find the most stable molecular structure, analysis of tautomeric forms to identify the most abundant isomer, and thermodynamic calculations to quantify its stability.

Optimized Molecular Geometry

The first step in any theoretical study is to determine the molecule's most stable three-dimensional structure through geometry optimization. This is typically achieved using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost. The resulting bond lengths and angles are fundamental for understanding the molecule's conformation and can be validated by comparison with experimental data from techniques like X-ray diffraction.

While specific, comprehensive published data for this compound's geometry is sparse, the table below presents representative optimized geometrical parameters for the closely related 5-Chlorouracil, calculated at the B3LYP/6-311++G** level of theory.[1] A similar computational analysis is standard for this compound.

Table 1: Representative Optimized Geometrical Parameters for a Chlorouracil Molecule (Based on 5-Chlorouracil) [1]

ParameterBond Length (Å)ParameterBond Angle (°)
C4=C5~1.35N2-C3-C4~112.7
C3–C4~1.47C1-N2-C3~128.9
N2–C3~1.41C4-C5-N8~121.5
N8–C1~1.40C5-N8-C1~120.3
N2–C1~1.38N8-C1-N2~115.0
C5-Cl~1.73C3-C4-C5~121.6

Note: Atom numbering is based on the standard pyrimidine ring structure. These values are illustrative and based on 5-Chlorouracil; specific values for this compound would require a dedicated DFT calculation.

Tautomerism

Like uracil, this compound can exist in several tautomeric forms, primarily involving keto-enol transformations. The relative stability of these tautomers is critical as it dictates which form is prevalent under physiological conditions, thereby affecting its biological activity and reactivity. Quantum chemical calculations are used to determine the relative energies of these tautomers.[2] The diketo form is generally the most stable for uracil and its derivatives in both the gas phase and solution.[2][3]

Table 2: Theoretical Relative Stability of Uracil Tautomers

Tautomer FormDescriptionRelative Energy (kcal/mol)
DiketoCanonical form0.0 (Reference)
Enol (O4-H)Hydroxy at C4> 10
Enol (O2-H)Hydroxy at C2> 10
Enol (O2-H, O4-H)Dihydroxy form> 20

Note: This table illustrates the general stability trend for uracil derivatives. The exact energy differences for this compound would be determined via specific quantum chemical calculations.

G cluster_tautomers Tautomeric Equilibrium of this compound T1 Diketo (Stable) T2 Enol (Hydroxy at C4) T1->T2 Proton Transfer T3 Enol (Hydroxy at C2) T1->T3 Proton Transfer

Caption: Tautomeric forms of this compound in equilibrium.

Vibrational and Thermodynamic Properties

Theoretical vibrational analysis is performed to predict the infrared (IR) and Raman spectra of the molecule.[4][5][6] The calculated frequencies correspond to specific vibrational modes (stretching, bending) and are used to confirm the optimized structure by comparing them with experimental spectra.[7]

Thermodynamic stability can also be assessed through properties like the enthalpy of sublimation. For this compound, this value has been determined experimentally, providing a benchmark for theoretical models.

Table 3: Thermodynamic Data for this compound

PropertyValueMethod
Enthalpy of sublimation (ΔsubH°)135.2 ± 2.0 kJ/molExperimental

Electronic Properties and Chemical Reactivity

The reactivity of this compound is governed by its electronic structure. Theoretical calculations provide invaluable tools like Frontier Molecular Orbitals (FMO) and Molecular Electrostatic Potential (MEP) maps to predict reactive sites and reaction mechanisms.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy gap between the HOMO and LUMO (E_gap) is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[8][9]

Table 4: Representative Frontier Orbital Properties (Illustrative)

PropertyEnergy (eV)Implication
E_HOMO(Typical range: -6 to -8)Electron-donating ability
E_LUMO(Typical range: -1 to -3)Electron-accepting ability
E_gap (LUMO-HOMO)(Typical range: 4 to 6)Chemical reactivity, stability

Note: These are typical energy ranges for uracil derivatives. Specific values for 6-ClU are obtained from DFT calculations.

Atomic Charges and Molecular Electrostatic Potential (MEP)

Mulliken atomic charge analysis distributes the total molecular charge among its atoms, helping to identify electron-rich (nucleophilic) and electron-deficient (electrophilic) sites.[1][10] This is complemented by the MEP map, which visualizes the electrostatic potential on the electron density surface. Red regions (negative potential) indicate likely sites for electrophilic attack, while blue regions (positive potential) indicate sites for nucleophilic attack.

G cluster_mep MEP Analysis and Reactivity Prediction MEP_Calc Calculate Molecular Electrostatic Potential (MEP) MEP_Map Generate MEP Surface Map MEP_Calc->MEP_Map Nuc_Site Identify Negative Potential (Red Regions) MEP_Map->Nuc_Site Elec_Site Identify Positive Potential (Blue Regions) MEP_Map->Elec_Site Nuc_Attack Predicted site for Electrophilic Attack Nuc_Site->Nuc_Attack Elec_Attack Predicted site for Nucleophilic Attack Elec_Site->Elec_Attack

Caption: Logical workflow for predicting reactive sites using MEP.

Reactivity: Dissociative Electron Attachment (DEA)

A key aspect of this compound's reactivity is its behavior under low-energy electron impact, a process known as Dissociative Electron Attachment (DEA).[11] This is particularly relevant in the context of radiation damage in biological systems. Theoretical and experimental studies show that 6-ClU efficiently captures low-energy electrons, leading to molecular fragmentation.[12]

The most dominant DEA channel is the ejection of a neutral HCl molecule, leaving the negative charge on the uracil ring.[12] This reaction has a remarkably high cross-section, indicating its efficiency.[12] Other, less frequent, reactions include Cl- abstraction and ring-opening processes.[12]

G cluster_dea Dominant DEA Pathway for this compound Molecule This compound (6-ClU) TNI Transient Negative Ion [6-ClU]⁻ * Molecule->TNI Forms Electron Low-Energy Electron (e⁻) Electron->Molecule Attachment Products Fragment Products TNI->Products Dissociates Main_Product (Uracil-H-Cl)⁻ Products->Main_Product Major Neutral HCl (neutral) Products->Neutral Major G cluster_workflow Typical Computational Chemistry Workflow start Define Input Structure geom_opt Geometry Optimization (e.g., DFT/B3LYP) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify True Minimum? (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt No prop_calc Calculate Properties: - Energies (HOMO/LUMO) - Atomic Charges - MEP, etc. verify_min->prop_calc Yes analysis Analyze and Compare with Experimental Data prop_calc->analysis

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chlorouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-chlorouracil and its subsequent derivatization. This compound is a valuable intermediate in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents.[1] The protocols outlined below are based on established literature methods and are intended to provide a comprehensive guide for researchers in organic and medicinal chemistry.

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented: a two-step synthesis starting from diethylmalonate and urea, and a single-step method from 2,4,6-trichloropyrimidine.

Method 1: Synthesis from Diethylmalonate and Urea

This method involves the cyclization of diethylmalonate and urea to form barbituric acid, followed by chlorination with phosphorus oxychloride.[2]

Step 1: Synthesis of Barbituric Acid (Pyrimidine-2,4,6(1H,3H,5H)-trione)

Experimental Protocol:

  • To a flask equipped with a condenser, add diethylmalonate (52 g, 0.325 mol) and urea (32 g, 0.533 mol) in acetic acid (120 g).

  • Heat the mixture to 70°C with stirring.

  • Slowly add acetic anhydride (90 g, 0.882 mol) dropwise to the reaction mixture. Caution: The reaction should be carried out under anhydrous conditions.

  • After the addition is complete, increase the temperature to 90°C and stir for 3 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethanol (180 g) to precipitate a yellow solid.

  • Recrystallize the crude product from ethanol and dry to obtain barbituric acid.

Step 2: Synthesis of this compound

Experimental Protocol:

  • In a flask cooled to 0°C, add barbituric acid (49.7 g, 0.388 mol) to phosphorus oxychloride (557 g, 3.63 mol).

  • Slowly add water (9.5 g) dropwise to the mixture. Caution: This reaction is exothermic and can be dangerous if water is added too quickly. Strict control of the reaction conditions is necessary.

  • Heat the mixture to 80°C and stir for 5 hours, resulting in a brown solution.

  • Cool the reaction mixture and remove the unreacted phosphorus oxychloride under reduced pressure.

  • Dissolve the residue in methanol to precipitate the solid product.

  • Filter and dry the solid to obtain this compound.

Quantitative Data for Method 1:

Intermediate/ProductStarting MaterialsReagentsSolventReaction TimeReaction Temp.Yield
Barbituric AcidDiethylmalonate, UreaAcetic AnhydrideAcetic Acid3 hours90°C81.3%[2]
This compoundBarbituric AcidPhosphorus Oxychloride, WaterNone5 hours80°C~75% (Overall yield 61.5%)[2]
Method 2: Synthesis from 2,4,6-Trichloropyrimidine

This method provides a high-yield, one-step synthesis of this compound through the hydrolysis of 2,4,6-trichloropyrimidine.[3]

Experimental Protocol:

  • Dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in an aqueous solution (100 mL) containing NaOH (8.9 g, 0.22 mol).

  • Stir the mixture under reflux for 1 hour.

  • After completion of the reaction, cool the mixture and adjust the pH to 2-3 with concentrated hydrochloric acid.

  • Place the mixture in a refrigerator overnight to promote crystallization.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum over phosphorus pentoxide to yield this compound as a white crystalline solid.

Quantitative and Characterization Data for Method 2:

ProductStarting MaterialReagentsSolventReaction TimeReaction Temp.YieldMelting Point1H NMR (300 MHz, DMSO-d6) δ (ppm)IR (KBr, ν cm-1)
This compound2,4,6-TrichloropyrimidineNaOH, HClWater1 hourReflux97%[3]>280°C[3]12.00 (br s, 1H, NH), 11.09 (br s, 1H, NH), 5.66 (s, 1H, CH)[3]3095 (N-H), 1729, 1709, 1652 (C=O), 1616 (C=C), 790 (C-Cl)[3]

Derivatization of this compound

This compound serves as a versatile precursor for a variety of derivatives, primarily through N-alkylation and substitution at the C6 position.

N-Alkylation of this compound

N-alkylation of this compound can be achieved using various alkylating agents in the presence of a base.

Experimental Protocol (General):

  • Dissolve this compound in a suitable solvent such as DMF or DMSO.[4][5]

  • Add a base, such as potassium carbonate or diisopropylethylamine.[4][5]

  • Add the alkylating agent (e.g., benzyl bromide, methyl iodide, propyl iodide) and stir the reaction mixture at room temperature or with gentle heating for several hours.[4][5]

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry. The product can be further purified by recrystallization.

Examples of N-Alkylated this compound Derivatives:

ProductAlkylating AgentBaseSolventReaction TimeYield
1-Benzyl-6-chlorouracilBenzyl bromideDiisopropylethylamineDMF8 hours89%[4]
N-substituted uracil analogsBenzyl halides, Methyl iodide-DMF-High yields[4]
Alkylated uracils (2a-c)Methyl iodide, Propyl iodideK2CO3DMSO6 hours60-70%[5]
Substitution of the 6-Chloro Group

The chlorine atom at the C6 position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Experimental Protocol (General):

  • Dissolve the N-alkylated this compound derivative in a solvent like DMF.

  • Add a base such as potassium carbonate if necessary.

  • Add the desired amine (e.g., piperazine, piperidin-3-amine).

  • Heat the reaction mixture (e.g., at 80°C) for several hours.

  • After cooling, add water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the product.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira-Hagihara reactions, are powerful tools for forming carbon-carbon bonds at the C6 position of the uracil ring.[1][6][7] These reactions enable the synthesis of 6-aryl, 6-alkynyl, and other substituted uracil derivatives.

General Suzuki-Miyaura Coupling Mechanism:

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[7][8]

Experimental Protocol (General for Suzuki-Miyaura Coupling):

  • To a reaction vessel, add the this compound derivative, a boronic acid or its ester, a palladium catalyst (e.g., Xphos-Pd-G2), a base (e.g., cesium carbonate), and a solvent (e.g., water).[8]

  • Heat the mixture under microwave irradiation or conventional heating until the reaction is complete as monitored by TLC.

  • After cooling, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Visualizing the Synthetic Pathways

Diagram 1: Synthesis of this compound from Diethylmalonate and Urea

G A Diethylmalonate + Urea B Barbituric Acid A->B Acetic Anhydride, Acetic Acid, 90°C C This compound B->C POCl3, H2O, 80°C G A 2,4,6-Trichloropyrimidine B This compound A->B 1. NaOH, H2O, Reflux 2. HCl G cluster_0 Synthesis cluster_1 Derivatization This compound This compound N-Alkylated\nthis compound N-Alkylated This compound This compound->N-Alkylated\nthis compound Alkylating Agent, Base C6-Substituted\nDerivatives C6-Substituted Derivatives N-Alkylated\nthis compound->C6-Substituted\nDerivatives Nucleophile or Pd-Catalyzed Coupling

References

Application Notes and Protocols for 6-Chlorouracil in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 6-chlorouracil as a scaffold in the discovery and development of novel antimicrobial agents. This document outlines its potential mechanism of action, summarizes its antimicrobial activity, and provides detailed protocols for key experimental assays.

Introduction

This compound is a halogenated pyrimidine derivative that serves as a versatile starting material in medicinal chemistry for the synthesis of a variety of heterocyclic compounds with potential therapeutic applications.[1] Its reactive chlorine atom at the 6-position allows for nucleophilic substitution, enabling the creation of diverse libraries of uracil derivatives. Notably, derivatives of this compound, particularly 6-anilinouracils, have demonstrated promising activity against Gram-positive bacteria by selectively inhibiting DNA polymerase III, an essential enzyme for bacterial DNA replication.[2][3][4] This unique mechanism of action makes this compound a valuable lead compound in the quest for new antibiotics to combat the growing threat of antimicrobial resistance.

Mechanism of Action

Derivatives of this compound, specifically 6-anilinouracils, function as potent and selective inhibitors of bacterial DNA polymerase IIIC (Pol IIIC), the primary replicative DNA polymerase in many Gram-positive bacteria.[2][4][5] These compounds act as dGTP analogs, competitively inhibiting the enzyme. The uracil ring of the inhibitor mimics the guanine base of dGTP, while the aniline side chain provides specificity and affinity for a unique binding pocket on the Pol IIIC enzyme.[3] This binding sequesters the enzyme, leading to a halt in DNA replication and subsequent bacterial cell death. The selective inhibition of bacterial Pol IIIC over eukaryotic DNA polymerases contributes to the compound's therapeutic potential.[4]

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth, is a key metric for assessing antimicrobial activity. The following table summarizes representative MIC values for several 6-anilinouracil derivatives against common pathogens.

DerivativeTest OrganismMIC (µg/mL)Reference
HB-EMAU Staphylococcus aureus (Oxacillin-resistant)16[6]
Enterococcus faecalis8[6]
MB-IMAU Staphylococcus aureus (Oxacillin-resistant)8[6]
Enterococcus faecium8[6]
HB-IMAU Staphylococcus aureus (Oxacillin-susceptible)16[7]
Enterococcus faecalis16[7]
MB-EMAU Staphylococcus aureus (Oxacillin-susceptible)16[7]
Enterococcus faecium16[7]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of this compound derivatives are provided below.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is used to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, supplemented as required

  • Bacterial or fungal inoculum, adjusted to 0.5 McFarland standard and then diluted

  • This compound derivative stock solution (e.g., in DMSO)

  • Sterile multichannel pipettes and tips

  • Plate reader (optional, for spectrophotometric reading)

  • Incubator

Procedure:

  • Prepare Compound Dilutions:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a gradient of compound concentrations.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile broth equivalent to a 0.5 McFarland turbidity standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation:

    • Add 100 µL of the diluted inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control (Growth Control): A well containing 200 µL of broth and the inoculum, but no compound.

    • Negative Control (Sterility Control): A well containing 200 µL of sterile broth only.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as observed by the naked eye or by measuring absorbance with a plate reader.

Protocol 2: Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum, adjusted to 0.5 McFarland standard

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • This compound derivative solution of known concentration

  • Positive control (e.g., a standard antibiotic solution)

  • Negative control (e.g., the solvent used to dissolve the compound)

  • Incubator

  • Calipers or ruler

Procedure:

  • Inoculation of Agar Plates:

    • Dip a sterile cotton swab into the standardized bacterial inoculum.

    • Streak the swab evenly across the entire surface of the MHA plate to create a uniform lawn of bacteria.

  • Well Creation:

    • Using a sterile cork borer or the wide end of a sterile pipette tip, create wells of approximately 6-8 mm in diameter in the agar.

  • Addition of Test Substances:

    • Carefully add a fixed volume (e.g., 50-100 µL) of the this compound derivative solution, positive control, and negative control into separate wells.

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement and Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Protocol 3: DNA Polymerase III Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of bacterial DNA polymerase III.

Materials:

  • Purified bacterial DNA polymerase III enzyme

  • Reaction buffer (containing Tris-HCl, MgCl₂, dithiothreitol)

  • Activated calf thymus DNA (as a template-primer)

  • Deoxynucleoside triphosphates (dNTPs: dATP, dCTP, dGTP, dTTP)

  • Radiolabeled dNTP (e.g., [³H]dTTP)

  • This compound derivative solution at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated calf thymus DNA, and all four dNTPs, including the radiolabeled dNTP.

    • Add the this compound derivative at the desired final concentration.

  • Enzyme Addition and Incubation:

    • Initiate the reaction by adding the purified DNA polymerase III enzyme to the mixture.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Reaction Termination and Precipitation:

    • Stop the reaction by adding cold TCA. This will precipitate the newly synthesized, radiolabeled DNA.

  • Filtration and Washing:

    • Filter the reaction mixture through a glass fiber filter to capture the precipitated DNA.

    • Wash the filter with cold TCA and then ethanol to remove unincorporated radiolabeled dNTPs.

  • Quantification:

    • Place the filter in a scintillation vial with scintillation fluid.

    • Measure the amount of radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the DNA polymerase activity.

  • Data Analysis:

    • Compare the radioactivity in the presence of the inhibitor to a control reaction without the inhibitor to determine the percent inhibition. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizations

The following diagrams illustrate key workflows in the antimicrobial drug discovery process utilizing this compound.

Antimicrobial_Drug_Discovery_Workflow cluster_0 Lead Identification & Synthesis cluster_1 In Vitro Screening cluster_2 Lead Optimization & Preclinical Studies start This compound (Lead Compound) synthesis Synthesis of Derivative Library start->synthesis Chemical Modification purification Purification & Characterization synthesis->purification primary_screening Primary Antimicrobial Screening (e.g., Agar Well Diffusion) purification->primary_screening mic_determination MIC Determination (Broth Microdilution) primary_screening->mic_determination Active Hits mechanism_assay Mechanism of Action Assay (DNA Polymerase III Inhibition) mic_determination->mechanism_assay Potent Hits cytotoxicity Cytotoxicity Assay mechanism_assay->cytotoxicity sar_studies Structure-Activity Relationship (SAR) Studies cytotoxicity->sar_studies Low Toxicity Hits lead_optimization Lead Optimization sar_studies->lead_optimization lead_optimization->synthesis Iterative Design in_vivo In Vivo Efficacy & Toxicity Studies lead_optimization->in_vivo end Preclinical Candidate in_vivo->end

Caption: Workflow for Antimicrobial Drug Discovery using this compound.

Experimental_Workflow_MIC start Start prep_plate Prepare 96-well plate with serial dilutions of This compound derivative start->prep_plate prep_inoculum Prepare standardized microbial inoculum prep_plate->prep_inoculum inoculate Inoculate plate with microbial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or read absorbance incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic end End determine_mic->end

Caption: Broth Microdilution Experimental Workflow.

References

6-Chlorouracil: A Key Intermediate in the Synthesis of Novel Antitumor Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Chlorouracil, a halogenated derivative of the nucleobase uracil, serves as a versatile and crucial intermediate in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its activated chlorine atom at the 6-position makes it an excellent electrophilic precursor for nucleophilic substitution reactions, enabling the facile introduction of various functional groups and the construction of fused ring systems. This reactivity has been extensively exploited in medicinal chemistry to develop novel antitumor agents. Pyrimidine-based compounds, including derivatives of this compound, are known to interfere with nucleic acid synthesis and other critical cellular processes in rapidly dividing cancer cells, making them a cornerstone in cancer chemotherapy.[1][2] This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a starting material for the development of innovative anticancer therapeutics.

Synthesis of Antitumor Agents from this compound

This compound is a pivotal building block for the synthesis of various classes of antitumor compounds, primarily through the generation of fused pyrimidine and pyrazolopyrimidine scaffolds. The general workflow involves the initial modification of this compound, followed by cyclization reactions to yield the desired heterocyclic systems.

A common synthetic strategy begins with the nucleophilic substitution of the chlorine atom in this compound with hydrazine hydrate to form 6-hydrazinyluracil. This key intermediate can then be reacted with a variety of reagents to construct fused ring systems with demonstrated antitumor activities.[2]

Another approach involves the N-alkylation of this compound, followed by substitution of the chlorine with amines, such as piperazine or 3-aminopiperidine, to generate another class of potential anticancer agents.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Hydrazinyluracil Derivatives

This protocol describes the synthesis of 6-hydrazinyluracil, a key intermediate for various fused pyrimidine antitumor agents.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • A mixture of this compound (10 mmol) and hydrazine hydrate (20 mmol) in ethanol (50 mL) is refluxed for 4-6 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-hydrazinyluracil.

Protocol 2: Synthesis of Fused Pyrimidopyridazines

This protocol details the synthesis of indenopyrimidopyridazines from 6-hydrazinyluracil derivatives.[2]

Materials:

  • 6-Hydrazinyluracil derivative (e.g., 6-hydrazinyl-1-propyluracil)

  • Ninhydrin

  • Glacial acetic acid

Procedure:

  • A mixture of the 6-hydrazinyluracil derivative (1 mmol) and ninhydrin (1 mmol) in glacial acetic acid (10 mL) is heated under reflux for 5-10 minutes.

  • The reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • The solid is washed with ethanol and recrystallized from a suitable solvent (e.g., DMF/ethanol) to afford the pure indenopyrimidopyridazine product.[2]

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines the procedure for evaluating the cytotoxic activity of synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][4][5]

Materials:

  • Cancer cell lines (e.g., A549, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]

  • Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[6]

Quantitative Data on Antitumor Activity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various antitumor agents synthesized from this compound against different human cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)
Pyrimido[5,4-e][1][6][7]triazinesA549 (Lung Carcinoma)3.6 - >100
PyrazolopyrimidinesA549 (Lung Carcinoma)~5 - >100
Benzaldehyde-pyrimidin-4-yl)hydrazonesA549 (Lung Carcinoma)~4 - >100

Table 1: In vitro anticancer activity of various this compound derivatives against the A549 human lung carcinoma cell line. Data sourced from[7].

Compound ClassCancer Cell LineIC50 (µM)
Pyrazolo[3,4-d]pyrimidine DerivativesLoVo (Colon)0.08 - 15.4
LoVo/DX (Colon, resistant)0.12 - 21.6
MCF-7 (Breast)0.15 - 25.8
A549 (Lung)0.11 - 19.3
Fused PyrimidinesHEPG2 (Liver)17.4 - 23.6

Table 2: In vitro anticancer activity of pyrazolo[3,4-d]pyrimidine and other fused pyrimidine derivatives. Data sourced from[1].

Visualizing Synthesis and Signaling Pathways

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of fused pyrimidine antitumor agents starting from this compound.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_cyclization Cyclization Reactions cluster_final Final Products This compound This compound 6-Hydrazinyluracil 6-Hydrazinyluracil This compound->6-Hydrazinyluracil Hydrazine Hydrate Reaction_with_Ninhydrin Reaction with Ninhydrin 6-Hydrazinyluracil->Reaction_with_Ninhydrin Reaction_with_Isatin Reaction with Isatin 6-Hydrazinyluracil->Reaction_with_Isatin Reaction_with_Dicarbonyls Reaction with Dicarbonyl Compounds 6-Hydrazinyluracil->Reaction_with_Dicarbonyls Indenopyrimidopyridazines Indenopyrimidopyridazines Reaction_with_Ninhydrin->Indenopyrimidopyridazines Pyrimidopyridazines Pyrimidopyridazines Reaction_with_Isatin->Pyrimidopyridazines Pyrazolopyrimidines Pyrazolopyrimidines Reaction_with_Dicarbonyls->Pyrazolopyrimidines

Caption: General synthesis workflow from this compound to fused pyrimidine derivatives.

Potential Signaling Pathways Targeted by Pyrimidine Derivatives

Many pyrimidine-based anticancer agents exert their effects by interfering with critical signaling pathways that regulate cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR and Ras/MAPK pathways are frequently dysregulated in cancer and represent key targets for therapeutic intervention.[8][9]

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrimidine_Derivatives Pyrimidine Derivatives (from this compound) Pyrimidine_Derivatives->PI3K Inhibition Pyrimidine_Derivatives->mTOR Inhibition Pyrimidine_Derivatives->ERK Inhibition

Caption: Potential inhibition of cancer signaling pathways by pyrimidine derivatives.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with promising antitumor activities. The straightforward derivatization of this compound allows for the creation of extensive compound libraries for anticancer drug discovery. The protocols and data presented herein provide a solid foundation for researchers engaged in the development of novel pyrimidine-based therapeutics. Further investigation into the specific molecular targets and mechanisms of action of these compounds will be crucial for their advancement into clinical applications.

References

Application of 6-Chlorouracil in DNA Damage and Repair Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorouracil is a halogenated pyrimidine analog that serves as a valuable tool for investigating the intricacies of DNA damage and repair.[1][2] Its structural similarity to the natural DNA base thymine allows it to be recognized by enzymes involved in DNA metabolism. Specifically, this compound has been identified as a potential inhibitor of Uracil-DNA Glycosylase (UDG), a key enzyme in the Base Excision Repair (BER) pathway.[2] UDG is responsible for recognizing and excising uracil from DNA, which can arise from the deamination of cytosine or the misincorporation of dUTP during DNA replication. Inhibition of UDG can lead to the accumulation of uracil in the genome, resulting in DNA strand breaks and activation of broader DNA damage response pathways. This makes this compound a useful compound for studying the consequences of BER deficiency and for exploring potential therapeutic strategies that exploit DNA repair vulnerabilities in cancer.

These application notes provide a comprehensive overview of the use of this compound in DNA damage and repair studies, including its mechanism of action, quantitative data on related inhibitors, and detailed experimental protocols.

Mechanism of Action

This compound is thought to exert its effects primarily through the inhibition of Uracil-DNA Glycosylase (UDG). By binding to the active site of UDG, it prevents the enzyme from excising uracil residues from DNA. The accumulation of uracil in the DNA can lead to single-strand breaks when encountered by the replication machinery. These single-strand breaks can then be converted into more cytotoxic double-strand breaks (DSBs), triggering a cellular DNA damage response (DDR).

Data Presentation

CompoundTarget OrganismEnzymeIC50 (µM)Reference
6-(p-n-heptylanilino)uracilPlasmodium falciparumUDG5.0[3]
6-AminouracilAllium cepaUDGInhibitor[2]
1-methoxyethyl-6-(p-n-octylanilino)uracilPlasmodium falciparumUDG15.6[3]
6-(phenyl-hydrazino)uracilPlasmodium falciparumUDG12.8[3]

Experimental Protocols

Protocol 1: In Vitro Uracil-DNA Glycosylase (UDG) Inhibition Assay

This protocol describes a fluorescence-based assay to determine the inhibitory effect of this compound on UDG activity.

Materials:

  • Recombinant human Uracil-DNA Glycosylase (UDG)

  • This compound

  • Fluorescently labeled oligonucleotide substrate containing a single uracil residue (e.g., 5'-FAM/3'-Dabcyl labeled hairpin probe with a U:A pair)

  • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 1 mM EDTA, 1 mM DTT, 50 mM KCl, 0.1 mg/mL BSA

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 5 µL of the this compound dilutions or vehicle control (DMSO in Assay Buffer).

  • Add 10 µL of the fluorescently labeled oligonucleotide substrate (final concentration ~100 nM) to each well.

  • Initiate the reaction by adding 5 µL of recombinant human UDG (final concentration ~1-5 nM) to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

  • Calculate the percentage of UDG inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the effect of this compound on the viability of cultured cells.

Materials:

  • Human cancer cell line (e.g., HeLa, U2OS)

  • This compound

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the cells for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC50 value.[4]

Protocol 3: Immunofluorescence Staining for γH2AX

This protocol is for detecting DNA double-strand breaks (DSBs) by staining for phosphorylated H2AX (γH2AX), a marker of DSBs.[1][5]

Materials:

  • Human cancer cell line cultured on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound at various concentrations for a desired time (e.g., 24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash twice with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash twice with PBS.

  • Block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and quantify the γH2AX foci using a fluorescence microscope and image analysis software.

Protocol 4: Western Blot Analysis of DNA Damage Response Proteins

This protocol is for detecting the activation of key DNA damage response proteins, such as phosphorylated ATM, ATR, CHK1, and CHK2.[6][7]

Materials:

  • Human cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-p-ATM (Ser1981), anti-p-ATR (Ser428), anti-p-CHK1 (Ser345), anti-p-CHK2 (Thr68), and antibodies for total proteins as loading controls (ATM, ATR, CHK1, CHK2, β-actin).

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at various concentrations and for different time points.

  • Lyse the cells with ice-cold RIPA buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualization

G cluster_0 Cellular Response to this compound Chlorouracil This compound UDG Uracil-DNA Glycosylase (UDG) Chlorouracil->UDG Inhibits BER Base Excision Repair (BER) UDG->BER Initiates Uracil Uracil Accumulation in DNA UDG->Uracil Leads to BER->Uracil Prevents SSB Single-Strand Breaks (SSBs) Uracil->SSB Causes DSB Double-Strand Breaks (DSBs) SSB->DSB Leads to DDR DNA Damage Response (DDR) Activation DSB->DDR Triggers

Caption: Proposed mechanism of this compound-induced DNA damage.

G cluster_1 DNA Damage Response Signaling Pathway DSB Double-Strand Breaks (DSBs) ATM_ATR ATM / ATR Kinases DSB->ATM_ATR Activate CHK1_CHK2 CHK1 / CHK2 Kinases ATM_ATR->CHK1_CHK2 Phosphorylate & Activate gammaH2AX γH2AX Formation ATM_ATR->gammaH2AX Phosphorylates H2AX CellCycle Cell Cycle Arrest CHK1_CHK2->CellCycle Apoptosis Apoptosis CHK1_CHK2->Apoptosis DNARepair DNA Repair CHK1_CHK2->DNARepair

Caption: Key signaling events following DNA double-strand breaks.

G cluster_2 Experimental Workflow: Assessing this compound Effects start Cell Culture treatment Treat with this compound start->treatment viability Cell Viability Assay (MTT) treatment->viability if_staining Immunofluorescence (γH2AX) treatment->if_staining western Western Blot (p-ATM, p-CHK1, etc.) treatment->western analysis Data Analysis viability->analysis if_staining->analysis western->analysis

Caption: Workflow for cellular analysis of this compound.

References

Application Notes and Protocols for the Incorporation of 6-Chlorouracil into Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the introduction of 6-chlorouracil, a modified pyrimidine base, into synthetic oligonucleotides. The incorporation of this analogue can be a valuable tool for various research and therapeutic applications, including the study of nucleic acid structure and function, and the development of antisense oligonucleotides, siRNAs, and other nucleic acid-based drugs.

Two primary strategies for the incorporation of this compound are presented:

  • Direct Chemical Synthesis via the Phosphoramidite Method: This approach involves the chemical synthesis of a 6-chloro-2'-deoxyuridine phosphoramidite building block, which is then incorporated into the desired oligonucleotide sequence using standard automated solid-phase DNA/RNA synthesis.

  • Post-Synthetic Modification: This method involves the chemical conversion of a pre-installed convertible nucleoside within a synthesized oligonucleotide to this compound.

While enzymatic incorporation is a theoretical possibility, specific enzymes and protocols for the direct incorporation of 6-chloro-dUTP are not well-documented in the reviewed literature. Therefore, this note will focus on the more established chemical synthesis approaches.

Direct Chemical Synthesis via the Phosphoramidite Method

This is the most common and versatile method for the site-specific incorporation of modified nucleobases into oligonucleotides. The general workflow involves the synthesis of the modified nucleoside, its conversion to a phosphoramidite, and subsequent use in automated oligonucleotide synthesis.

Synthesis of this compound

The synthesis of the this compound base is the initial step. A reliable method involves the cyclization of diethyl malonate and urea followed by chlorination.

Protocol 1: Synthesis of this compound

Materials:

  • Diethyl malonate

  • Urea

  • Acetic acid

  • Acetic anhydride

  • Ethanol

  • Phosphorus oxychloride

  • Water

  • Methanol

Procedure:

Step 1: Synthesis of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid)

  • In a round-bottom flask, combine diethyl malonate (52 g, 0.5 mol) and urea (32 g, 0.43 mol) in 120 g of acetic acid.

  • Heat the mixture to 70°C.

  • Slowly add acetic anhydride (90 g, 0.88 mol) dropwise to the reaction mixture.

  • Stir the mixture at 90°C for 3 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 180 g of ethanol, which will cause the precipitation of a yellow solid.

  • Recrystallize the crude product from ethanol and dry to obtain crystalline pyrimidine-2,4,6(1H,3H,5H)-trione.

Step 2: Synthesis of this compound

  • Add the synthesized pyrimidine-2,4,6(1H,3H,5H)-trione (49.7 g, 0.35 mol) to 557 g of phosphorus oxychloride and cool the mixture to 0°C.[1]

  • Slowly and carefully add water (9.5 g) dropwise to the reaction mixture.[1] Caution: This reaction is exothermic and can be dangerous if water is added too quickly.[1]

  • Heat the mixture to 80°C and allow it to react for 5 hours, during which the solution will turn brown.[1]

  • After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.[1]

  • Dissolve the residue in methanol to precipitate the solid this compound.[1]

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data for this compound Synthesis

StepStarting MaterialsProductYieldMelting Point
1. CyclizationDiethyl malonate, UreaPyrimidine-2,4,6(1H,3H,5H)-trione81.3%130-131°C
2. ChlorinationPyrimidine-2,4,6(1H,3H,5H)-trione, POCl₃This compound~97%>280°C
Overall Diethyl malonate, Urea This compound ~61.5%
Synthesis of 6-Chloro-2'-deoxyuridine Phosphoramidite

The next crucial step is the conversion of this compound into its 2'-deoxyribonucleoside, followed by protection and phosphitylation to yield the phosphoramidite building block.

Protocol 2: Synthesis of 6-Chloro-2'-deoxyuridine and its Phosphoramidite

(A) Synthesis of 6-Chloro-2'-deoxyuridine (Glycosylation)

(B) Protection and Phosphitylation of 6-Chloro-2'-deoxyuridine

  • 5'-Hydroxyl Protection: The 5'-hydroxyl group of 6-chloro-2'-deoxyuridine is protected with a dimethoxytrityl (DMT) group using DMT-Cl in pyridine.

  • Phosphitylation: The 3'-hydroxyl group of the 5'-O-DMT-6-chloro-2'-deoxyuridine is then reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, in the presence of a non-nucleophilic base (e.g., N,N-diisopropylethylamine) to yield the final 6-chloro-2'-deoxyuridine CE phosphoramidite.

Diagram: Synthesis of 6-Chloro-2'-deoxyuridine Phosphoramidite

G cluster_synthesis Synthesis of 6-Chloro-2'-deoxyuridine Phosphoramidite Chlorouracil This compound Glycosylation Glycosylation (e.g., Vorbrüggen) Chlorouracil->Glycosylation Deoxyribose Protected 2-Deoxyribose Deoxyribose->Glycosylation ChloroDeoxyuridine 6-Chloro-2'-deoxyuridine Glycosylation->ChloroDeoxyuridine Protection 5'-O-Protection ChloroDeoxyuridine->Protection DMT_Cl DMT-Cl, Pyridine DMT_Cl->Protection DMT_ChloroDeoxyuridine 5'-O-DMT- 6-Chloro-2'-deoxyuridine Protection->DMT_ChloroDeoxyuridine Phosphitylation Phosphitylation DMT_ChloroDeoxyuridine->Phosphitylation Phosphitylating_Agent Phosphitylating Agent Phosphitylating_Agent->Phosphitylation Phosphoramidite 6-Chloro-2'-deoxyuridine CE Phosphoramidite Phosphitylation->Phosphoramidite

Caption: Workflow for the synthesis of 6-chloro-2'-deoxyuridine phosphoramidite.

Incorporation into Oligonucleotides via Automated Solid-Phase Synthesis

Once the 6-chloro-2'-deoxyuridine phosphoramidite is obtained, it can be used in a standard automated DNA synthesizer following the phosphoramidite cycle.

Protocol 3: Automated Oligonucleotide Synthesis

The synthesis cycle consists of four main steps that are repeated for each nucleotide addition:

  • Deblocking (Detritylation): Removal of the 5'-DMT protecting group from the support-bound nucleoside using a mild acid (e.g., trichloroacetic acid in dichloromethane).

  • Coupling: The 6-chloro-2'-deoxyuridine phosphoramidite is activated by an activator (e.g., 1H-tetrazole or 5-(ethylthio)-1H-tetrazole) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent (e.g., iodine in THF/water/pyridine).

Diagram: Automated Oligonucleotide Synthesis Cycle

G cluster_cycle Automated Oligonucleotide Synthesis Cycle Start Start: Support-bound Nucleoside (5'-DMT protected) Deblocking 1. Deblocking (DMT Removal) Start->Deblocking Coupling 2. Coupling with 6-Cl-dU Phosphoramidite + Activator Deblocking->Coupling Capping 3. Capping (Acetylation of Failures) Coupling->Capping Oxidation 4. Oxidation (Iodine) Capping->Oxidation Elongated_Chain Elongated Chain (n+1) Oxidation->Elongated_Chain Elongated_Chain->Deblocking Repeat for next cycle

Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Quantitative Data Considerations for Coupling Efficiency

While specific data for the coupling efficiency of 6-chloro-2'-deoxyuridine phosphoramidite is not widely published, it is expected to be slightly lower than that of standard unmodified phosphoramidites. To ensure high incorporation efficiency, the following should be considered:

  • Purity of the Phosphoramidite: High purity is crucial for optimal coupling.

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous.

  • Activator Choice: A more potent activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI), may be beneficial.

  • Coupling Time: Extending the coupling time may be necessary to drive the reaction to completion.

Table 1: Impact of Coupling Efficiency on Theoretical Yield

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer90.5%81.8%66.8%
50mer77.9%60.5%36.4%
100mer60.6%36.6%13.3%
Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Protocol 4: Cleavage and Deprotection

Caution: The stability of the 6-chloro-uracil modification under standard deprotection conditions (e.g., concentrated ammonium hydroxide at elevated temperatures) should be carefully evaluated. The C6-Cl bond may be susceptible to nucleophilic substitution.

Recommended Mild Deprotection Conditions:

  • Ammonium hydroxide/methylamine (AMA): A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine at room temperature for a shorter duration.

  • Gaseous ammonia: Anhydrous ammonia gas can be used for deprotection.

  • Potassium carbonate in methanol: For extremely sensitive modifications, a solution of potassium carbonate in methanol can be used for deprotection.

It is highly recommended to perform a small-scale pilot deprotection and analyze the product by mass spectrometry to ensure the integrity of the this compound modification.

Post-Synthetic Modification

An alternative to the direct incorporation of a modified phosphoramidite is the post-synthetic modification of an oligonucleotide containing a "convertible" nucleoside. This approach can be advantageous if the desired modified phosphoramidite is difficult to synthesize or unstable.

A potential strategy for introducing a 6-chloro substituent would be to incorporate a nucleoside that can be chemically converted to this compound after the oligonucleotide has been synthesized. For example, a precursor with a good leaving group at the 6-position of the uracil ring could be incorporated and subsequently displaced by a chloride ion. However, specific and well-established protocols for the post-synthetic conversion to this compound are not readily found in the literature and would require significant development and optimization.

Diagram: General Concept of Post-Synthetic Modification

G cluster_psm Post-Synthetic Modification Workflow Oligo_synthesis Automated Synthesis with Convertible Nucleoside Cleavage_Deprotection Cleavage and Partial Deprotection Oligo_synthesis->Cleavage_Deprotection Modification_step Post-Synthetic Chlorination Reaction Cleavage_Deprotection->Modification_step Final_Deprotection Final Deprotection and Purification Modification_step->Final_Deprotection Final_Oligo Oligonucleotide with This compound Final_Deprotection->Final_Oligo

Caption: Conceptual workflow for post-synthetic introduction of this compound.

Conclusion

The introduction of this compound into oligonucleotides is a valuable technique for researchers in various fields. The direct chemical synthesis via the phosphoramidite method is the most established and reliable approach, provided that the 6-chloro-2'-deoxyuridine phosphoramidite can be successfully synthesized and purified. Careful consideration of coupling conditions and the use of mild deprotection protocols are essential to ensure the integrity of the final modified oligonucleotide. Post-synthetic modification represents a potential alternative, although it requires further methodological development. Researchers should carefully weigh the synthetic challenges and potential benefits of each approach based on their specific research goals and capabilities.

References

Application Notes and Protocols: 6-Chlorouracil in the Synthesis of Fused Pyrimidine Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various fused pyrimidine systems utilizing 6-chlorouracil as a key starting material. Fused pyrimidines are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] this compound serves as a versatile precursor for the construction of diverse bicyclic and tricyclic pyrimidine derivatives, including pyrazolopyrimidines, xanthines, and pyridopyrimidines.

Synthesis of Pyrazolo[3,4-d]pyrimidines

Pyrazolo[3,4-d]pyrimidines are recognized as purine analogs and have demonstrated significant potential as antimicrobial, antiviral, and anticancer agents.[1][3] A common synthetic strategy involves the conversion of this compound to a 6-hydrazinyluracil intermediate, followed by cyclization with appropriate reagents.

General Reaction Scheme & Workflow

The synthesis begins with the alkylation of this compound, followed by nucleophilic substitution with hydrazine hydrate to yield 6-hydrazinyluracil. This intermediate then undergoes condensation and cyclization with a suitable carbonyl compound, such as an aromatic aldehyde, followed by oxidative cyclization to form the fused pyrazolo[3,4-d]pyrimidine ring system.

A This compound B Alkylation (e.g., Propyl Iodide, K2CO3, DMSO) A->B Step 1 C Alkylated this compound B->C D Hydrazinolysis (Hydrazine Hydrate) C->D Step 2 E 6-Hydrazinyluracil D->E F Condensation (Aromatic Aldehyde) E->F Step 3 G Hydrazone Intermediate F->G H Oxidative Cyclization (Thionyl Chloride) G->H Step 4 I Pyrazolo[3,4-d]pyrimidine H->I

Caption: Synthetic workflow for Pyrazolo[3,4-d]pyrimidines.

Quantitative Data Summary
ProductStarting MaterialReagentsReaction TimeYield (%)Reference
7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione6-Chloro-1-methyluracil1. Hydrazine hydrate2. Benzaldehyde3. Thionyl chloride5-7 minutes (cyclization)69[2]
3-(4-Hydroxy-3-methoxyphenyl)-7-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione6-Chloro-1-methyluracil1. Hydrazine hydrate2. 4-Hydroxy-3-methoxybenzaldehyde3. Thionyl chloride5-7 minutes (cyclization)63[2]
Experimental Protocol: Synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione[2]

Step 1: Synthesis of 6-Hydrazinyl-1-methyluracil

  • A mixture of 6-chloro-1-methyluracil and hydrazine hydrate is prepared.

  • The reaction mixture is heated, leading to the formation of 6-hydrazinyl-1-methyluracil.

Step 2: Synthesis of 6-(2-Benzylidenehydrazin-1-yl)-1-methyluracil

  • 6-Hydrazinyl-1-methyluracil is condensed with benzaldehyde.

  • The reaction proceeds to yield the corresponding hydrazone intermediate.

Step 3: Synthesis of 7-Methyl-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione

  • A mixture of 6-(2-benzylidenehydrazin-1-yl)-1-methyluracil (1.2 mmol) and an excess of thionyl chloride (2 ml) is heated under reflux for 5-7 minutes.

  • The excess thionyl chloride is removed under reduced pressure.

  • An adequate amount of aqueous ammonia solution is added to the residue.

  • The resulting precipitate is filtered, washed with ethanol, and crystallized from a DMF/ethanol (3:1) mixture to afford the final product.

Synthesis of Fused Xanthine Derivatives

The synthesis of xanthine derivatives, which are structurally related to purines, can be achieved from 1-substituted-6-chlorouracils.[4] This pathway involves amination, nitrosation, reductive formylation, and subsequent intramolecular cyclization.

General Reaction Scheme & Workflow

The process starts with the reaction of a 1-substituted-6-chlorouracil with an amine. The resulting 6-aminouracil derivative is then nitrosated, followed by a reductive formylation step. The final fused xanthine is obtained through intramolecular cyclization.

A 1-Substituted-6-chlorouracil B Amination (e.g., Methylamine) A->B Step 1 C 6-Aminouracil derivative B->C D Nitrosation C->D Step 2 E 5-Nitroso compound D->E F Reductive Formylation E->F Step 3 G Formylated Intermediate F->G H Intramolecular Cyclization G->H Step 4 I Fused Xanthine H->I

Caption: Synthetic workflow for Fused Xanthine derivatives.

Quantitative Data Summary
ProductStarting MaterialKey ReagentsYield (%)Reference
1-Benzyl-6-methylaminouracil1-Benzyl-6-chlorouracilEthanolic methylamine94[4]
3,9-Dimethyl-8-phenylxanthine1-Methyl-6-chlorouracilN-methyl benzylamine, Nitrosation, Reductive formylation, CyclizationNot specified in abstract[4]
Experimental Protocol: Synthesis of 1-Benzyl-6-methylaminouracil[4]
  • A mixture of 1-benzyl-6-chlorouracil (25 mmol) and ethanolic methylamine (40%, 10 ml) is prepared.

  • The reaction mixture is processed to yield the crude product.

  • The crude product is recrystallized from ethanol to give 1-benzyl-6-methylaminouracil.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidine derivatives are known for their diverse biological activities, including acting as calcium channel blockers.[5] A one-step Hantzsch-type synthesis can be employed using 6-aminouracils, which can be derived from this compound.

General Reaction Scheme & Workflow

This one-pot synthesis involves the condensation of a 6-aminouracil derivative, an aldehyde, and an acetoacetate. The 6-aminouracil acts as an enamine nucleophile in this Hantzsch-type reaction to construct the fused pyridine ring.

A 6-Aminouracil D One-Pot Condensation (Hantzsch Synthesis) A->D B Aldehyde B->D C Acetoacetate C->D E Pyrido[2,3-d]pyrimidine D->E

Caption: Synthetic workflow for Pyrido[2,3-d]pyrimidines.

Quantitative Data Summary
Product ClassStarting MaterialsSolventYield (%)Reference
Pyrido[2,3-d]pyrimidines6-Aminouracils, Aldehydes, AcetoacetatesMeOH, EtOH, or iso-PrOHGood to Excellent[5]
Experimental Protocol: General One-Pot Synthesis of Pyrido[2,3-d]pyrimidines[5]
  • A mixture of the 6-aminouracil derivative (I), an aldehyde (IV), and an acetoacetate (V) is prepared in a suitable solvent such as methanol, ethanol, or iso-propanol.

  • The reaction mixture is refluxed to afford the desired pyrido[2,3-d]pyrimidine derivative (III).

  • The product is then isolated and purified.

These protocols provide a foundation for the synthesis of a variety of fused pyrimidine systems from the versatile starting material, this compound. Researchers are encouraged to consult the cited literature for more specific details and characterization data.

References

Application Notes and Protocols for the Quantification of 6-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorouracil is a pyrimidine derivative of significant interest in pharmaceutical development and biochemical research. Accurate and precise quantification of this compound in various sample matrices is crucial for quality control, impurity profiling, and pharmacokinetic studies. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Data Presentation: Quantitative Performance of Analytical Techniques

The following table summarizes the typical quantitative performance parameters for the analytical methods described. Please note that specific values for this compound may vary depending on the exact instrumentation, sample matrix, and method optimization. The data for HPLC-UV is adapted from a validated method for the structurally similar compound, 5-Fluorouracil, and serves as a reliable estimate.

ParameterHPLC-UV (Estimated)GC-MS (Typical)UV-Vis Spectrophotometry (Typical)
Limit of Detection (LOD) 10 - 20 ng/mL0.1 - 10 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 30 - 60 ng/mL0.5 - 50 ng/mL0.5 - 5 µg/mL
Linearity Range 0.1 - 100 µg/mL0.05 - 100 µg/mL1 - 50 µg/mL
Precision (%RSD) < 5%< 15%< 5%
Accuracy/Recovery (%) 95 - 105%85 - 115%90 - 110%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is highly suitable for the routine quantification of this compound in bulk drug substances and pharmaceutical formulations due to its robustness and precision.

a. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and water (10:90, v/v). The aqueous phase may be buffered with a low concentration of a suitable acid, such as 0.1% formic acid, to improve peak shape.

  • Standard: this compound reference standard

  • Sample Diluent: Mobile phase or a mixture of water and acetonitrile.

b. Preparation of Standard Solutions

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 1, 10, 50, 100 µg/mL).

c. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve and dilute the sample with the sample diluent to a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

d. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: Approximately 260 nm (based on the UV absorbance maximum of uracil)[1]

  • Run Time: Sufficient to allow for the elution of this compound and any potential impurities.

e. Data Analysis

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the analysis of this compound at trace levels, particularly in complex matrices. Due to the low volatility of this compound, a derivatization step is typically required.[2]

a. Instrumentation and Materials

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Solvent: Anhydrous pyridine or acetonitrile

  • Standard: this compound reference standard

b. Derivatization and Sample Preparation

  • Prepare a stock solution of this compound in the chosen solvent.

  • Prepare calibration standards by diluting the stock solution.

  • For each standard and sample, evaporate a known volume to dryness under a stream of nitrogen.

  • Add the derivatizing agent and solvent to the dried residue.

  • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the derivatization reaction.

  • Cool the reaction mixture to room temperature before injection.

c. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.

d. Data Analysis

  • Construct a calibration curve using the peak areas of the selected ions from the derivatized standards.

  • Quantify the amount of this compound in the sample based on the calibration curve.

UV-Vis Spectrophotometry

This technique provides a simple and rapid method for the quantification of this compound in relatively pure samples, such as in the final stages of synthesis or in simple formulations.

a. Instrumentation and Materials

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

  • Solvent: Deionized water, ethanol, or a suitable buffer solution.

  • Standard: this compound reference standard

b. Preparation of Standard and Sample Solutions

  • Prepare a stock solution of this compound in the chosen solvent.

  • Create a series of calibration standards through serial dilution of the stock solution.

  • Prepare the sample by dissolving it in the same solvent and diluting it to a concentration that falls within the linear range of the assay.

c. Measurement Protocol

  • Determine the absorption maximum (λmax) of this compound by scanning a standard solution across the UV range (e.g., 200-400 nm). The λmax is expected to be around 260 nm.[1]

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using the solvent as a blank.

  • Measure the absorbance of each calibration standard and the sample solution.

d. Data Analysis

  • Plot a calibration curve of absorbance versus the concentration of the standards.

  • Use the absorbance of the sample to determine its concentration from the calibration curve, applying Beer-Lambert's law.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Measurement cluster_data Data Processing & Quantification Standard Reference Standard Standard_Prep Prepare Stock & Calibration Standards Standard->Standard_Prep Sample Test Sample Sample_Prep Weigh, Dissolve & Dilute Sample->Sample_Prep Analysis Instrumental Analysis (HPLC / GC-MS / UV-Vis) Standard_Prep->Analysis Sample_Prep->Analysis Cal_Curve Generate Calibration Curve Analysis->Cal_Curve Quantify Quantify Analyte in Sample Cal_Curve->Quantify Report Report Results Quantify->Report

Caption: General experimental workflow for the quantification of this compound.

Signaling_Pathways cluster_method Method Validation Parameters (ICH Q2(R1)) Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures Linearity Linearity Range Range Linearity->Range defines Linearity->Accuracy assessed over Precision Precision Linearity->Precision assessed over Accuracy->Precision related to LOD Limit of Detection (LOD) LOQ Limit of Quantification (LOQ) LOD->LOQ determines LOQ->Linearity lower limit Robustness Robustness Robustness->Accuracy evaluates impact on Robustness->Precision evaluates impact on

Caption: Relationship between key analytical method validation parameters.

References

Synthesis of Alogliptin from 6-Chlorouracil: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of Alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing 6-Chlorouracil as a key starting material. The described multi-step synthesis is intended for researchers, scientists, and professionals in drug development.

Introduction

Alogliptin is a therapeutic agent used in the management of type 2 diabetes mellitus. Its synthesis from readily available starting materials is a critical aspect of its pharmaceutical production. The following protocol outlines a common and effective synthetic route commencing with this compound. The process involves a three-stage synthesis followed by salt formation to yield Alogliptin benzoate.[1][2][3]

Quantitative Data Summary

The following table summarizes the typical yields for each step of the Alogliptin synthesis process as reported in the literature.

StepReactionProductYield (%)
1Alkylation of this compound with 2-(bromomethyl)benzonitrile in the presence of NaH and LiBr in a DMF-DMSO mixture.[1][3]1-((2-cyanophenyl)methyl)-6-chlorouracil54%
2Methylation of 1-((2-cyanophenyl)methyl)-6-chlorouracil with iodomethane and NaH in a DMF/THF mixture.[1][3] An alternative method uses dimethyl sulfate and potassium carbonate in DMF.[4]2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile72%
3Nucleophilic substitution of the 6-chloro intermediate with (R)-3-aminopiperidine dihydrochloride in the presence of a base such as NaHCO₃ in methanol or K₂CO₃ in aqueous isopropanol.[1][2]Alogliptin (free base)~75%
4Formation of the benzoate salt by treating the Alogliptin free base with benzoic acid in ethanol.[1][2]Alogliptin Benzoate~75%
Overall Yield ~20-25%

Experimental Protocol

This protocol is a generalized representation based on published methods.[1][2][3]

Step 1: Synthesis of 1-((2-cyanophenyl)methyl)-6-chlorouracil
  • To a solution of this compound (1.0 eq) in a mixture of dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), add sodium hydride (NaH) (1.1 eq) and lithium bromide (LiBr) (1.1 eq).

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 1-((2-cyanophenyl)methyl)-6-chlorouracil.

Step 2: Synthesis of 2-((6-chloro-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile
  • Dissolve the product from Step 1 (1.0 eq) in a mixture of DMF and tetrahydrofuran (THF).

  • Add NaH (1.1 eq) to the solution and stir.

  • Add iodomethane (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 6 hours.

  • Work up the reaction by pouring it into water and extracting with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the methylated product.

Step 3: Synthesis of Alogliptin
  • To a solution of the 6-chloro intermediate from Step 2 (1.0 eq) in methanol or aqueous isopropanol, add (R)-3-aminopiperidine dihydrochloride (1.2 eq) and a base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (2.5 eq).[1][2]

  • Heat the reaction mixture to reflux and stir for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain Alogliptin free base.

Step 4: Formation of Alogliptin Benzoate
  • Dissolve the Alogliptin free base (1.0 eq) in ethanol.

  • Add a solution of benzoic acid (1.0 eq) in ethanol to the Alogliptin solution.

  • Heat the mixture to 65-70°C and then cool to 0-5°C to induce crystallization.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum to obtain Alogliptin benzoate.

Experimental Workflow Diagram

Alogliptin_Synthesis start This compound reagent1 2-(bromomethyl)benzonitrile, NaH, LiBr, DMF/DMSO product1 1-((2-cyanophenyl)methyl)-6-chlorouracil reagent1->product1 Yield: 54% reagent2 Iodomethane, NaH, DMF/THF product2 2-((6-chloro-3-methyl-2,4-dioxo-3,4- dihydropyrimidin-1(2H)-yl)methyl)benzonitrile reagent2->product2 reagent3 (R)-3-aminopiperidine dihydrochloride, Base (e.g., NaHCO3) product3 Alogliptin (free base) reagent3->product3 reagent4 Benzoic Acid, Ethanol final_product Alogliptin Benzoate reagent4->final_product

Caption: Synthetic workflow for Alogliptin from this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of 6-Chlorouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chlorouracil is a halogenated derivative of the pyrimidine nucleobase, uracil.[1] Its derivatives are a class of compounds investigated for a range of therapeutic applications, including anticancer and antiviral therapies.[1][2] The mechanism of action for many of these derivatives involves acting as antimetabolites, which can interfere with the synthesis of nucleic acids (DNA and RNA), or as inhibitors of specific enzymes crucial for cell survival and proliferation, such as DNA repair glycosylases.[1][3][4]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound derivatives. The assays covered include cell viability/cytotoxicity, enzyme inhibition, and cell cycle analysis, which together offer a comprehensive preliminary assessment of a compound's therapeutic potential.

Cell Viability and Cytotoxicity Assays

Application Notes:

The initial evaluation of a potential anticancer agent involves determining its cytotoxicity against cancer cell lines. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[5][6] It measures the metabolic activity of cells, which serves as an indicator of cell viability.[5] In viable cells, mitochondrial reductase enzymes convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[6][7][8] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[5][8] This assay is ideal for determining the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of This compound derivatives. A->B C 3. Incubation Incubate for desired period (e.g., 24, 48, 72 hours). B->C D 4. MTT Addition Add MTT reagent to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate % viability and determine IC50 values. F->G

Caption: Workflow for determining cell viability using the MTT assay.

Protocol: MTT Cell Viability Assay

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivative stock solutions (in a suitable solvent like DMSO)

  • 96-well flat-bottom sterile microplates

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of solvent) and blank controls (medium only).[5]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT reagent to each well.[8]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[5]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly with a pipette to ensure complete solubilization.[8]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration using the formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cytotoxicity of this compound Derivatives

Derivative IDCell LineIncubation Time (h)IC50 (µM)
Compound AHeLa48[e.g., 15.2 ± 1.8]
Compound AA54948[e.g., 23.5 ± 2.1]
Compound BHeLa48[e.g., 8.7 ± 0.9]
Compound BA54948[e.g., 12.1 ± 1.3]
5-Fluorouracil (Control)HeLa48[e.g., 5.4 ± 0.5]

Note: Values are examples and must be determined experimentally.

Enzyme Inhibition Assays

Application Notes:

Many therapeutic agents function by inhibiting specific enzymes. This compound and its derivatives have been identified as potential inhibitors of enzymes like yeast alcohol dehydrogenase and DNA repair glycosylases.[3][4] An enzyme inhibition assay measures the ability of a compound to reduce the rate of a specific enzyme-catalyzed reaction. By comparing the reaction rate in the presence and absence of the inhibitor, its potency (typically as an IC50 value) and mechanism of inhibition can be determined. Spectrophotometric assays, where the substrate or product absorbs light, are common for this purpose.[9]

Conceptual Diagram: Enzyme Inhibition

Enzyme_Inhibition cluster_0 Normal Reaction cluster_1 Inhibited Reaction E Enzyme ES Enzyme-Substrate Complex E->ES + S Substrate S->ES ES->E P Product ES->P E2 Enzyme EI Enzyme-Inhibitor Complex (Inactive) E2->EI + I Inhibitor (this compound Derivative) I->EI NoP No Reaction EI->NoP S2 Substrate S2->NoP

Caption: A simplified model of competitive enzyme inhibition.

Protocol: General Spectrophotometric Enzyme Inhibition Assay

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound derivative (test inhibitor)

  • Optimized assay buffer (pH and ionic strength)

  • Cofactors, if required by the enzyme (e.g., NADH, Mg²⁺)[9]

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test derivative in DMSO.

    • Create serial dilutions of the test derivative in the assay buffer. Ensure the final DMSO concentration is low (e.g., <1%) to prevent interference.[10]

    • Prepare the enzyme and substrate solutions in the assay buffer at desired concentrations.

  • Assay Setup (in a 96-well plate): [10]

    • Blank Wells: Assay buffer + solvent.

    • Control Wells (100% activity): Enzyme solution + solvent.

    • Test Wells: Enzyme solution + diluted test derivative.

  • Pre-incubation: Add the enzyme and inhibitor (or vehicle) to the wells. Pre-incubate the plate for 10-15 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[9][10]

  • Reaction Initiation: Start the reaction by adding the substrate solution to all wells.[9]

  • Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance over time (kinetic mode) at a specific wavelength corresponding to the substrate or product.

  • Data Analysis:

    • Determine the initial reaction rate (V₀) for each well from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition:

      • % Inhibition = (1 - (Rate of Test Well / Rate of Control Well)) * 100

    • Plot the % Inhibition against the log of the inhibitor concentration to determine the IC50 value.

Data Presentation: Enzyme Inhibition by this compound Derivatives

Derivative IDTarget EnzymeInhibition TypeIC50 (µM)Ki (µM)
Compound CFAAHCompetitive[e.g., 0.021][e.g., 0.015]
Compound DUNGNon-competitive[e.g., 1.5][e.g., 2.1]
Compound EFAAHCompetitive[e.g., 0.053][e.g., 0.038]

Note: Values are examples based on published data for uracil derivatives and must be determined experimentally for specific compounds and enzymes.[11][12]

Cell Cycle Analysis

Application Notes:

Compounds that interfere with DNA synthesis or repair, such as uracil antimetabolites, often cause cells to arrest at specific phases of the cell cycle.[1] Cell cycle analysis by flow cytometry is a powerful technique to quantify this effect. Cells are stained with a fluorescent dye, typically Propidium Iodide (PI), which binds stoichiometrically to DNA.[13] The fluorescence intensity of each cell is therefore directly proportional to its DNA content. This allows for the differentiation and quantification of cells in the major phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). A significant increase in the percentage of cells in a particular phase after treatment indicates cell cycle arrest.

Diagram: The Cell Cycle and Potential Arrest Points

Cell_Cycle G1 G1 S S (DNA Replication) G1->S G2 G2 S->G2 M M (Mitosis) G2->M M->G1 Drug This compound Derivative Drug->Arrest1 Inhibits DNA Synthesis Drug->Arrest2 Induces DNA Damage Arrest1->S Arrest2->G2

Caption: The cell cycle, showing potential arrest points in S or G2/M phase.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Treated and untreated cell populations

  • PBS (Phosphate-Buffered Saline)

  • Ice-cold 70% ethanol

  • PI/RNase Staining Solution (e.g., 0.1% Triton X-100, 20 µg/mL PI, and 200 µg/mL DNase-free RNase A in PBS)[14]

  • Flow cytometer

Procedure:

  • Cell Harvesting: After treating cells with the this compound derivative for a desired time (e.g., 24 hours), harvest the cells (including any floating cells in the supernatant). Centrifuge at ~300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet once with cold PBS. Centrifuge again.[14]

  • Fixation: Resuspend the cell pellet (e.g., 1x10⁶ cells) in 1 mL of cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]

  • Storage: Store the fixed cells at 4°C for at least 2 hours. Cells can be stored for several days at this stage.[14]

  • Staining: Centrifuge the fixed cells at ~500 x g for 5 minutes to remove the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 300-500 µL of PI/RNase staining solution.[14]

  • Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.[14]

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 20,000 events per sample.[13]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content frequency histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[14][15]

Data Presentation: Cell Cycle Distribution Analysis

TreatmentConcentration (µM)% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control0[e.g., 65.4 ± 3.1][e.g., 20.1 ± 2.5][e.g., 14.5 ± 1.8]
Compound F10[e.g., 30.2 ± 2.8][e.g., 55.7 ± 4.2][e.g., 14.1 ± 1.5]
Compound F25[e.g., 15.8 ± 1.9][e.g., 68.9 ± 5.5][e.g., 15.3 ± 2.0]

Note: Example data shows a dose-dependent S-phase arrest. Values must be determined experimentally.

References

Troubleshooting & Optimization

Navigating the Halogenation of 6-Chlorouracil: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the halogenation step of 6-chlorouracil synthesis. This critical step, while essential for the production of this key intermediate in various pharmaceutical compounds, is often fraught with difficulties that can impact yield and purity. This guide offers practical solutions and detailed protocols to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common reasons for low yields in the synthesis of this compound?

Low yields during the halogenation of uracil or its derivatives are frequently attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time, suboptimal temperature, or inadequate stoichiometry of the chlorinating agent can lead to the incomplete conversion of the starting material.[1]

  • Side Reactions: The formation of byproducts, such as di-chlorinated pyrimidines or other chlorinated species, consumes the starting material and reduces the yield of the desired this compound.[1]

  • Product Decomposition: this compound can be susceptible to decomposition, particularly during the workup and purification stages, especially in the presence of moisture or at elevated temperatures.

  • Suboptimal Reagents: The purity and reactivity of the chlorinating agent (e.g., phosphorus oxychloride) are crucial. Old or improperly stored reagents can lead to diminished reactivity and lower yields.

Q2: How can I monitor the progress of the halogenation reaction to ensure it goes to completion?

Regular monitoring of the reaction is critical to determine the optimal reaction time and prevent the formation of byproducts due to prolonged reaction times or overheating. The most common and effective method is Thin Layer Chromatography (TLC) . By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material (e.g., uracil or barbituric acid) and the formation of this compound. The reaction is generally considered complete when the spot corresponding to the starting material is no longer visible on the TLC plate.

Q3: I am observing the formation of significant byproducts. How can I minimize them?

Minimizing byproduct formation is key to achieving high purity and yield. Here are some strategies:

  • Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the starting material. An excess of the chlorinating agent can lead to over-chlorination.

  • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can often promote the formation of side products. For instance, in the chlorination of pyrimidine-2,4,6(1H,3H,5H)-trione with phosphorus oxychloride, the reaction is typically heated to 80°C.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent unwanted side reactions with atmospheric moisture and oxygen.

  • Choice of Chlorinating Agent: The choice of chlorinating agent can influence the impurity profile. While phosphorus oxychloride (POCl₃) is common, other reagents like a mixture of POCl₃ and phosphorus pentachloride (PCl₅) can sometimes offer better results by acting as a stronger chlorinating agent.[2][3]

Q4: My crude this compound product is discolored. What is the cause and how can I purify it?

Discoloration in the crude product often indicates the presence of impurities or degradation products. Charring can also occur if the reaction is overheated.

For purification, recrystallization is a common and effective method. Ethanol is often a suitable solvent for recrystallizing this compound.[1] The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly, which enables the formation of pure crystals while the impurities remain in the solvent.

Q5: What are the safety precautions for handling phosphorus oxychloride (POCl₃)?

Phosphorus oxychloride is a highly corrosive and toxic reagent that reacts violently with water in a highly exothermic reaction, generating hazardous hydrogen chloride gas. Therefore, extreme caution is necessary.

  • Always handle POCl₃ in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ensure all glassware is dry before use to prevent violent reactions.

  • When quenching the reaction, do so slowly and carefully by adding the reaction mixture to crushed ice or a cold aqueous solution, always with vigorous stirring and in a fume hood.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from different reported methods for the synthesis of this compound, providing a comparison of starting materials, chlorinating agents, reaction conditions, and yields.

Starting MaterialChlorinating AgentReaction ConditionsYield (%)Purity (%)Reference
Pyrimidine-2,4,6(1H,3H,5H)-trionePhosphorus oxychloride (POCl₃) / Water80°C, 5 hours75.698.5 (HPLC)[1]
2,4,6-TrichloropyrimidineSodium Hydroxide (in water)Reflux, 1 hour97Not specified[4]

Experimental Protocols

Method 1: Synthesis of this compound from Pyrimidine-2,4,6(1H,3H,5H)-trione[1]
  • Preparation of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid):

    • Add diethylmalonate (52g, 0.5mol) and urea (32g, 0.43mol) to 120g of acetic acid and heat to 70°C.

    • Slowly add acetic anhydride (90g, 0.88mol) dropwise to the reaction mixture.

    • Stir the mixture at 90°C for 3 hours.

    • Cool to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in 180g of ethanol to precipitate the product.

    • Recrystallize the crude product from ethanol and dry to obtain crystalline solid (yield: 81.3%).

  • Halogenation to this compound:

    • Add pyrimidine-2,4,6(1H,3H,5H)-trione (49.7g, 0.35mol) to 557g of phosphorus oxychloride and cool to 0°C.

    • Slowly add water (9.5g) dropwise to the reaction mixture.

    • Heat the mixture to 80°C and react for 5 hours.

    • After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.

    • Dissolve the residue in methanol to precipitate a solid.

    • Filter the solid, recrystallize from ethanol, and dry to obtain the final product (yield: 75.6%, purity: 98.5%).

Method 2: Synthesis of this compound from 2,4,6-Trichloropyrimidine[4]
  • Dissolve 2,4,6-trichloropyrimidine (10.21 g, 0.056 mol) in an aqueous solution (100 mL) containing NaOH (8.9 g, 0.22 mol).

  • Stir the mixture under refluxing conditions for 1 hour.

  • Upon completion of the reaction, adjust the pH of the reaction mixture to 2-3 with concentrated hydrochloric acid.

  • Place the mixture in a refrigerator overnight to promote crystallization.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum in the presence of phosphorus pentoxide to obtain this compound as a white crystalline solid (yield: 97%).

Visualizations

Troubleshooting Workflow for Halogenation of Uracil

TroubleshootingWorkflow start Low Yield or High Impurity check_reagents Check Reagent Quality (e.g., POCl3 freshness) start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (Temperature, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok check_stoichiometry Check Stoichiometry (Uracil deriv. to POCl3 ratio) stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok check_workup Review Workup Procedure (Quenching, Extraction) workup_ok Workup Appropriate? check_workup->workup_ok reagents_ok->check_conditions Yes optimize_reagents Use Fresh/Pure Reagents reagents_ok->optimize_reagents No conditions_ok->check_stoichiometry Yes optimize_conditions Optimize Temp./Time (e.g., 80°C, 5h) conditions_ok->optimize_conditions No stoichiometry_ok->check_workup Yes optimize_stoichiometry Adjust Molar Ratios stoichiometry_ok->optimize_stoichiometry No optimize_workup Modify Quenching/ Purification Method workup_ok->optimize_workup No end Improved Yield and Purity workup_ok->end Yes optimize_reagents->check_reagents optimize_conditions->check_conditions optimize_stoichiometry->check_stoichiometry optimize_workup->check_workup

Caption: A logical workflow for troubleshooting common issues in the halogenation step of this compound synthesis.

Reaction Mechanism: Chlorination of Barbituric Acid with POCl₃

ReactionMechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products uracil Barbituric Acid (Keto-Enol Tautomers) intermediate1 Formation of Phosphorylated Intermediate uracil->intermediate1 pocli3 POCl₃ pocli3->intermediate1 intermediate2 Chloride Attack and Elimination of PO₂Cl₂⁻ intermediate1->intermediate2 product This compound intermediate2->product byproduct H₃PO₄ + HCl intermediate2->byproduct

Caption: A simplified reaction pathway for the chlorination of barbituric acid using phosphorus oxychloride.

References

Technical Support Center: Purification of 6-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-Chlorouracil. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from reaction byproducts.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Problem 1: Low yield of purified this compound after recrystallization.

  • Question: I am getting a very low recovery of this compound after recrystallization. What are the possible reasons and how can I improve my yield?

  • Answer: Low recovery during recrystallization is a common issue. Several factors could be contributing to this:

    • Excessive solvent: Using too much solvent to dissolve the crude this compound will result in a significant portion of the product remaining in the mother liquor upon cooling. Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.

    • Premature crystallization: If the solution cools too quickly during hot filtration to remove insoluble impurities, the product can crystallize on the filter paper. Solution: Ensure the filtration apparatus (funnel and filter flask) is pre-heated. Use a slight excess of hot solvent before filtration and then concentrate the filtrate by boiling off the excess solvent before allowing it to cool.

    • Incomplete crystallization: The cooling process might be too short or the final temperature not low enough. Solution: Allow the solution to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

    • Washing with warm solvent: Washing the collected crystals with solvent that is not sufficiently chilled can redissolve the product. Solution: Always wash the crystals with a small amount of ice-cold recrystallization solvent.

Problem 2: The purified this compound is colored (e.g., yellow, brown, or green).

  • Question: My final this compound product has a distinct color, but it should be a white to off-white solid. How can I remove these colored impurities?

  • Answer: Colored impurities often arise from byproducts formed during the synthesis.

    • Synthesis from Barbituric Acid and POCl₃: The reaction of barbituric acid with phosphorus oxychloride can lead to the formation of polymeric or other colored byproducts, especially if the reaction temperature is not well-controlled.

    • Synthesis from 2,4,6-Trichloropyrimidine: Incomplete hydrolysis of the starting material or side reactions can result in colored impurities.

    • Solution: The most common method to remove colored impurities is to use activated charcoal. After dissolving the crude this compound in the hot recrystallization solvent, add a small amount of activated charcoal (typically 1-2% of the solute weight) to the solution. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities. Be aware that using too much charcoal can lead to a loss of the desired product.

Problem 3: The this compound "oils out" instead of crystallizing.

  • Question: During the cooling phase of recrystallization, my this compound separates as an oil instead of forming crystals. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing, or when the solution is supersaturated.

    • Solution 1: Re-dissolve and cool slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. You can do this by insulating the flask.

    • Solution 2: Scratch the flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 3: Seed the solution: If you have a small crystal of pure this compound, add it to the cooled solution to induce crystallization.

    • Solution 4: Change the solvent system: If the problem persists, consider using a different recrystallization solvent or a mixed solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The byproducts depend on the synthetic route:

  • From Barbituric Acid and POCl₃: Potential impurities include unreacted barbituric acid, and various chlorinated pyrimidine derivatives if the reaction is not carried out to completion or under optimal conditions.

  • From 2,4,6-Trichloropyrimidine: Incomplete hydrolysis can leave residual 2,4,6-trichloropyrimidine or partially hydrolyzed intermediates.

Q2: What is the best solvent for recrystallizing this compound?

A2: The choice of solvent depends on the impurities present and the desired balance between yield and purity.

  • Ethanol: Often a good choice as it provides a good balance of solubility at high and low temperatures.

  • Water: this compound has lower solubility in water compared to ethanol, which can lead to higher recovery, but it may be less effective at removing certain organic impurities.

  • Methanol: Can also be used, but its lower boiling point may be a consideration.

  • Mixed Solvents: A mixture of solvents, such as ethanol/water, can be effective. The product is dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "poor" solvent (water) is added dropwise until the solution becomes turbid, after which a small amount of the "good" solvent is added to redissolve the precipitate before cooling.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used:

  • Melting Point: Pure this compound has a high melting point (decomposes above 280°C). A broad melting point range or a lower melting point can indicate the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for determining purity and quantifying impurities. A common mobile phase for reversed-phase HPLC analysis of uracil derivatives is a mixture of water (often with a small amount of acid like formic acid) and an organic solvent like acetonitrile or methanol.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to confirm the structure of this compound and to detect the presence of impurities with different chemical shifts.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound (Qualitative)

Solvent SystemAdvantagesDisadvantages
EthanolGood solubility at high temperatures, lower at room temperature. Effective for many organic impurities.May require larger volumes compared to water.
WaterLow solubility at room temperature can lead to high recovery. Environmentally friendly.May not be effective for removing non-polar impurities. Slower drying of crystals.
MethanolSimilar to ethanol, but with a lower boiling point.Lower boiling point may result in faster, less selective crystallization.
Ethanol/WaterAllows for fine-tuning of solubility. Can be very effective for a range of impurities.Requires careful optimization of the solvent ratio.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a gravity filtration setup (funnel and filter paper) with hot ethanol. Filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis of this compound cluster_purification Purification by Recrystallization cluster_analysis Purity Analysis Crude_Product Crude this compound (with byproducts) Dissolution 1. Dissolve in minimal hot solvent Crude_Product->Dissolution Decolorization 2. Add Activated Charcoal (if necessary) Dissolution->Decolorization Hot_Filtration 3. Hot Filtration to remove insolubles Decolorization->Hot_Filtration Crystallization 4. Cool to induce crystallization Hot_Filtration->Crystallization Vacuum_Filtration 5. Collect crystals by vacuum filtration Crystallization->Vacuum_Filtration Washing 6. Wash with ice-cold solvent Vacuum_Filtration->Washing Drying 7. Dry the crystals Washing->Drying Pure_Product Purified this compound Drying->Pure_Product Analysis Purity Check (HPLC, MP, NMR) Pure_Product->Analysis

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Start Purification Issue Encountered Low_Yield Low Yield? Start->Low_Yield Colored_Product Colored Product? Start->Colored_Product Oiling_Out Oiling Out? Start->Oiling_Out Excess_Solvent Use minimum hot solvent Low_Yield->Excess_Solvent Yes Premature_Crystallization Pre-heat filtration apparatus Low_Yield->Premature_Crystallization Yes Incomplete_Cooling Cool slowly and use ice bath Low_Yield->Incomplete_Cooling Yes Use_Charcoal Add activated charcoal and hot filter Colored_Product->Use_Charcoal Yes Reheat_Cool_Slowly Reheat to dissolve, cool slowly Oiling_Out->Reheat_Cool_Slowly Yes Scratch_or_Seed Scratch flask or add seed crystal Oiling_Out->Scratch_or_Seed Yes Change_Solvent Try a different solvent system Oiling_Out->Change_Solvent Yes

Caption: Troubleshooting decision tree for this compound purification.

stability issues of 6-Chlorouracil under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 6-Chlorouracil under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the solid compound in a cool, dry, and dark place.[1] Suppliers suggest storage at room temperature, with some recommending temperatures below 15°C.[2] For solutions, it is best practice to prepare them fresh for each experiment. If storage of a stock solution is necessary, it should be kept at a low temperature (e.g., 2-8°C) to minimize degradation.[1]

Q2: Is this compound sensitive to light?

Q3: How stable is this compound in acidic and basic solutions?

Based on studies of similar halogenated pyrimidines, this compound is expected to be susceptible to hydrolysis under both acidic and basic conditions.[1]

  • Acidic Conditions: The primary degradation pathway is likely the hydrolysis of the chlorine atom at the 6-position to a hydroxyl group, which would form 6-hydroxyuracil (barbituric acid).[1] However, studies on 5-Fluorouracil showed it to be relatively stable in acidic conditions, suggesting that the rate of degradation for this compound may be slow.[3]

  • Basic Conditions: In alkaline solutions (pH > 10), significant degradation is expected.[3] The primary degradation product is also anticipated to be 6-hydroxyuracil. For 5-halouracils, this degradation can lead to the formation of non-chromophoric, low molecular weight products.[3]

Q4: What is the expected stability of this compound in the presence of oxidizing agents?

Forced degradation studies on 5-Fluorouracil indicate that it is relatively stable under oxidative stress, even in the presence of strong oxidizing agents like hydrogen peroxide (H₂O₂).[3] It is plausible that this compound exhibits similar stability towards oxidation.

Q5: What is the thermal stability of this compound?

This compound is a solid with a high melting point, decomposing at temperatures above 280°C, which suggests good thermal stability in its solid state.[2][4] For solutions, elevated temperatures will likely accelerate hydrolytic degradation, especially under acidic or basic conditions.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Inconsistent experimental results over time with the same stock solution. Degradation of this compound in solution.Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, store it at 2-8°C for a limited time and visually inspect for any precipitation or color change before use.
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Consider the possibility of hydrolysis, especially if the solvent is aqueous and has a low or high pH. The primary degradation product is likely 6-hydroxyuracil. Adjust the pH of your solution to be near neutral if the experimental conditions allow.
Loss of compound activity or concentration. Instability under specific experimental conditions (e.g., high pH, elevated temperature).Review your experimental protocol for harsh conditions. If possible, perform the experiment at a lower temperature or adjust the pH closer to neutral.
Precipitation observed in a stored solution. Poor solubility or degradation leading to less soluble products.Ensure the solvent and concentration are appropriate for this compound. If precipitation occurs upon storage, it is a strong indicator of instability, and a fresh solution should be prepared.

Data Summary

Table 1: Summary of Expected Stability of this compound Under Forced Degradation Conditions (Inferred from Analog Studies)

ConditionStress AgentExpected StabilityPotential Degradation Product(s)Reference Analog
Acidic Hydrolysis 0.1 M HClLikely stable to slow degradation6-Hydroxyuracil (Barbituric Acid)5-Fluorouracil, 4-Amino-2-(benzylthio)-6-chloropyrimidine
Basic Hydrolysis 0.1 M NaOHProne to degradation, especially at pH > 106-Hydroxyuracil (Barbituric Acid) and subsequent non-chromophoric products5-Fluorouracil, 4-Amino-2-(benzylthio)-6-chloropyrimidine
Oxidative 3% H₂O₂Likely stableMinimal degradation expected5-Fluorouracil
Thermal (Solid) >100°CStable up to melting/decomposition point (>280°C)Decomposition productsN/A
Thermal (Solution) Elevated TemperatureWill likely accelerate hydrolysisSame as hydrolytic degradationGeneral chemical kinetics
Photolytic UV/Visible LightLikely stableMinimal degradation expected5-Fluorouracil

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies of this compound

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions. A stability-indicating analytical method, such as UPLC-MS, should be used to monitor the degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period, taking samples at various time points (e.g., 1, 4, 8, 24 hours) due to expected faster degradation.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for a defined period (e.g., 24 hours).

    • Thermal Degradation (Solution): Incubate the stock solution (preferably in a neutral aqueous buffer) at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution. If necessary, neutralize the acidic and basic samples. Dilute the samples to an appropriate concentration and analyze using a validated stability-indicating UPLC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products. Mass spectrometry data will be crucial for the identification of these products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Evaluation stock Prepare this compound Stock Solution (1 mg/mL) acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid base Basic Hydrolysis (0.1 M NaOH, RT) stock->base oxidative Oxidative (3% H2O2, RT) stock->oxidative thermal Thermal (Solution) (60°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling analysis UPLC-MS Analysis sampling->analysis evaluation Assess Degradation Identify Products analysis->evaluation

Caption: Workflow for Forced Degradation Study of this compound.

degradation_pathway 6_chlorouracil This compound C₄H₃ClN₂O₂ hydrolysis Hydrolysis (Acidic or Basic Conditions) 6_chlorouracil->hydrolysis 6_hydroxyuracil 6-Hydroxyuracil (Barbituric Acid) C₄H₄N₂O₃ hydrolysis->6_hydroxyuracil further_degradation Further Degradation (Strong Basic Conditions) 6_hydroxyuracil->further_degradation non_chromophoric Non-Chromophoric Products further_degradation->non_chromophoric

References

overcoming poor solubility of 6-Chlorouracil in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the experimental challenges associated with the poor solubility of 6-Chlorouracil.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a common issue?

A1: this compound is a halogenated derivative of uracil, a nucleobase.[1] It is used in various research applications, including as an inhibitor of yeast alcohol dehydrogenase (ADH-H) and as a potential inhibitor of DNA repair glycosylases.[1][2] Like many organic compounds with a planar heterocyclic structure, its crystal lattice is very stable, making it poorly soluble in water and many common solvents. Low aqueous solubility can lead to challenges in preparing stock solutions, achieving desired concentrations in experimental media, and can result in compound precipitation, leading to inconsistent results.[3][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: Due to its limited aqueous solubility (4.885 g/L at 25 °C), organic solvents are often required to prepare concentrated stock solutions.[1] While specific data for this compound is limited, analogous compounds like 5-Chlorouracil are soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[4] this compound is also noted to be soluble in Ammonium Hydroxide.[1] For most biological experiments, particularly in cell culture, DMSO is a common choice due to its miscibility with aqueous media and relatively low toxicity at low final concentrations (typically <0.5%).[4]

Q3: My this compound has precipitated in the stock solution upon storage. What should I do?

A3: Precipitation in a stored stock solution, especially at lower temperatures like in a refrigerator or freezer, is common for compounds with poor solubility.[4] To resolve this, gently warm the solution to 37°C and use sonication or vortexing to help redissolve the compound completely before use.[4] To prevent this, it is recommended to store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[4][5]

Q4: How can I prevent my this compound from precipitating when I dilute it into my aqueous experimental medium?

A4: Precipitating upon dilution into an aqueous buffer or cell culture medium is a frequent problem with hydrophobic compounds dissolved in an organic solvent like DMSO.[4] The key is to avoid adding the concentrated stock directly to the final volume. A stepwise or serial dilution approach is recommended. First, create an intermediate dilution in a smaller volume of your buffer or serum-free medium, mix gently, and then add this to the final volume of your complete medium.[4] Pre-warming the aqueous medium to 37°C can also help maintain solubility.[4]

Q5: Can I use pH to improve the solubility of this compound?

A5: Yes, pH adjustment can be an effective technique for improving the solubility of compounds that have ionizable groups.[6] this compound has a predicted pKa of 6.24, indicating it can be deprotonated under basic conditions.[1] Increasing the pH of the solution above the pKa will increase the proportion of the more soluble anionic (uracilate) form. This is consistent with its reported solubility in ammonium hydroxide.[1] Therefore, preparing solutions in a basic buffer (pH > 7.5) can significantly enhance solubility. However, always ensure the final pH is compatible with your experimental system (e.g., cell viability, enzyme activity).

Troubleshooting Guide

This guide addresses common problems encountered when working with this compound.

ProblemPotential CauseRecommended Solution
Difficulty Dissolving Powder Low intrinsic solubility of this compound in the chosen solvent.Use a suitable organic solvent like DMSO to prepare a concentrated stock solution. Gentle warming (37°C) and sonication can aid dissolution.[4] For aqueous solutions, consider using a basic buffer (e.g., PBS at pH 8.0) or adding a small amount of a base like ammonium hydroxide.[1]
Precipitate in Stock Solution The compound is coming out of solution at lower storage temperatures.Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4] Before use, thaw the aliquot and ensure the compound is fully redissolved, warming gently if necessary.[4]
Cloudiness/Precipitate in Media The aqueous environment of the media causes the hydrophobic compound to precipitate upon dilution of the organic stock.[4]Perform a stepwise dilution: dilute the stock into a small volume of serum-free media first, then add this to the final volume of complete media.[4] Ensure the final concentration of the organic solvent (e.g., DMSO) is low (ideally <0.5%).[4] Pre-warming the media can also help.[4]
Inconsistent Experimental Results Inaccurate dosing due to partial precipitation of the compound. The actual concentration of soluble, active this compound is lower than intended.Visually inspect your solutions and culture plates for any signs of precipitation before and during the experiment.[4] Prepare fresh dilutions for each experiment to ensure consistency and verify complete dissolution of the stock before use.
Cell Death in Control Wells Cytotoxicity from the solvent (e.g., DMSO) used to dissolve the this compound.Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and below the toxic threshold for your specific cell line (generally <0.5%).[4]

Data Presentation

Solubility of Uracil Derivatives

Quantitative solubility data for this compound is not widely published. The table below includes available data for this compound and its analogue, 5-Chlorouracil, for reference.

CompoundSolventSolubility
This compound Water (25 °C)4.885 g/L (approx. 33.3 mM)[1]
Ammonium HydroxideSoluble[1]
5-Chlorouracil DMF8 mg/mL[4]
DMSO0.8 mg/mL[4]
Ethanol53 mg/mL[4]
PBS (pH 7.2)60 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

This protocol describes how to prepare a 100 mM stock solution of this compound in DMSO.

  • Calculation : Determine the mass of this compound (Molecular Weight: 146.53 g/mol ) needed. For 1 mL of a 100 mM solution, you will need 14.65 mg.

  • Weighing : In a sterile microcentrifuge or glass vial, carefully weigh out the calculated amount of this compound powder.

  • Dissolution : Add the desired volume of high-purity, anhydrous DMSO (e.g., 1 mL).

  • Mixing : Vortex the solution vigorously. If the solid does not dissolve completely, use a brief sonication (5-10 minutes) or gentle warming in a 37°C water bath until the solution is clear.[4]

  • Storage : Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[4]

  • Label and Store : Clearly label the aliquots with the compound name, concentration, solvent, and date. Store at -20°C for short-term or -80°C for long-term storage.[4]

Protocol 2: Stepwise Dilution into Cell Culture Medium

This protocol provides a method for diluting a DMSO stock solution into an aqueous medium to a final concentration of 100 µM, minimizing precipitation.

  • Thaw Stock : Thaw one aliquot of your 100 mM this compound stock solution and ensure the compound is fully dissolved.

  • Pre-warm Media : Pre-warm your complete cell culture medium to 37°C.[4]

  • Prepare Intermediate Dilution (1:100) : In a sterile tube, add 990 µL of serum-free or complete cell culture medium. Add 10 µL of the 100 mM stock solution to this tube. Mix immediately but gently by pipetting or inverting. This creates a 1 mM intermediate solution.

  • Prepare Final Working Solution (1:10) : In a separate sterile tube, add the required volume of pre-warmed complete medium (e.g., 9 mL). Add the required volume of the 1 mM intermediate solution (e.g., 1 mL) to the medium.

  • Final Mix : Gently mix by inverting the tube. This results in a final working concentration of 100 µM this compound with a final DMSO concentration of 0.1%.

  • Dose Cells : Use this final working solution to treat your cells. Remember to include a vehicle control containing the same final concentration of DMSO (0.1%).[4]

Visualizations

Troubleshooting Workflow

G cluster_0 start Start: Need to dissolve This compound prep_stock Prepare stock in organic solvent (e.g., DMSO)? start->prep_stock use_aqueous Use aqueous solution directly? start->use_aqueous dissolved_stock Stock dissolved? prep_stock->dissolved_stock dissolved_aqueous Fully dissolved? use_aqueous->dissolved_aqueous warm_sonicate Action: Gentle warming (37°C) and/or sonication dissolved_stock->warm_sonicate No stock_ok Stock Solution Ready dissolved_stock->stock_ok Yes increase_ph Action: Increase pH (e.g., use basic buffer) dissolved_aqueous->increase_ph No dilute Dilute into final aqueous medium dissolved_aqueous->dilute Yes warm_sonicate->dissolved_stock increase_ph->dissolved_aqueous stock_ok->dilute precipitate Precipitation occurs? dilute->precipitate stepwise Action: Use stepwise dilution Pre-warm medium precipitate->stepwise Yes success Experiment Ready precipitate->success No stepwise->dilute

Caption: Troubleshooting workflow for dissolving this compound.

Strategies for Solubility Enhancement

G cluster_0 Solubility Enhancement Strategies cluster_1 Physical Approaches cluster_2 Chemical Approaches Poor Solubility\nof this compound Poor Solubility of this compound Physical Methods Physical Methods Poor Solubility\nof this compound->Physical Methods Chemical Methods Chemical Methods Poor Solubility\nof this compound->Chemical Methods Particle Size Reduction Particle Size Reduction Physical Methods->Particle Size Reduction Co-solvency Co-solvency Physical Methods->Co-solvency Solid Dispersion Solid Dispersion Physical Methods->Solid Dispersion pH Adjustment pH Adjustment Chemical Methods->pH Adjustment Complexation Complexation Chemical Methods->Complexation Micronization Micronization Particle Size Reduction->Micronization Use of organic solvents (DMSO) Use of organic solvents (DMSO) Co-solvency->Use of organic solvents (DMSO) Dispersing drug in hydrophilic carrier Dispersing drug in hydrophilic carrier Solid Dispersion->Dispersing drug in hydrophilic carrier Use of basic buffers Use of basic buffers pH Adjustment->Use of basic buffers Inclusion complexes (e.g., with cyclodextrins) Inclusion complexes (e.g., with cyclodextrins) Complexation->Inclusion complexes (e.g., with cyclodextrins)

Caption: Logical relationships in solubility enhancement techniques.

Conceptual Signaling Pathway Inhibition

G cluster_pathway Enzymatic Pathway Substrate Substrate Enzyme Enzyme (e.g., DNA Glycosylase) Substrate->Enzyme Binds to active site Product Product (e.g., DNA Repair) Enzyme->Product Catalyzes reaction Blocked Inhibition of Enzymatic Activity Enzyme->Blocked Inhibitor This compound (Inhibitor) Inhibitor->Enzyme Blocks activity

References

Technical Support Center: 6-Chlorouracil Derivatization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for common derivatization reactions of 6-Chlorouracil. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions to common experimental challenges in N-alkylation, Suzuki-Miyaura coupling, and Stille coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization reactions performed on this compound?

A1: The most common derivatization reactions involving this compound include:

  • N-Alkylation/N-Arylation: Introduction of alkyl or aryl groups at the N1 and/or N3 positions of the uracil ring.

  • Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond at the C6 position by reacting with a boronic acid or ester in the presence of a palladium catalyst.

  • Stille Coupling: Formation of a carbon-carbon bond at the C6 position by reacting with an organostannane reagent, also catalyzed by palladium.

  • Nucleophilic Substitution: Displacement of the chlorine atom at the C6 position with various nucleophiles such as amines, thiols, or alkoxides.[1]

Q2: Why is this compound a challenging substrate for some cross-coupling reactions?

A2: this compound can be a challenging substrate, particularly in palladium-catalyzed cross-coupling reactions, for several reasons:

  • Lower Reactivity of C-Cl bond: The carbon-chlorine bond is stronger and less reactive compared to carbon-bromine or carbon-iodine bonds, making the initial oxidative addition step in the catalytic cycle more difficult.[2]

  • Catalyst Inhibition/Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or "poisoning," which slows down or halts the catalytic cycle.[3][4]

Q3: How can I purify my this compound derivative effectively?

A3: Purification of this compound derivatives often involves standard techniques like column chromatography and recrystallization. However, due to the polarity of the uracil ring system, some challenges may arise.

  • Column Chromatography: For issues with separating closely related impurities, optimizing the solvent system is key. A shallow elution gradient in HPLC can also improve resolution. If your compound streaks on the silica gel, adding a small amount of a modifier to the eluent can help (e.g., triethylamine for basic compounds, acetic acid for acidic compounds).[5]

  • Recrystallization: If your compound fails to crystallize or oils out, the cooling process may be too rapid. Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Seeding the solution with a small crystal of the pure compound can also help induce crystallization. If impurities persist after one recrystallization, a second recrystallization from a different solvent system may be necessary.[5][6]

Troubleshooting Guide: N-Alkylation of this compound

This guide addresses common issues encountered during the N-alkylation of this compound.

Problem 1: Low or No Yield of N-Alkylated Product

Possible Cause Solution Citation
Incomplete Deprotonation The N-H bond of the uracil ring needs to be deprotonated to form a nucleophile. If a weak base is used, deprotonation may be incomplete. Switch to a stronger base such as Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃). Ensure the base is fresh and used in sufficient stoichiometric amounts (typically 1.1-2.0 equivalents).[7][8]
Low Reactivity of Alkylating Agent The reactivity of alkyl halides follows the order I > Br > Cl. If you are using an alkyl chloride with slow reaction kinetics, consider switching to the corresponding alkyl bromide or iodide. The addition of a catalytic amount of Potassium Iodide (KI) can also facilitate the reaction with alkyl chlorides or bromides.[7][8]
Poor Solubility of Reactants Ensure all reactants, including the base, are soluble in the chosen solvent. Polar aprotic solvents like DMF, DMSO, and acetonitrile are commonly used. If using an inorganic base with low solubility (e.g., K₂CO₃ in acetone), switch to a more suitable solvent or a more soluble base like Cs₂CO₃.[7][9]
Insufficient Reaction Temperature Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for any potential degradation of starting materials or products.[7]

Problem 2: Formation of Multiple Products (Mixture of N1, N3, and N1,N3-dialkylated products)

Possible Cause Solution Citation
Lack of Regioselectivity The uracil ring has two potential sites for alkylation (N1 and N3). The regioselectivity is influenced by the base, solvent, and the nature of the alkylating agent. To favor N1 alkylation, a common strategy is to use a bulky base or to perform the reaction at lower temperatures. The choice of solvent can also influence the site of alkylation.[10]
Over-alkylation The mono-alkylated product can be more nucleophilic than the starting this compound, leading to a second alkylation to form the N1,N3-dialkylated product. To minimize this, use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture. Running the reaction at a lower temperature can also help control over-alkylation.[7][11]

Visualizing the N-Alkylation Troubleshooting Workflow

start Low/No Yield in N-Alkylation q1 Is the base strong enough for deprotonation? start->q1 sol1 Switch to a stronger base (e.g., NaH, Cs₂CO₃). Ensure stoichiometry is correct. q1->sol1 No q2 Is the alkylating agent reactive enough? q1->q2 Yes end Yield Improved sol1->end sol2 Use a more reactive alkyl halide (I > Br > Cl). Add catalytic KI. q2->sol2 No q3 Are all reactants soluble? q2->q3 Yes sol2->end sol3 Change to a more suitable solvent (e.g., DMF, DMSO). Use a more soluble base. q3->sol3 No q4 Is the reaction temperature sufficient? q3->q4 Yes sol3->end sol4 Gradually increase the reaction temperature. q4->sol4 No q4->end Yes sol4->end start Low/No Yield in Suzuki Coupling q1 Is the catalyst system active enough for C-Cl activation? start->q1 sol1 Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. q1->sol1 No q2 Is the base effective? q1->q2 Yes end Yield Improved sol1->end sol2 Screen stronger bases (K₃PO₄, Cs₂CO₃). q2->sol2 No q3 Is the system properly degassed? q2->q3 Yes sol2->end sol3 Thoroughly degas solvents and reaction mixture. q3->sol3 No q4 Is the reaction temperature sufficient? q3->q4 Yes sol3->end sol4 Increase temperature to 80-120 °C. q4->sol4 No q4->end Yes sol4->end start Low/No Yield in Stille Coupling q1 Is the transmetalation step slow? start->q1 sol1 Add a co-catalyst (e.g., CuI). Add additives like CsF. q1->sol1 Yes q2 Is the catalyst active enough? q1->q2 No end Yield and Purity Improved sol1->end sol2 Screen different palladium catalysts and ligands. q2->sol2 No q3 Are tin byproducts causing purification issues? q2->q3 Yes sol2->end sol3 Perform an aqueous KF workup to precipitate tin byproducts. q3->sol3 Yes q3->end No sol3->end

References

minimizing side reactions in 6-Chlorouracil synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing side reactions and optimizing the synthesis of 6-Chlorouracil.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using phosphorus oxychloride for the chlorination of barbituric acid or uracil.

Issue 1: Low or No Yield of this compound

Question: My reaction has resulted in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in this compound synthesis can be attributed to several factors, primarily related to reaction conditions and reagent quality.

  • Incomplete Reaction: The chlorination process may not have reached completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal reagent ratios. It is crucial to monitor the reaction's progress.

  • Side Reactions: The formation of unwanted byproducts can consume the starting materials, thereby reducing the yield of the desired this compound.

  • Product Decomposition: this compound can be susceptible to decomposition, particularly during the workup and purification stages.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting cluster_reagents Reagent Checks cluster_conditions Reaction Condition Checks cluster_workup Workup & Purification Checks start Low/No Yield reagent_check Check Reagent Quality start->reagent_check condition_check Verify Reaction Conditions start->condition_check workup_check Review Workup & Purification start->workup_check barbituric_acid_purity Purity of Barbituric Acid/Uracil? reagent_check->barbituric_acid_purity poc_quality Fresh/Dry POCl₃? reagent_check->poc_quality solvent_dryness Anhydrous Solvent? reagent_check->solvent_dryness solution Optimize Reaction Parameters reagent_check->solution temperature Correct Temperature Maintained? condition_check->temperature time Sufficient Reaction Time? condition_check->time atmosphere Inert Atmosphere Used? condition_check->atmosphere mixing Adequate Stirring? condition_check->mixing condition_check->solution decomposition Decomposition during workup? workup_check->decomposition loss Product loss during extraction/purification? workup_check->loss workup_check->solution

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Formation of Impurities and Side Products

Question: I have obtained a product, but it is impure. What are the likely side reactions and how can I minimize them?

Answer: The primary side reactions in this compound synthesis involve over-chlorination and hydrolysis.

  • Over-chlorinated Pyrimidines: The introduction of more than one chlorine atom to the pyrimidine ring can occur, especially with multiple activatable positions.

  • Hydrolysis Products: The chloro group can be converted back to a hydroxyl group by reaction with water during the reaction or workup.

  • Ring-opened or Rearranged Products: Under harsh conditions such as high temperatures, the pyrimidine ring itself can degrade.

To minimize these side reactions:

  • Control Stoichiometry: Carefully manage the molar ratio of the chlorinating agent to the starting material. An excess of the chlorinating agent can lead to over-chlorination.

  • Temperature Control: Maintain the recommended reaction temperature. Higher temperatures can promote side reactions and decomposition.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted reactions with atmospheric moisture.

  • Controlled Workup: Quench the reaction mixture by pouring it slowly onto ice or into an ice-cold basic solution (e.g., sodium bicarbonate) to neutralize acidic byproducts that can catalyze hydrolysis.[1]

Issue 3: Product Discoloration

Question: My crude product is discolored. What is the cause and how can I purify it?

Answer: Discoloration of the crude product often indicates the presence of impurities or degradation products. This can be caused by impurities in the starting materials or charring if the reaction is overheated.

Purification Strategies:

  • Recrystallization: This is a common method for purifying solid organic compounds.

  • Column Chromatography: For more challenging separations, column chromatography using silica gel or another suitable stationary phase can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used and industrially suitable method involves the cyclization of diethylmalonate and urea to form barbituric acid, followed by chlorination with phosphorus oxychloride.[1] This method is favored for its good atom economy and high yield.[1] Another high-yield method is the controlled hydrolysis of 2,4,6-trichloropyrimidine.[2][3]

Q2: What are the critical safety precautions to take during this compound synthesis?

A2: Phosphorus oxychloride (POCl₃) is a hazardous reagent that reacts violently with water and is corrosive.[4][5][6] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The reaction should be conducted under anhydrous conditions to prevent the exothermic and potentially explosive reaction of POCl₃ with water.[1]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[7] By taking small aliquots from the reaction mixture at regular intervals, you can visualize the consumption of the starting material and the formation of the product. The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate.[7]

Q4: What analytical techniques are suitable for determining the purity of the final product?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary technique for purity analysis, as it offers high resolution for separating the target compound from potential impurities.[8] Other useful techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Determines the molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Identifies functional groups.[8]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

Synthesis MethodStarting MaterialsReagentsTypical YieldKey Considerations
From Barbituric Acid Barbituric Acid or Diethylmalonate + UreaPhosphorus oxychloride (POCl₃)61.5% (overall from diethylmalonate)Requires anhydrous conditions; careful control of halogenation.[1]
From 2,4,6-Trichloropyrimidine 2,4,6-TrichloropyrimidineSodium hydroxide (NaOH), Hydrochloric acid (HCl)97%High yield; requires careful pH control during workup.[2][3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Barbituric Acid

This protocol is a general guideline and may require optimization.

Objective: To synthesize this compound from barbituric acid using phosphorus oxychloride.

Materials:

  • Barbituric acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-dimethylaniline (optional, as catalyst)

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place barbituric acid. The entire apparatus should be flame-dried or oven-dried to ensure anhydrous conditions.

  • Reagent Addition: In a fume hood, carefully add phosphorus oxychloride to the flask. A tertiary amine like N,N-dimethylaniline can be added to facilitate the reaction.

  • Reaction: Heat the mixture to reflux with constant stirring. Maintain the reflux for several hours, monitoring the reaction progress by TLC.

  • Workup and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • In a separate large beaker, prepare a significant amount of crushed ice.

    • Slowly and carefully pour the cooled reaction mixture onto the crushed ice with vigorous stirring.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[1]

Experimental Workflow: Synthesis from Barbituric Acid

synthesis_workflow_barbituric cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Barbituric Acid + POCl₃ reflux Reflux (several hours) start->reflux monitoring Monitor by TLC reflux->monitoring quench Quench on Ice monitoring->quench neutralize Neutralize (NaHCO₃) quench->neutralize extract Extract (Organic Solvent) neutralize->extract dry Dry & Concentrate extract->dry recrystallize Recrystallize dry->recrystallize product Pure this compound recrystallize->product

Caption: Experimental workflow for this compound synthesis from barbituric acid.

Protocol 2: Synthesis of this compound from 2,4,6-Trichloropyrimidine

This protocol is adapted from a general procedure with high reported yields.[2][3]

Objective: To synthesize this compound by hydrolysis of 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Sodium hydroxide (NaOH)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Phosphorus pentoxide (for drying)

Procedure:

  • Reaction Setup: Dissolve 2,4,6-trichloropyrimidine in an aqueous solution of sodium hydroxide in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reaction: Stir the mixture under reflux for approximately 1 hour.

  • Workup and Isolation:

    • Upon completion of the reaction, cool the mixture.

    • Adjust the pH of the reaction mixture to 2-3 with concentrated hydrochloric acid.

    • Place the mixture in a refrigerator overnight to promote crystallization.

    • Collect the precipitate by filtration.

    • Wash the precipitate with cold water.

    • Dry the product under vacuum in the presence of phosphorus pentoxide.

Logical Relationship for pH Adjustment in Protocol 2

ph_adjustment_logic start Reaction Mixture (Basic) add_hcl Add conc. HCl start->add_hcl check_ph Check pH add_hcl->check_ph adjust Adjust pH to 2-3 check_ph->adjust pH > 3 crystallize Crystallize Product check_ph->crystallize pH = 2-3 adjust->add_hcl end Pure this compound crystallize->end

Caption: Logical diagram for the pH adjustment step in the hydrolysis of 2,4,6-trichloropyrimidine.

References

optimizing reaction conditions for 6-Chlorouracil nucleophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize nucleophilic substitution reactions involving 6-chlorouracil.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to nucleophilic substitution? A1: The pyrimidine ring in this compound is electron-deficient due to the electron-withdrawing nature of the two nitrogen atoms and two carbonyl groups. This deficiency makes the carbon atoms, particularly at positions 2, 4, and 6, electrophilic and thus susceptible to attack by nucleophiles.[1][2] The chlorine atom at the C6 position serves as a good leaving group, facilitating the substitution reaction.

Q2: Which positions on the pyrimidine ring are most reactive for nucleophilic aromatic substitution (SNAr)? A2: Generally, the C2, C4, and C6 positions of the pyrimidine ring are activated for nucleophilic attack.[2] In di-substituted pyrimidines, such as 2,4-dichloropyrimidine, substitution is often favored at the C4 position.[1][3] This preference can be explained by factors like the LUMO (Lowest Unoccupied Molecular Orbital) coefficient being higher at C4 and better stabilization of the negative charge in the reaction intermediate (Meisenheimer complex).[3][4][5]

Q3: What is the typical reactivity order for halogen leaving groups in SNAr reactions on pyrimidines? A3: For nucleophilic aromatic substitution, the reactivity order of halogens as leaving groups is generally F > Cl > Br > I.[1] This is because the rate-determining step is typically the initial attack of the nucleophile on the ring. The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and therefore more prone to attack.[1]

Q4: Can the N-H protons on the uracil ring interfere with the reaction? A4: Yes, the acidic N-H protons at the N1 and N3 positions can be deprotonated by basic reagents. This can lead to side reactions, including N-alkylation or N-acylation, resulting in a mixture of products.[6] To achieve selective C6 substitution, it is often necessary to protect these nitrogen positions before carrying out the reaction.[7]

Troubleshooting Guide

Problem 1: Low to No Product Yield
Possible Cause Suggested Solution
Weak Nucleophile Increase the nucleophilicity of the attacking species. For instance, when using an alcohol, convert it to the more reactive alkoxide using a suitable base. For amine nucleophiles, ensure they are not protonated by acidic byproducts.[1][8]
Low Reaction Temperature Gradually and carefully increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to avoid decomposition of starting materials or products.[1][9]
Inappropriate Solvent Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents can help to solvate the cation of the nucleophile's salt and increase the reactivity of the nucleophile.[1][9][10]
Hydrolysis of Starting Material Ensure anhydrous (dry) reaction conditions. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of this compound or the product.[1]
Problem 2: Formation of Multiple Products
Possible Cause Suggested Solution
Competing N-Substitution The nucleophile may react at the N1 or N3 positions of the uracil ring in addition to the desired C6 position.[6]
Solution: Protect the ring nitrogens before reacting with the nucleophile. A common protecting group is benzyloxymethyl (BOM), which can be introduced and later removed.[7] Silylation is another strategy to temporarily block the nitrogen positions.[6]
Over-alkylation of Amine Nucleophile The initial 6-aminouracil product can act as a nucleophile itself and react with another molecule of this compound or the alkylating agent, leading to di-substituted products.[11]
Solution: Use a large excess of the amine nucleophile relative to this compound. This increases the probability that this compound will react with the intended primary amine rather than the product.[8][11]
Reaction with Solvent (Solvolysis) If a nucleophilic solvent (e.g., methanol, ethanol) is used, it can compete with the intended nucleophile, leading to an undesired ether product.[1]
Solution: Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or NMP.[1]
Problem 3: Product Degradation
Possible Cause Suggested Solution
Harsh Reaction Conditions High temperatures or strongly basic conditions can cause the pyrimidine ring to open or degrade.[1]
Solution: Use the mildest base and lowest temperature that afford a reasonable reaction rate. Consider using weaker bases like K₂CO₃ or DIPEA instead of strong bases like NaH or alkoxides.
Problem 4: Difficulty in Product Purification
Possible Cause Suggested Solution
Polar Product and Byproducts Uracil derivatives are often polar and can be difficult to separate from polar byproducts or residual base using column chromatography.
Solution 1 (Aqueous Workup): Perform an aqueous workup to remove inorganic salts and water-soluble impurities.[1]
Solution 2 (Acid-Base Extraction): If the product has acidic or basic properties, use acid-base extraction to separate it from neutral impurities.[1]
Solution 3 (Recrystallization): Recrystallization is often a highly effective method for purifying solid uracil derivatives.[1]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for the reaction of this compound with a primary amine.

  • Reaction Setup: In a round-bottom flask dried in an oven, dissolve this compound (1.0 eq.) and a suitable base (e.g., K₂CO₃, 2.0-3.0 eq.) in a polar aprotic solvent (e.g., DMF or DMSO).

  • Addition of Nucleophile: Add the primary amine (1.1 to 1.5 eq.) to the mixture. If over-alkylation is a concern, a larger excess of the amine (2.0 to 5.0 eq.) may be used.[11]

  • Reaction Conditions: Heat the reaction mixture with stirring. The optimal temperature typically ranges from 80 °C to 120 °C, depending on the nucleophilicity of the amine. Monitor the reaction's progress using TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice water to precipitate the product.

  • Purification: Collect the solid precipitate by filtration. Wash the solid with water and then a non-polar solvent like diethyl ether or hexanes to remove impurities. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography if necessary.[1]

Protocol 2: N1-Protection of this compound using Benzyloxymethyl (BOM) Chloride

This protocol is adapted from a procedure for preparing 3-substituted 6-anilinouracils, which starts with a protected this compound.[7]

  • Preparation: Suspend this compound (1.0 eq.) in a suitable solvent like DMF.

  • Addition of Base: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the suspension.

  • Addition of Protecting Group: Slowly add benzyloxymethyl chloride (BOM-Cl) to the mixture at room temperature.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Isolation: Isolate the N1-BOM protected this compound. This protected intermediate can then be used in nucleophilic substitution reactions at the C6 position, followed by deprotection to yield the final product.

Visualizations

Diagram 1: General Workflow for this compound Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start This compound + Nucleophile protect_q N-H side reactions likely? start->protect_q protect_step Protect N1/N3 positions (e.g., with BOM-Cl) protect_q->protect_step Yes reaction Add Base & Solvent (e.g., K2CO3 in DMF) Heat to 80-120 °C protect_q->reaction No protect_step->reaction monitor Monitor reaction (TLC / LC-MS) reaction->monitor workup Aqueous Workup (Precipitate in ice water) monitor->workup filtration Filter solid workup->filtration deprotect Deprotection Step (if applicable) filtration->deprotect purify Purify product (Recrystallization or Chromatography) deprotect->purify final_product Final Product purify->final_product

Caption: General experimental workflow for C6-substitution of this compound.

Diagram 2: Troubleshooting Logic Flowchart cluster_yield cluster_purity problem Problem Encountered low_yield Low Yield? problem->low_yield multi_prod Multiple Products? problem->multi_prod cause_yield_1 Weak Nucleophile? low_yield->cause_yield_1 cause_yield_2 Low Temperature? low_yield->cause_yield_2 cause_yield_3 Wrong Solvent? low_yield->cause_yield_3 solution_yield_1 Use stronger nucleophile (e.g., alkoxide) cause_yield_1->solution_yield_1 solution_yield_2 Increase temperature cause_yield_2->solution_yield_2 solution_yield_3 Use polar aprotic (DMF, DMSO) cause_yield_3->solution_yield_3 cause_purity_1 N-Substitution? multi_prod->cause_purity_1 cause_purity_2 Over-alkylation? multi_prod->cause_purity_2 solution_purity_1 Protect N1/N3 positions cause_purity_1->solution_purity_1 solution_purity_2 Use large excess of amine cause_purity_2->solution_purity_2

Caption: Troubleshooting flowchart for common issues in this compound substitution.

References

safe handling and disposal of 6-Chlorouracil and its reagents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance on the safe handling, disposal, and troubleshooting of experiments involving 6-Chlorouracil and its associated reagents. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a halogenated derivative of uracil. It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including antidiabetic agents like Alogliptin.[1] It is also used in research as a potential inhibitor of enzymes such as yeast alcohol dehydrogenase and DNA repair glycosylases.[2][3]

Q2: What are the main hazards associated with this compound?

A2: this compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Q3: What are the appropriate storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place. It should be kept away from strong oxidizing agents.

Q4: What are common reagents used in reactions with this compound?

A4: this compound is often used as a starting material in nucleophilic substitution reactions. Common reagents include primary and secondary amines, hydrazine hydrate, and thiophenols.[5][6] In its synthesis, reagents such as diethylmalonate, urea, and phosphorus oxychloride or 2,4,6-trichloropyrimidine and sodium hydroxide are commonly used.[1][7]

Q5: How should I dispose of waste containing this compound and its reagents?

A5: As a halogenated organic compound, this compound waste must be disposed of as hazardous waste. It should be collected in a designated, properly labeled container for halogenated waste and handled by a licensed hazardous waste disposal service. Do not dispose of it down the drain.

Troubleshooting Guides

Low Reaction Yield
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Incomplete reaction- Extend the reaction time. - Increase the reaction temperature. - Ensure efficient stirring.
Impure starting materials- Verify the purity of this compound and other reagents using appropriate analytical methods (e.g., NMR, melting point). - Purify starting materials if necessary.
Presence of moisture- For moisture-sensitive reactions, ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry- Double-check all calculations for reagent quantities.
Formation of unexpected side products Competing side reactions- Optimize reaction conditions (e.g., lower temperature, change solvent). - Consider a different catalyst or reagent that is more selective for the desired reaction.
Degradation of product- Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times that could lead to decomposition. - Use milder work-up and purification procedures.
Difficulty in product isolation Product is soluble in the aqueous layer- If your product has some water solubility, perform multiple extractions with an appropriate organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the organic product.
Product loss during purification- When performing column chromatography, choose an appropriate solvent system to ensure good separation and avoid product streaking. - Ensure complete transfer of the product at each step.
Biological Assay Issues
Symptom Possible Cause Troubleshooting Steps
High variability in results between replicates Inconsistent cell seeding- Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and consistent pipetting techniques.
"Edge effect" in multi-well plates- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
Lack of a clear dose-response curve Inappropriate concentration range- Test a wider range of this compound concentrations, including lower and higher concentrations.
Insufficient incubation time- Perform a time-course experiment to determine the optimal incubation time for the desired effect.
Cell line resistance- Consider using a different cell line that may be more sensitive to the effects of this compound.
Inconsistent results between experiments Variation in cell health or passage number- Use cells within a consistent and narrow passage number range. - Regularly check for and treat any mycoplasma contamination.
Degradation of this compound stock solution- Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at the recommended temperature and protect from light if necessary.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 4270-27-3[4]
Molecular Formula C₄H₃ClN₂O₂[4]
Molecular Weight 146.53 g/mol [4]
Appearance White to off-white crystalline powder[2]
Melting Point >280 °C[7]

Table 2: Solubility of this compound

SolventSolubilityNotes
Water Slightly solubleSolubility can be increased in basic aqueous solutions.
Dimethyl Sulfoxide (DMSO) SolubleA common solvent for preparing stock solutions for biological assays.
Ethanol Slightly solubleOften used for recrystallization during synthesis.[1]
Methanol Slightly solubleCan be used for dissolving the crude product during synthesis work-up.[1]

Note: Exact solubility values can vary with temperature and the specific form of the compound. It is recommended to perform small-scale solubility tests before preparing large quantities of solutions.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

This protocol describes a general method for reacting this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, benzylamine)

  • Solvent (e.g., ethanol, DMF)

  • Base (e.g., triethylamine, potassium carbonate, if necessary)

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent.

  • Add the primary amine (1-1.2 equivalents). If the amine is used as a salt, add a suitable base (1-1.5 equivalents) to neutralize the salt.

  • Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the amine.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Protocol 2: General Procedure for Enzyme Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory effect of this compound on a target enzyme (e.g., a DNA glycosylase).[8]

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • This compound stock solution (in a suitable solvent like DMSO)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

  • Positive control (known inhibitor of the enzyme, if available)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations.

  • In the wells of a 96-well plate, add the assay buffer, the enzyme, and the different concentrations of this compound (or controls).

  • Pre-incubate the enzyme with the inhibitor for a specific period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a microplate reader. The measurement will depend on the nature of the substrate and the reaction product.

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh this compound and Reagents dissolve Dissolve this compound reagents->dissolve solvent Prepare Anhydrous Solvent solvent->dissolve glassware Assemble Dry Glassware glassware->dissolve add_reagents Add Reagents dissolve->add_reagents react Stir and Heat (if necessary) add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize yield Calculate Yield characterize->yield

Caption: A typical experimental workflow for a chemical synthesis using this compound.

troubleshooting_logic start Low Reaction Yield check_sm Check for Starting Material (SM) by TLC/LC-MS start->check_sm sm_present SM Present check_sm->sm_present Yes sm_absent SM Absent check_sm->sm_absent No incomplete_reaction Incomplete Reaction sm_present->incomplete_reaction product_decomposition Product Decomposition sm_absent->product_decomposition workup_loss Loss During Work-up/ Purification sm_absent->workup_loss increase_time Increase Reaction Time incomplete_reaction->increase_time increase_temp Increase Temperature incomplete_reaction->increase_temp check_reagents Check Reagent Purity/ Activity incomplete_reaction->check_reagents lower_temp Lower Temperature product_decomposition->lower_temp shorter_time Shorter Reaction Time product_decomposition->shorter_time optimize_extraction Optimize Extraction workup_loss->optimize_extraction optimize_purification Optimize Purification workup_loss->optimize_purification

Caption: A logical troubleshooting guide for addressing low reaction yields.

signaling_pathway cluster_dna DNA Integrity cluster_ber Base Excision Repair (BER) Pathway cluster_outcome Cellular Outcome dna DNA with Uracil (from dUTP misincorporation or cytosine deamination) udg Uracil-DNA Glycosylase (UDG) dna->udg remove_uracil Uracil Removal udg->remove_uracil dna_damage Accumulation of Uracil in DNA ap_site AP Site Creation remove_uracil->ap_site repair DNA Repair Synthesis and Ligation ap_site->repair repair->dna Restored DNA chlorouracil This compound (Inhibitor) chlorouracil->udg replication_stress Replication Fork Stall/Collapse dna_damage->replication_stress apoptosis Cell Cycle Arrest/ Apoptosis replication_stress->apoptosis

Caption: The inhibitory effect of this compound on the Uracil-DNA Glycosylase (UDG) pathway.

References

Technical Support Center: Analytical Method Development for 6-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical method development involving 6-Chlorouracil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound samples?

A1: Impurities in this compound can originate from the manufacturing process or degradation.[1][2] Potential impurities may include:

  • Starting materials: Unreacted precursors such as 2,4,6-trichloropyrimidine or barbituric acid, depending on the synthesis route.[3][4][5]

  • Intermediates: Partially reacted compounds from the synthesis pathway.

  • By-products: Compounds formed from side reactions during synthesis, such as isomers (e.g., 4-Chlorouracil) or related substances.[6]

  • Degradation products: this compound may degrade under stress conditions like heat, light, humidity, or in acidic/basic solutions.[7]

Q2: Which analytical techniques are most suitable for analyzing impure this compound?

A2: The most common and effective techniques for impurity profiling of pharmaceutical compounds like this compound are chromatographic methods.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for separating and quantifying non-volatile and thermally sensitive impurities.[9][10] Reversed-phase HPLC (RP-HPLC) with UV detection is typically the primary choice.[11]

  • Gas Chromatography (GC): GC is suitable for identifying and quantifying volatile and semi-volatile impurities. It is often coupled with Mass Spectrometry (GC-MS) for definitive identification.[1]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), mass spectrometry is a powerful tool for the structural elucidation and confirmation of unknown impurities.[1][12]

Q3: What are the key steps in developing a stability-indicating HPLC method?

A3: A stability-indicating method is designed to separate the drug substance from its degradation products, allowing for an accurate assessment of its stability. The key steps include:

  • Forced Degradation Studies: The this compound sample is subjected to stress conditions (acid, base, oxidation, heat, light) to generate degradation products.[7]

  • Initial Method Development: A broad gradient reversed-phase method is often used initially to separate the main component from the newly formed degradation products.[11]

  • Method Optimization: Chromatographic parameters such as the column type (C18 or C8 are common), mobile phase composition (pH, organic modifier), gradient, flow rate, and temperature are systematically adjusted to achieve optimal separation (resolution) of all peaks.[8][9]

  • Method Validation: The final method is validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[13][14]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows in the analytical method development process.

MethodDevelopmentWorkflow Overall Analytical Method Development Workflow cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Finalization start Receive Impure This compound Sample info Gather Information (Synthesis Route, Stability) start->info forced_deg Perform Forced Degradation Studies info->forced_deg screen Screen Columns & Mobile Phases (HPLC/GC) forced_deg->screen optimize Optimize Parameters (Gradient, pH, Temp) screen->optimize peak_id Identify Impurity Peaks (e.g., using LC-MS) optimize->peak_id validate Validate Method (ICH) (Accuracy, Precision, Linearity) peak_id->validate protocol Finalize Standard Operating Procedure (SOP) validate->protocol finish Implement for Routine Analysis protocol->finish

Caption: Overall Analytical Method Development Workflow

SynthesisImpurityPathway Potential Synthesis and Impurity Formation Pathway tcp 2,4,6-Trichloropyrimidine (Starting Material) naoh NaOH, H2O Reflux tcp->naoh Step 1: Hydrolysis imp1 Unreacted TCP (Process Impurity) tcp->imp1 Incomplete Reaction hcl HCl (Acidification) naoh->hcl Intermediate imp2 Dichlorouracil Isomers (By-product) naoh->imp2 Side Reaction product This compound (Final Product) hcl->product Step 2: Crystallization imp3 Uracil (Degradation/By-product) product->imp3 Over-hydrolysis or Degradation

Caption: Potential Synthesis and Impurity Formation Pathway

HPLC Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Q: My peaks are tailing. What should I do?

A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues outside the column.

  • Check Mobile Phase pH: this compound has acidic protons. Ensure the mobile phase pH is sufficiently low (e.g., pH 2-3 with an additive like formic or phosphoric acid) to suppress the ionization of residual silanols on the column, which can cause tailing with basic or acidic compounds.[15]

  • Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions.

  • Sample Overload: Try injecting a smaller volume or a more dilute sample.[15]

  • Extra-Column Effects: Minimize the length and diameter of tubing between the column and the detector. Ensure all fittings are secure and properly installed.[16]

Q: My retention times are shifting or drifting. Why is this happening?

A: Unstable retention times can compromise the reliability of your method.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This is especially important for gradient methods; flushing with 10-20 column volumes is recommended.[16][17]

  • Mobile Phase Composition: Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile organic components.[17] Ensure solvents are properly mixed and degassed.[18]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes can affect retention times.[17]

  • Pump Issues: Check for leaks in the pump seals or check valves, which can cause inconsistent flow rates.

Q: I am seeing ghost peaks in my chromatogram. What are they?

A: Ghost peaks are unexpected peaks that can appear in a blank run or co-elute with analytes.

  • Contaminated Mobile Phase: Use high-purity HPLC-grade solvents and fresh, high-quality water (e.g., Milli-Q). Contaminants in the mobile phase can accumulate on the column and elute as ghost peaks, especially during a gradient run.[15]

  • Sample Carryover: The injector may not be adequately washed between runs. Implement a robust needle wash procedure using a strong solvent.

  • Late Elution: A peak from a previous injection may elute very late. To check for this, extend the run time of a blank injection after a sample run to see if any late-eluting peaks appear.[15]

HPLCTroubleshooting HPLC Troubleshooting Decision Tree cluster_peak cluster_retention cluster_pressure start Problem Observed in Chromatogram? peak_shape Poor Peak Shape (Tailing, Fronting, Splitting) start->peak_shape retention Retention Time Drift (Increasing or Decreasing) start->retention pressure Pressure Fluctuation or High Backpressure start->pressure ps1 Check mobile phase pH & buffer capacity peak_shape->ps1 ps2 Reduce injection volume (check for overload) peak_shape->ps2 ps3 Ensure sample solvent matches mobile phase peak_shape->ps3 ps4 Check for column void or contamination peak_shape->ps4 rt1 Ensure proper column equilibration retention->rt1 rt2 Prepare fresh mobile phase retention->rt2 rt3 Use a column oven for temperature control retention->rt3 rt4 Check pump for leaks and verify flow rate retention->rt4 p1 Check for system leaks (fittings, seals) pressure->p1 p2 Replace in-line filter and guard column pressure->p2 p3 Filter mobile phase and samples pressure->p3 p4 Flush column in reverse direction pressure->p4

Caption: HPLC Troubleshooting Decision Tree

Experimental Protocols & Data

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

This protocol provides a starting point for developing a reversed-phase HPLC method.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1.0 mg/mL.

    • Sonicate for 5-10 minutes if necessary to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.[18]

  • Chromatographic Conditions:

    • The parameters below serve as a typical starting point and should be optimized to achieve the desired separation.

    ParameterRecommended Starting Condition
    Column C18, 150 mm x 4.6 mm, 3.5 µm
    Mobile Phase A 0.1% Formic Acid in Water
    Mobile Phase B Acetonitrile
    Gradient 5% to 95% B over 20 minutes
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    UV Detection 254 nm or use a PDA detector to scan from 200-400 nm
  • System Suitability:

    • Before running samples, perform system suitability tests by injecting a standard solution multiple times (e.g., n=6).

    • Evaluate parameters like tailing factor, theoretical plates, and the relative standard deviation (RSD) of peak area and retention time.

Protocol 2: GC-MS Method for Volatile Impurities

This protocol is for analyzing potential volatile impurities.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., Methanol or Dichloromethane) to a concentration of 1-10 mg/mL.

    • Use a headspace autosampler for analysis if very volatile impurities are expected.

  • Chromatographic Conditions:

    ParameterRecommended Starting Condition
    Column DB-5ms, 30 m x 0.25 mm, 0.25 µm or similar
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Inlet Temperature 250 °C
    Injection Mode Split (e.g., 50:1 ratio)
    Oven Program 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
    MS Transfer Line 280 °C
    Ion Source Temp 230 °C
    Mass Range 40-450 amu
Data Presentation: Method Validation Summary

The following table summarizes the typical validation parameters and acceptance criteria as per ICH guidelines.[14][19][20]

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate the analyte from impurities and degradants.Peak purity analysis (using PDA or MS) should show no co-elution.
Linearity To demonstrate a proportional relationship between concentration and response.Correlation coefficient (r²) ≥ 0.999
Accuracy To measure the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability)To show the consistency of results for multiple analyses of the same sample.RSD ≤ 2.0% for the assay of the main component.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with accuracy and precision.Signal-to-Noise ratio of 10:1; RSD ≤ 10%
Robustness To measure the method's capacity to remain unaffected by small variations.No significant change in results with deliberate small changes in flow rate, pH, etc.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxicity of 6-Chlorouracil and 5-Fluorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic properties of two halogenated pyrimidine analogs: 6-Chlorouracil and the widely used chemotherapeutic agent, 5-Fluorouracil (5-FU). While 5-FU is a well-characterized compound with extensive supporting data, publicly available information on the cytotoxicity of this compound is limited. This comparison, therefore, summarizes the existing data for both, highlighting areas where further research is critically needed.

Executive Summary

5-Fluorouracil is a cornerstone of chemotherapy, exerting its cytotoxic effects through the inhibition of thymidylate synthase and its incorporation into DNA and RNA, leading to cell death. Its efficacy is well-documented across a range of cancer cell lines. In contrast, while this compound is known to act as an inhibitor of certain enzymes, such as yeast alcohol dehydrogenase and DNA repair glycosylases, its cytotoxic activity against cancer cell lines has not been extensively reported in publicly accessible literature.[1] This guide presents a detailed overview of the known mechanisms of action, available quantitative data for 5-FU, and the experimental protocols for assessing cytotoxicity, while underscoring the current knowledge gap regarding this compound's anticancer potential.

Data Presentation: A Tale of Two Uracils

A direct quantitative comparison of the cytotoxicity of this compound and 5-Fluorouracil is hampered by the lack of available IC50 values for this compound in cancer cell lines. The following table summarizes the known cytotoxic effects of 5-Fluorouracil across various human cancer cell lines.

Cell LineCancer Type5-Fluorouracil IC50 (µM)Reference
MCF-7 Breast Adenocarcinoma1.71[2]
HeLa Cervical Cancer43.34 ± 2.77[3]
A549 Lung Adenocarcinoma10.32[2]
HT29 Colorectal Adenocarcinoma85.37 ± 1.81[3]

Note: The IC50 values for 5-Fluorouracil can vary significantly depending on the cell line, exposure time, and the specific cytotoxicity assay used.[4] The data presented here is for illustrative purposes.

Mechanisms of Action

5-Fluorouracil (5-FU)

5-Fluorouracil is a prodrug that is converted intracellularly into three active metabolites:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS), inhibiting its function. This blockage prevents the synthesis of thymidine, an essential precursor for DNA synthesis, leading to "thymineless death."

  • Fluorodeoxyuridine triphosphate (FdUTP): FdUTP can be incorporated into DNA, leading to DNA damage and fragmentation.

  • Fluorouridine triphosphate (FUTP): FUTP is incorporated into RNA, disrupting RNA processing and function.

The culmination of these actions induces cell cycle arrest and apoptosis.[5][6][7][8][9]

This compound

The mechanism of cytotoxic action for this compound against cancer cells is not well-defined in the available literature. It is known to be an inhibitor of yeast alcohol dehydrogenase and a potential inhibitor of DNA repair glycosylases.[1] Its structural similarity to uracil suggests it may interfere with nucleic acid metabolism, but specific pathways and cytotoxic effects in cancer cells remain to be elucidated.[10]

Signaling Pathways and Experimental Workflows

5-Fluorouracil Signaling Pathway Leading to Apoptosis

The cytotoxic effects of 5-Fluorouracil are mediated by a complex network of signaling pathways that converge on the induction of apoptosis. Key players in this process include the tumor suppressor protein p53 and the caspase family of proteases.

5-Fluorouracil_Mechanism_of_Action Simplified 5-Fluorouracil Mechanism of Action Pathway 5-FU 5-FU FdUMP FdUMP 5-FU->FdUMP FdUTP FdUTP 5-FU->FdUTP FUTP FUTP 5-FU->FUTP TS_Inhibition Thymidylate Synthase Inhibition FdUMP->TS_Inhibition DNA_Damage DNA Damage FdUTP->DNA_Damage RNA_Dysfunction RNA Dysfunction FUTP->RNA_Dysfunction TS_Inhibition->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Caspase_Activation Caspase Activation (Caspase-8, -9, -3) RNA_Dysfunction->Caspase_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bax_Upregulation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Simplified 5-Fluorouracil mechanism of action pathway.

General Experimental Workflow for Cytotoxicity Assessment

The following diagram outlines a typical workflow for determining the cytotoxic effects of a compound using a cell-based assay.

Cytotoxicity_Experimental_Workflow General Experimental Workflow for Assessing Cytotoxicity Cell_Culture Cell Seeding in 96-well plate Compound_Treatment Compound Treatment (e.g., 5-FU, 6-CU) Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis Results Results Data_Analysis->Results

Caption: General experimental workflow for assessing cytotoxicity.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HT29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound and 5-Fluorouracil

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of this compound and 5-Fluorouracil in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a negative control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[12][13] Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of the solubilization solvent to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]

  • Data Analysis: Convert the absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve. Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

5-Fluorouracil is a well-established cytotoxic agent with a clearly defined mechanism of action and extensive experimental data supporting its use in cancer therapy. Conversely, while this compound shares a structural resemblance to uracil, there is a significant lack of publicly available data on its cytotoxic effects against cancer cell lines.

This guide highlights the urgent need for further research to determine the cytotoxic profile of this compound. Future studies should focus on:

  • In vitro cytotoxicity screening: Evaluating the IC50 values of this compound against a panel of cancer cell lines.

  • Mechanism of action studies: Investigating how this compound affects cellular processes, including DNA and RNA synthesis, and identifying its molecular targets.

  • Signaling pathway analysis: Elucidating the signaling pathways that are modulated by this compound treatment.

A thorough investigation into the anticancer properties of this compound is warranted to determine if it holds potential as a novel therapeutic agent and to enable a direct and meaningful comparison with established drugs like 5-Fluorouracil.

References

Comparative Analysis of the Biological Activity of Novel 6-Chlorouracil Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the anticancer, antimicrobial, and antiviral properties of emerging 6-chlorouracil derivatives, supported by experimental data and detailed protocols.

Novel derivatives of this compound are demonstrating significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and virology. This guide provides an objective comparison of the biological activities of these compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid in their evaluation and further development.

Anticancer Activity: Targeting Key Cellular Processes

Several this compound derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the inhibition of critical enzymes or pathways essential for cancer cell proliferation and survival.

In Vitro Cytotoxicity Data

The anticancer potential of novel this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Fused UracilsCompound 6c SKOV-3 (Ovarian)7.84[1]
HepG2 (Liver)13.68[1]
A549 (Lung)15.69[1]
MCF-7 (Breast)19.13[1]
Compound 7b MCF-7 (Breast)>100[2]
Compound 7f HepG-2 (Liver)>100[1]
Compound 7g A549 (Lung)>100[1]
6-Aryl-5-cyano ThiouracilsCompound 6d HOP-92 (Lung)-
Compound 6i MOLT-4 (Leukemia)-

Note: Specific IC50 values for compounds 6d and 6i were not provided in the search results, but they were noted to have potent growth inhibitory effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxicity of the this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][4] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[5]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the growth medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours.[3][6]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration using non-linear regression analysis.

Signaling Pathway: Inhibition of Thymidine Phosphorylase-Mediated Angiogenesis

Certain this compound derivatives function as inhibitors of thymidine phosphorylase (TP), an enzyme that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][8] By inhibiting TP, these compounds can disrupt the tumor's blood supply, thereby impeding its growth and metastasis.[9][10][11]

Thymidine_Phosphorylase_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell Thymidine Thymidine TP Thymidine Phosphorylase (TP) Thymidine->TP Substrate dRP 2-Deoxy-D-ribose-1-phosphate TP->dRP Catalyzes dRib 2-Deoxy-D-ribose dRP->dRib Converted to dRib->dRib_out Migration Cell Migration dRib_out->Migration Stimulates Proliferation Cell Proliferation dRib_out->Proliferation Stimulates Angiogenesis Angiogenesis Migration->Angiogenesis Proliferation->Angiogenesis Inhibitor This compound Derivative (Inhibitor) Inhibitor->TP Inhibits

Caption: Inhibition of Thymidine Phosphorylase-mediated angiogenesis by a this compound derivative.

Antimicrobial Activity: Combating Bacterial Pathogens

A number of novel this compound derivatives, particularly 6-aryl-5-cyano thiouracils, have exhibited promising activity against a range of Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Susceptibility Data

The antimicrobial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundBacterial StrainMIC (µg/mL)Reference
6-Aryl-5-cyano Thiouracils
Compound 7b S. aureus>50[12]
B. subtilis>50[12]
Compound 7c S. aureus>50[12]
B. subtilis>50[12]
Compound 4i S. aureus3.12[12]
B. subtilis6.25[12]
E. coli12.50[12]
P. aeruginosa25.00[12]
Reference Drugs
AmoxicillinS. aureus1.25[12]
B. subtilis150.00[12]
GentamicinE. coli1.00[12]
P. aeruginosa8.00[12]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.[13][14][15]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound derivatives

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in CAMHB in the wells of a 96-well microtiter plate.

  • Inoculation: Inoculate each well containing the serially diluted compound with the prepared bacterial suspension. Include a growth control well (bacteria in broth without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for determining the antimicrobial susceptibility of the this compound derivatives is depicted below.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Microtiter Plate Inoculum->Inoculation Compound_Dilution Prepare Serial Dilutions of this compound Derivative Compound_Dilution->Inoculation Incubation Incubate at 37°C for 16-20 hours Inoculation->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC

Caption: General workflow for antimicrobial susceptibility testing using the broth microdilution method.

Antiviral Activity: Targeting Viral Replication

Certain 6-(arylthio)uracil derivatives have shown potential as antiviral agents, with some exhibiting marginal activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).[16]

In Vitro Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

CompoundVirusEC50 (µM)Reference
6-(Arylthio)uracils
Compound 5b HSV-1Marginal Activity[16]
HIV-1Marginal Activity[16]
Compound 5f HIV-1Marginal Activity[16]
Reference Drug
AcyclovirHSV-1-

Note: Specific EC50 values for the 6-(arylthio)uracil derivatives were not available in the provided search results, only descriptive "marginal activity" was mentioned.

Experimental Protocol: Plaque Reduction Assay for HSV-1

The plaque reduction assay is a standard method to determine the antiviral activity of a compound against cytopathic viruses like HSV-1.[17]

Materials:

  • Vero cells (or another susceptible cell line)

  • HSV-1 virus stock

  • Complete growth medium

  • Overlay medium (e.g., medium with methylcellulose or agarose)

  • This compound derivatives

  • Crystal violet staining solution

  • 24-well plates

Procedure:

  • Cell Seeding: Seed Vero cells into 24-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of HSV-1 for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and add an overlay medium containing serial dilutions of the this compound derivative.

  • Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

  • Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis: Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control (no compound). The EC50 value is determined from the dose-response curve.

Experimental Workflow: Antiviral Plaque Reduction Assay

The workflow for assessing the antiviral activity of this compound derivatives using the plaque reduction assay is outlined below.

Antiviral_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_quantification Quantification Cell_Seeding Seed Host Cells (e.g., Vero cells) Virus_Infection Infect Cells with Virus (e.g., HSV-1) Cell_Seeding->Virus_Infection Add_Overlay Add Overlay Medium with This compound Derivative Virus_Infection->Add_Overlay Incubate_Plaques Incubate for Plaque Formation (2-3 days) Add_Overlay->Incubate_Plaques Stain_Plaques Fix and Stain Plaques Incubate_Plaques->Stain_Plaques Count_Plaques Count Plaques Stain_Plaques->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50

Caption: Workflow for the antiviral plaque reduction assay.

References

A Comparative Analysis of 6-Chlorouracil and Other Halogenated Uracils: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the physicochemical properties, biological activities, and therapeutic potential of 6-Chlorouracil and other key halogenated uracils, supported by available data and experimental insights.

This guide offers a comparative analysis of this compound and other notable halogenated uracils, including 5-Fluorouracil, 5-Chlorouracil, 5-Bromouracil, and 5-Iodouracil. For researchers, scientists, and drug development professionals, this document provides a consolidated overview of their chemical properties, biological functions, and potential therapeutic applications, with a focus on their roles as antimetabolites in cancer therapy and as potential antiviral agents. While extensive data exists for compounds like 5-Fluorouracil, a widely used chemotherapeutic agent, quantitative comparative data for this compound is less prevalent in publicly available literature. This guide aims to present the available information in a structured format to facilitate further research and development.

Physicochemical Properties

Halogenation of the uracil ring significantly influences the physicochemical properties of the resulting compounds, which in turn affects their biological activity. The position and nature of the halogen atom can alter the molecule's size, electronegativity, and ability to participate in hydrogen bonding, thereby impacting its interaction with biological targets.

PropertyThis compound5-Fluorouracil5-Chlorouracil5-Bromouracil5-Iodouracil
Chemical Formula C₄H₃ClN₂O₂[1]C₄H₃FN₂O₂C₄H₃ClN₂O₂C₄H₃BrN₂O₂C₄H₃IN₂O₂
Molecular Weight 146.53 g/mol [2]130.08 g/mol 146.53 g/mol 190.98 g/mol 237.98 g/mol
Appearance White to off-white crystalline solid[1]White to almost white crystalline powderWhite or almost white, crystalline powderWhite to pale yellow crystalline powderWhite to off-white crystalline powder
Solubility Moderately soluble in water and organic solvents[1]Sparingly soluble in water, slightly soluble in ethanolSlightly soluble in water, soluble in hot waterSlightly soluble in waterVery slightly soluble in water

Comparative Biological Activity

Halogenated uracils primarily exert their biological effects by acting as antimetabolites, interfering with nucleic acid synthesis and leading to cytotoxicity in rapidly dividing cells, such as cancer cells.[1] Their antiviral properties are also an area of active investigation.

Anticancer Activity

The anticancer activity of halogenated uracils is the most extensively studied aspect of their biological function. 5-Fluorouracil is a cornerstone of chemotherapy for various solid tumors. The cytotoxic effects of these compounds are generally attributed to the inhibition of thymidylate synthase and the incorporation of their metabolites into DNA and RNA.

While direct, side-by-side comparative studies detailing the IC50 values of this compound against a wide range of cancer cell lines are limited in the public domain, the available information suggests its potential as an anticancer agent due to its antimetabolite properties.[1]

Table of IC50 Values for 5-Fluorouracil in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
HT-29Colon Cancer~5
HCT-116Colon Cancer~3-10
MCF-7Breast Cancer~1-5
A549Lung Cancer~20-50
HeLaCervical Cancer~2-8

Note: IC50 values can vary significantly based on the experimental conditions, including cell line, exposure time, and assay method.

Antiviral Activity

Several halogenated uracils have demonstrated antiviral activity against a range of viruses. This is often due to the inhibition of viral enzymes essential for replication. Research into the antiviral potential of this compound and its derivatives is ongoing, with some studies indicating activity against certain viruses. For instance, some 6-(arylthio)uracil derivatives, synthesized from this compound, have shown marginal activity against Herpes Simplex Virus-1 (HSV-1) and Human Immunodeficiency Virus-1 (HIV-1).[3][4]

Mechanisms of Action

The primary mechanism of action for most halogenated uracils involves the disruption of normal cellular nucleic acid metabolism.

5-Fluorouracil (5-FU): The mechanism of 5-FU is well-established. It is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, and fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), which are incorporated into RNA and DNA, respectively. This leads to inhibition of DNA synthesis and function, as well as RNA processing and function, ultimately inducing cell death.[5]

This compound: The mechanism of action of this compound is believed to be similar to other uracil analogs, acting as an antimetabolite to interfere with DNA and RNA synthesis.[1] It is also suggested to be a potential inhibitor of DNA repair glycosylases.[6] However, detailed studies elucidating its specific metabolic activation pathways and molecular targets are less common compared to 5-FU.

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • Halogenated uracil compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated uracil for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells 4. Treat Cells with Compounds Prepare_Compounds 3. Prepare Drug Dilutions Prepare_Compounds->Treat_Cells Incubate_Time 5. Incubate (24/48/72h) Treat_Cells->Incubate_Time Add_MTT 6. Add MTT Reagent Incubate_Time->Add_MTT Incubate_4h 7. Incubate for 4h Add_MTT->Incubate_4h Solubilize 8. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 9. Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Conclusion

This comparative guide provides an overview of this compound in the context of other well-studied halogenated uracils. While 5-Fluorouracil remains a benchmark anticancer agent with a thoroughly characterized mechanism of action, the available data suggests that this compound and other halogenated uracils also possess important biological activities that warrant further investigation. A significant gap exists in the literature regarding direct, quantitative comparisons of the cytotoxic and antiviral efficacy of this compound. Future research should focus on generating robust, comparative datasets to fully elucidate the therapeutic potential of this and other less-studied halogenated uracils. The provided experimental protocols can serve as a foundation for such comparative studies.

References

A Comparative Guide to 6-Chlorouracil Derivatives as Enzymatic Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enzymatic inhibition activity of 6-chlorouracil derivatives, primarily focusing on their potent inhibition of bacterial DNA polymerase IIIC. This compound serves as a key precursor in the synthesis of a class of compounds known as 6-anilinouracils, which have demonstrated significant promise as selective antibacterial agents. This document details their inhibitory potency in comparison to other known inhibitors and provides the experimental methodologies required to assess their activity.

Executive Summary

This compound is a synthetic halogenated pyrimidine that, while not a potent inhibitor itself, is a critical building block for the synthesis of 6-anilinouracil derivatives. These derivatives have been identified as potent and selective inhibitors of Gram-positive bacterial DNA polymerase IIIC (Pol IIIC), an essential enzyme for bacterial DNA replication. This guide presents a comparative analysis of the inhibitory activities of these this compound-derived compounds against Bacillus subtilis DNA polymerase IIIC, alongside other known inhibitors of this enzyme. Detailed protocols for the synthesis of these inhibitors and the enzymatic assays are provided to facilitate further research and development.

Data Presentation: Comparative Inhibition of Bacillus subtilis DNA Polymerase IIIC

The following table summarizes the inhibitory potency (IC50 and Ki values) of various 6-anilinouracil derivatives, synthesized from this compound, against Bacillus subtilis DNA polymerase IIIC. For comparison, data for other known inhibitors of this enzyme are also included.

CompoundType of InhibitionIC50 (µM)Ki (µM)Reference
6-Anilinouracil Derivatives
HB-EMAUCompetitive-0.063[1]
Various 3-substituted EMAU derivatives-as low as 0.028-[2]
N3-alkylated TMAU derivatives--0.4 - 2.8[3]
Other DNA Polymerase IIIC Inhibitors
6-(p-hydroxyphenylazo)uracil (HPUra)---[4]
ACX-362E---[4]

Experimental Protocols

Synthesis of 6-Anilinouracils from this compound

The synthesis of 6-anilinouracil derivatives generally involves the nucleophilic substitution of the chlorine atom at the 6-position of the uracil ring with an appropriate aniline derivative.

General Procedure:

  • A mixture of this compound and a substituted aniline is heated in a suitable solvent, such as dimethylformamide (DMF) or in the absence of a solvent at high temperatures.

  • A base, such as triethylamine (TEA) or potassium carbonate, may be added to facilitate the reaction.

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the product is isolated by filtration and purified by recrystallization from an appropriate solvent system (e.g., DMF/ethanol) to yield the desired 6-anilinouracil derivative.[5]

Enzymatic Assay for DNA Polymerase IIIC Inhibition

The inhibitory activity of the compounds against Bacillus subtilis DNA polymerase IIIC is determined by measuring the incorporation of radiolabeled deoxynucleoside triphosphates (dNTPs) into a DNA template.[1]

Materials:

  • Purified Bacillus subtilis DNA polymerase IIIC

  • Activated calf thymus DNA (template-primer)

  • [³H]dGTP or another radiolabeled dNTP

  • Unlabeled dATP, dCTP, dTTP, and dGTP

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM 2-mercaptoethanol, 10% glycerol)

  • Test compounds (6-anilinouracil derivatives and controls) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, activated calf thymus DNA, and all four dNTPs (with one being radiolabeled).

  • Add varying concentrations of the test compound or DMSO (as a control) to the reaction mixtures.

  • Initiate the reaction by adding a pre-diluted solution of B. subtilis DNA polymerase IIIC.

  • Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding cold 10% TCA.

  • Collect the precipitated, radiolabeled DNA on glass fiber filters by vacuum filtration.

  • Wash the filters with TCA and ethanol to remove unincorporated radiolabeled dNTPs.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of DNA synthesis, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualization

Experimental Workflow for Enzymatic Inhibition Assay

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagents Prepare Reaction Components (Buffer, Template, dNTPs) mix Mix Reaction Components and Inhibitor reagents->mix inhibitor Prepare Inhibitor Stock Solutions inhibitor->mix enzyme Prepare Enzyme Solution start_reaction Initiate Reaction with Enzyme enzyme->start_reaction preincubate Pre-incubate mix->preincubate preincubate->start_reaction incubate Incubate at 37°C start_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction precipitate Precipitate DNA stop_reaction->precipitate filter Filter and Wash precipitate->filter measure Measure Radioactivity filter->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for determining the IC50 of an inhibitor against DNA polymerase IIIC.

Base Excision Repair (BER) Pathway and the Role of DNA Glycosylase

As this compound has been suggested as a potential inhibitor of DNA repair glycosylases, the following diagram illustrates the base excision repair pathway initiated by these enzymes.

G cluster_pathway Base Excision Repair Pathway damaged_dna DNA with Damaged Base (e.g., Uracil) glycosylase DNA Glycosylase (Potential target of this compound) damaged_dna->glycosylase Recognizes and excises damaged base ap_site AP (Apurinic/Apyrimidinic) Site glycosylase->ap_site ap_endonuclease AP Endonuclease ap_site->ap_endonuclease Cleaves phosphodiester backbone nick Nick in DNA Backbone ap_endonuclease->nick dna_polymerase DNA Polymerase nick->dna_polymerase Adds correct nucleotide gap_filled Gap Filled dna_polymerase->gap_filled dna_ligase DNA Ligase gap_filled->dna_ligase Seals the nick repaired_dna Repaired DNA dna_ligase->repaired_dna

Caption: The Base Excision Repair (BER) pathway initiated by DNA glycosylase.

References

comparing the antimicrobial spectrum of different 6-Chlorouracil analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of various 6-chlorouracil analogs based on available experimental data. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug development efforts.

Data Presentation: Antimicrobial Activity of this compound Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of different this compound analogs against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDAnalog ClassTest OrganismMIC (µg/mL)Reference
6h 6-[4-(3-Trifluoromethylphenyl)-1-piperazinyl)]-5-(n-propyl)uracilStaphylococcus aureus1.56[1]
Bacillus subtilis3.12[1]
Micrococcus luteus0.78[1]
Escherichia coli6.25[1]
Pseudomonas aeruginosa12.5[1]
6b 6-(4-Benzoyl-1-piperazinyl)-5-ethyluracilStaphylococcus aureus6.25[1]
Bacillus subtilis12.5[1]
Micrococcus luteus3.12[1]
HB-EMAU 6-[3'-ethyl-4'-methylanilino]uracil derivativeStaphylococcus aureus8-16[2][3]
Enterococcus faecalis8-16[2][3]
Enterococcus faecium8-16[2][3]
MB-IMAU 6-[3'-iodo-4'-methylanilino]uracil derivativeStaphylococcus aureus8-16[2][3]
Enterococcus faecalis8-16[2][3]
Enterococcus faecium8-16[2][3]
Fused Uracil 4a Indenopyrimidopyridazine derivativeStaphylococcus aureus25[4]
Bacillus cereus50[4]
Escherichia coli50[4]
Candida albicans>100[4]
Fused Uracil 7b Pyrazolopyrimidine derivativeStaphylococcus aureus50[4]
Bacillus cereus100[4]
Escherichia coli100[4]
Candida albicans>100[4]

Experimental Protocols

The antimicrobial activity of the this compound analogs cited in this guide was primarily determined using the following standard methods:

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a suitable broth medium, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve the final desired inoculum concentration.

  • Preparation of Microtiter Plates: The antimicrobial compounds are serially diluted in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (containing medium and inoculum without the test compound) and a negative control well (containing medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Agar Diffusion Method (Disk Diffusion)

This method is used for qualitative assessment of antimicrobial activity.

  • Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton Agar).

  • Application of Test Compounds: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under suitable conditions.

  • Measurement of Inhibition Zones: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is absent).

Mechanism of Action and Signaling Pathway

Certain analogs of this compound, particularly the 6-anilinouracils, have been shown to exert their antimicrobial effect by selectively inhibiting DNA polymerase IIIC (Pol IIIC) in Gram-positive bacteria.[2][5] This enzyme is crucial for bacterial DNA replication. The inhibition of Pol IIIC leads to the cessation of DNA synthesis and ultimately results in bacterial cell death.

G Mechanism of Action of 6-Anilinouracil Analogs cluster_process Biochemical Process 6_Anilinouracil 6-Anilinouracil Analog DNA_Pol_IIIC DNA Polymerase IIIC (Pol IIIC) 6_Anilinouracil->DNA_Pol_IIIC Inhibits DNA_Replication DNA Replication DNA_Pol_IIIC->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to DNA_Synthesis DNA Synthesis G Workflow for Antimicrobial Susceptibility Testing Start Start: Synthesized This compound Analogs Primary_Screening Primary Screening (e.g., Agar Diffusion) Start->Primary_Screening Active_Compounds Identification of Active Compounds Primary_Screening->Active_Compounds Secondary_Screening Secondary Screening (Broth Microdilution) Active_Compounds->Secondary_Screening MIC_Determination Determination of MIC Values Secondary_Screening->MIC_Determination Data_Analysis Data Analysis and Comparison MIC_Determination->Data_Analysis End End: Antimicrobial Spectrum Profile Data_Analysis->End

References

Validating 6-Chlorouracil as a Tool for Investigating DNA Repair Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the study of DNA repair pathways is crucial for understanding disease mechanisms and developing novel therapeutics. The cellular machinery for DNA repair is complex, involving multiple overlapping pathways that protect genomic integrity from endogenous and exogenous damage.[1][2] The use of small molecules to probe or inhibit these pathways is a key research strategy. This guide provides an objective comparison of 6-Chlorouracil as a tool for studying DNA repair, evaluating its performance against other common alternatives with supporting experimental data and protocols.

This compound: An Overview

This compound is a halogenated derivative of the pyrimidine nucleobase, uracil.[3] Its structure allows it to act as an antimetabolite, potentially interfering with nucleic acid synthesis.[3] More specifically for DNA repair studies, this compound is investigated as a potential inhibitor of DNA glycosylases, the key enzymes in the Base Excision Repair (BER) pathway.[4] The BER pathway is responsible for correcting single-base alterations, such as those arising from deamination or oxidation.[5]

The primary mechanism of interest for this compound is its potential to mimic uracil, which can be erroneously incorporated into DNA or result from the deamination of cytosine.[6][7] DNA glycosylases like Uracil-DNA Glycosylase (UNG) recognize and excise uracil from the DNA backbone, initiating the BER pathway.[5][7] The hypothesis is that this compound could act as a competitive inhibitor or a substrate that, once acted upon, stalls the repair process.

Mechanism of Action: The Base Excision Repair (BER) Pathway

The BER pathway is a multi-step process initiated by a DNA glycosylase that recognizes and removes a damaged or incorrect base. This creates an apurinic/apyrimidinic (AP) site, which is then further processed by other enzymes to restore the correct DNA sequence.

BER_Pathway cluster_0 DNA with Damaged Base (e.g., Uracil) cluster_1 Base Excision Repair (BER) DNA_damage Damaged Base Glycosylase DNA Glycosylase (e.g., UNG) DNA_damage->Glycosylase Recognition & Excision AP_Endonuclease AP Endonuclease (APE1) Glycosylase->AP_Endonuclease Creates AP Site DNA_Polymerase DNA Polymerase AP_Endonuclease->DNA_Polymerase Cleaves Backbone DNA_Ligase DNA Ligase DNA_Polymerase->DNA_Ligase Inserts Correct Base Repaired_DNA Repaired DNA DNA_Ligase->Repaired_DNA Seals Nick Chlorouracil This compound Chlorouracil->Glycosylase Inhibition Experimental_Workflow cluster_0 Phase 1: Cellular Effects cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Pathway Specificity start Start: Characterize this compound cytotoxicity Cytotoxicity Assay (e.g., MTT/XTT) start->cytotoxicity genotoxicity Genotoxicity Assays (Comet, Micronucleus) cytotoxicity->genotoxicity Determine sub-lethal concentrations in_vitro_repair In Vitro Repair Assay (Cell-free extract + DNA substrate) genotoxicity->in_vitro_repair If genotoxic, investigate repair inhibition protein_level Immunofluorescence (γH2AX, RAD51 foci) in_vitro_repair->protein_level gene_expression qPCR / Western Blot (Repair protein levels) protein_level->gene_expression knockout_cells Use of DNA Repair Knockout Cell Lines (e.g., UNG -/-) gene_expression->knockout_cells Confirm target pathway comparison Compare with Known Inhibitors (e.g., PARPi) knockout_cells->comparison end Conclusion: Validate Utility comparison->end Logical_Relationship A This compound Introduced to Cells B Cellular Uptake and Potential Metabolism A->B C Competitive Inhibition of DNA Glycosylase (e.g., UNG) B->C Hypothesized Interaction D Base Excision Repair (BER) Stalled C->D E Persistence of DNA Lesions (e.g., Uracil) D->E F Accumulation of DNA Strand Breaks E->F Replication stress or degradation of AP sites G Increased Genotoxicity & Cytotoxicity F->G H Observable Endpoints: - Positive Comet Assay - Micronuclei Formation - Cell Death G->H Measured Outcomes

References

comparative study of the synthesis efficiency of different 6-Chlorouracil routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

6-Chlorouracil is a critical intermediate in the synthesis of various pharmaceuticals, including antidiabetic and antiviral agents.[1] The efficiency of its synthesis is a key factor in the overall cost-effectiveness and sustainability of producing these vital medicines. This guide provides an objective comparison of two prominent synthesis routes for this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their applications.

Comparison of Synthesis Routes

Two primary routes for the synthesis of this compound are prevalent in the literature: one starting from diethylmalonate and urea, and another utilizing 2,4,6-trichloropyrimidine. Each route presents distinct advantages and disadvantages in terms of yield, reaction conditions, and atom economy.

ParameterRoute 1: From Diethylmalonate and UreaRoute 2: From 2,4,6-Trichloropyrimidine
Starting Materials Diethylmalonate, Urea, Acetic Anhydride, Phosphorus Oxychloride2,4,6-Trichloropyrimidine, Sodium Hydroxide, Hydrochloric Acid
Intermediate Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid)Not Applicable
Overall Yield ~61.5%[1]97%[2][3]
Purity (HPLC) 98.5%[1]Not explicitly stated, but described as a "white crystalline solid"[2]
Reaction Steps 2 (Cyclization and Halogenation)1 (Hydrolysis)
Reaction Time Cyclization: 3 hours; Halogenation: 5 hours1 hour[2]
Key Reagents Acetic Anhydride, Phosphorus OxychlorideSodium Hydroxide
Reaction Conditions Cyclization: 90°C; Halogenation: 80°C[1]Reflux[2]

Synthesis Pathway Diagrams

G cluster_0 Route 1: From Diethylmalonate and Urea cluster_1 Route 2: From 2,4,6-Trichloropyrimidine A Diethylmalonate + Urea B Pyrimidine-2,4,6(1H,3H,5H)-trione A->B Cyclization (Acetic Anhydride, 90°C) C This compound B->C Halogenation (POCl3, 80°C) D 2,4,6-Trichloropyrimidine E This compound D->E Hydrolysis (NaOH, Reflux)

Caption: Synthesis pathways for this compound.

Experimental Protocols

Route 1: From Diethylmalonate and Urea

This synthesis involves a two-step process: the formation of barbituric acid followed by chlorination.

Step 1: Preparation of Pyrimidine-2,4,6(1H,3H,5H)-trione (Barbituric Acid) [1]

  • Combine 52 g (0.5 mol) of diethylmalonate and 32 g (0.43 mol) of urea in 120 g of acetic acid.

  • Heat the mixture to 70°C.

  • Slowly add 90 g (0.88 mol) of acetic anhydride dropwise.

  • Stir the mixture at 90°C for 3 hours.

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in 180 g of ethanol to precipitate a yellow solid.

  • Recrystallize the crude product from ethanol and dry to obtain the crystalline solid.

  • Yield: 81.3%[1]

Step 2: Preparation of this compound [1]

  • Add 49.7 g (0.35 mol) of pyrimidine-2,4,6(1H,3H,5H)-trione to 557 g of phosphorus oxychloride and cool to 0°C.

  • Slowly add 9.5 g of water dropwise.

  • Heat the mixture to 80°C and maintain for 5 hours.

  • After cooling, remove the unreacted phosphorus oxychloride under reduced pressure.

  • Dissolve the residue in methanol to precipitate a solid.

  • Filter the solid, recrystallize from ethanol, and dry to obtain the final product.

  • Yield: 75.6%[1]

  • Overall Yield: ~61.5%[1]

G cluster_0 Experimental Workflow: Route 1 A Mix Diethylmalonate, Urea, Acetic Acid B Add Acetic Anhydride A->B C Heat and Stir (3h, 90°C) B->C D Solvent Removal C->D E Precipitate in Ethanol D->E F Recrystallize E->F G Intermediate: Barbituric Acid F->G H Add to POCl3 (0°C) G->H I Add Water H->I J Heat and React (5h, 80°C) I->J K Remove excess POCl3 J->K L Precipitate in Methanol K->L M Recrystallize L->M N Final Product: this compound M->N

Caption: Experimental workflow for Route 1.

Route 2: From 2,4,6-Trichloropyrimidine

This method is a more direct, single-step synthesis.

Procedure: [2]

  • Dissolve 10.21 g (0.056 mol) of 2,4,6-trichloropyrimidine in 100 mL of an aqueous solution containing 8.9 g (0.22 mol) of NaOH.

  • Stir the solution under reflux for 1 hour.

  • Adjust the pH of the reaction mixture to 2-3 with concentrated hydrochloric acid.

  • Place the mixture in a refrigerator overnight to promote crystallization.

  • Collect the precipitate by filtration, wash with cold water, and dry under a vacuum.

  • Yield: 97%[2][3]

G cluster_0 Experimental Workflow: Route 2 A Dissolve 2,4,6-Trichloropyrimidine in NaOH(aq) B Reflux (1h) A->B C Adjust pH to 2-3 with HCl B->C D Crystallize Overnight C->D E Filter and Wash D->E F Dry E->F G Final Product: this compound F->G

Caption: Experimental workflow for Route 2.

Concluding Remarks

The synthesis of this compound from 2,4,6-trichloropyrimidine (Route 2) demonstrates a significantly higher yield (97%) and a much shorter reaction time (1 hour) compared to the route starting from diethylmalonate and urea (Route 1), which has an overall yield of approximately 61.5% and a total reaction time of 8 hours.[1][2] Route 2 is also a single-step process, simplifying the overall procedure.

However, the choice of synthesis route may also depend on the availability and cost of the starting materials. While Route 1 utilizes more common and potentially less expensive starting materials like urea and diethylmalonate, it involves the use of phosphorus oxychloride, a hazardous reagent that requires careful handling. Route 2, on the other hand, relies on the more specialized starting material, 2,4,6-trichloropyrimidine.

Ultimately, for applications where high efficiency and rapid synthesis are paramount, the hydrolysis of 2,4,6-trichloropyrimidine appears to be the superior method. For situations where cost of starting materials is a primary concern and the necessary safety precautions for handling phosphorus oxychloride are in place, the route from diethylmalonate and urea remains a viable, albeit less efficient, option.

References

Assessing the Specificity of 6-Chlorouracil as an Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-Chlorouracil

This compound is a halogenated derivative of uracil, a pyrimidine base found in RNA. Its structural similarity to uracil suggests its potential to interact with enzymes that recognize uracil or its derivatives as substrates. Indeed, literature suggests that this compound is a potential inhibitor of yeast alcohol dehydrogenase (ADH) and DNA repair glycosylases[1]. Understanding the specificity of such a compound is crucial for its potential development as a therapeutic agent or a research tool. High specificity ensures that the inhibitor primarily interacts with its intended target, minimizing off-target effects.

Qualitative Comparison with Alternative Inhibitors

To provide a framework for assessing the specificity of this compound, it is useful to compare it with known inhibitors of its potential target enzymes.

DNA Glycosylase Inhibitors:

Uracil-DNA glycosylases (UDGs) are key enzymes in the base excision repair pathway, responsible for removing uracil from DNA. Several uracil analogs have been investigated as UDG inhibitors. For instance, 6-aminouracil has been shown to inhibit uracil-DNA glycosylase[2]. The inhibitory activity of various other uracil derivatives against UDGs has been explored, with some compounds achieving IC50 values in the micromolar range.

Yeast Alcohol Dehydrogenase (ADH) Inhibitors:

Yeast ADH is a well-characterized enzyme involved in the fermentation process. A variety of compounds are known to inhibit its activity. For example, some catechins and flavonoidal glycosides exhibit yeast ADH inhibitory activities with IC50 values in the micromolar range[3].

Without specific IC50 or Ki values for this compound, a direct quantitative comparison is not possible. However, based on the activity of other 6-substituted uracil analogs, it is plausible that this compound may exhibit inhibitory activity against these enzymes. The key to assessing its utility lies in determining its potency (IC50/Ki) and selectivity against a panel of enzymes.

Quantitative Data on Related Enzyme Inhibitors

To illustrate the type of data required for a comprehensive assessment, the following table summarizes inhibitory data for compounds related to this compound and other inhibitors of the target enzyme classes. Note: Data for this compound is currently unavailable and would need to be experimentally determined.

InhibitorTarget EnzymeEnzyme SourceInhibition ParameterValue
This compound Yeast Alcohol Dehydrogenase Saccharomyces cerevisiaeIC50 / Ki Not Available
This compound Uracil-DNA Glycosylase Human / YeastIC50 / Ki Not Available
6-AminouracilUracil-DNA GlycosylaseAllium cepaQualitative InhibitionReported[2]
Various CatechinsYeast Alcohol DehydrogenaseSaccharomyces cerevisiaeIC508.0 - 70.3 µM[3]
Experimental Protocols for Determining Inhibitor Specificity

To ascertain the inhibitory profile of this compound, standardized enzymatic assays are required. Below are detailed protocols for assessing the inhibition of yeast alcohol dehydrogenase and DNA glycosylase.

Experimental Workflow for Assessing Enzyme Inhibitor Specificity

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assays cluster_data Data Analysis Inhibitor Prepare this compound Stock Solution Assay_YADH Yeast ADH Inhibition Assay Inhibitor->Assay_YADH Assay_UDG Uracil-DNA Glycosylase Inhibition Assay Inhibitor->Assay_UDG Enzyme_YADH Purify/Obtain Yeast ADH Enzyme_YADH->Assay_YADH Enzyme_UDG Purify/Obtain Uracil-DNA Glycosylase Enzyme_UDG->Assay_UDG Substrate_YADH Prepare YADH Substrates (Ethanol, NAD+) Substrate_YADH->Assay_YADH Substrate_UDG Prepare UDG Substrate (Uracil-containing DNA) Substrate_UDG->Assay_UDG Kinetics Measure Enzyme Kinetics Assay_YADH->Kinetics Assay_UDG->Kinetics IC50 Determine IC50 Values Kinetics->IC50 Ki Calculate Ki Values IC50->Ki Specificity Assess Specificity Ki->Specificity

Caption: Experimental workflow for determining the specificity of an enzyme inhibitor.

Protocol 1: Yeast Alcohol Dehydrogenase (ADH) Inhibition Assay

This protocol is adapted from standard spectrophotometric assays for ADH activity.

1. Materials:

  • Yeast Alcohol Dehydrogenase (commercially available)

  • This compound

  • Ethanol

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Sodium pyrophosphate buffer (pH 8.8)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

2. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

    • Prepare serial dilutions of this compound to be tested.

    • Prepare a solution of yeast ADH in cold sodium pyrophosphate buffer.

    • Prepare solutions of ethanol and NAD+ in sodium pyrophosphate buffer.

  • Assay Setup:

    • In a cuvette, combine the sodium pyrophosphate buffer, NAD+ solution, and ethanol solution.

    • Add a specific volume of the this compound dilution (or solvent control).

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for a defined period (e.g., 5 minutes).

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the yeast ADH solution to the cuvette.

    • Quickly mix the contents by gentle inversion.

  • Measure Activity:

    • Immediately place the cuvette in the spectrophotometer and measure the increase in absorbance at 340 nm over time. This absorbance change corresponds to the formation of NADH.

    • Record the initial rate of the reaction (the linear portion of the absorbance vs. time curve).

  • Data Analysis:

    • Perform the assay with a range of this compound concentrations.

    • Plot the initial reaction rate as a function of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the enzyme activity.

Protocol 2: Uracil-DNA Glycosylase (UDG) Inhibition Assay

This protocol is based on a fluorescence-based assay for UDG activity.

1. Materials:

  • Human or Yeast Uracil-DNA Glycosylase (commercially available)

  • This compound

  • Fluorescently labeled oligonucleotide substrate containing a single uracil residue. This is typically a single-stranded DNA molecule with a fluorophore and a quencher designed to fluoresce upon cleavage of the DNA at the uracil site.

  • Assay buffer (e.g., Tris-HCl, EDTA, DTT)

  • Fluorescence plate reader

2. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution and serial dilutions of this compound.

    • Prepare a working solution of UDG in the assay buffer.

    • Dilute the fluorescently labeled DNA substrate in the assay buffer.

  • Assay Setup:

    • In a microplate well, add the assay buffer and the this compound dilution (or solvent control).

    • Add the UDG enzyme solution and pre-incubate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate Reaction:

    • Initiate the reaction by adding the fluorescent DNA substrate to each well.

  • Measure Activity:

    • Immediately begin monitoring the increase in fluorescence over time using a fluorescence plate reader. The increase in fluorescence is proportional to the UDG activity.

    • The rate of the reaction is determined from the linear phase of the fluorescence signal increase.

  • Data Analysis:

    • Perform the assay with a range of this compound concentrations.

    • Plot the reaction rate against the inhibitor concentration.

    • Calculate the IC50 value, representing the concentration of this compound required to inhibit 50% of the UDG activity.

Signaling Pathway and Experimental Logic

The following diagram illustrates the principle of the UDG inhibition assay.

UDG_Inhibition_Assay cluster_reaction UDG Reaction cluster_inhibition Inhibition by this compound cluster_detection Fluorescence Detection Uracil-DNA Uracil-DNA UDG UDG Uracil-DNA->UDG binds to Fluorescent Substrate Quenched Fluorescent DNA Substrate Cleaved DNA Cleaved DNA UDG->Cleaved DNA excises uracil Inhibited UDG UDG (Inactive) Fluorescence Signal Increased Fluorescence Cleaved DNA->Fluorescence Signal leads to This compound This compound This compound->UDG binds to (competitive or non-competitive) No Reaction Inhibited UDG->No Reaction No Cleavage No Fluorescence Increase Low Fluorescence No Reaction->No Fluorescence Increase results in

Caption: Principle of a fluorescence-based Uracil-DNA Glycosylase inhibition assay.

Conclusion

While this compound has been identified as a potential inhibitor of yeast alcohol dehydrogenase and DNA repair glycosylases, a thorough assessment of its specificity requires quantitative experimental data. The provided protocols offer a clear path for researchers to determine the IC50 and Ki values of this compound against these and other enzymes. By comparing these values, the specificity of this compound as an enzyme inhibitor can be rigorously evaluated, paving the way for its potential application in research and drug development. The lack of currently available public data highlights an opportunity for further investigation into the bioactivity of this compound.

References

Validating the Mechanism of Action of 6-Chlorouracil-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Chlorouracil-based compounds with established antimetabolite drugs, 5-Fluorouracil (5-FU) and Methotrexate. The focus is on validating the mechanism of action through experimental data and detailed protocols, offering a framework for researchers in drug discovery and development.

Executive Summary

This compound, a halogenated pyrimidine analog, functions as an antimetabolite, primarily disrupting nucleic acid synthesis, a hallmark of rapidly proliferating cancer cells.[1] Its mechanism of action, while not as extensively documented as that of 5-FU, is understood to involve the inhibition of enzymes crucial for DNA and RNA synthesis. This guide presents a comparative analysis of its cytotoxic effects and underlying molecular pathways against two widely used chemotherapeutic agents: 5-Fluorouracil, another pyrimidine analog, and Methotrexate, an antifolate. While direct quantitative comparisons of this compound's cytotoxicity are limited in publicly available literature, this guide provides a framework for its evaluation based on the known mechanisms of related compounds and standardized experimental protocols.

Data Presentation: Comparative Cytotoxicity

Direct, head-to-head comparative studies detailing the half-maximal inhibitory concentration (IC50) of this compound against 5-Fluorouracil and Methotrexate in a wide range of cancer cell lines are not extensively available in the current literature. However, the following table summarizes the known cytotoxic profiles of 5-Fluorouracil and Methotrexate across various cancer cell lines to provide a benchmark for the evaluation of this compound-based compounds. Researchers are encouraged to use the provided experimental protocols to generate comparative data for this compound.

CompoundCancer Cell LineIC50 (µM)Exposure Time (hours)
5-Fluorouracil HCT-116 (Colon Cancer)11.372
HT-29 (Colon Cancer)11.25120
MCF-7 (Breast Cancer)5 - 2548 - 72
A549 (Lung Cancer)10 - 5072
Methotrexate Jurkat (Leukemia)0.01 - 0.172
HeLa (Cervical Cancer)0.05 - 0.548
K562 (Leukemia)0.02 - 0.272

Note: IC50 values are highly dependent on the cell line, experimental conditions, and assay used. The data presented here is a compilation from various sources and should be used as a reference.

Signaling Pathways and Mechanisms of Action

Pyrimidine Synthesis Pathway and Inhibition

This compound and 5-Fluorouracil are pyrimidine analogs that interfere with the de novo synthesis of pyrimidines, essential building blocks for DNA and RNA. The primary target for 5-FU is Thymidylate Synthase (TS), an enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[2] Inhibition of TS leads to a depletion of dTTP, causing "thymineless death" in rapidly dividing cells.[2] this compound is also believed to inhibit DNA synthesis, likely through a similar mechanism of targeting enzymes within this pathway.

Pyrimidine_Synthesis_Inhibition cluster_enzymes R5P Ribose-5-Phosphate PRPP PRPP R5P->PRPP Carbamoyl_P Carbamoyl Phosphate Orotate Orotate Aspartate Aspartate OMP OMP Orotate->OMP UMP UMP OMP->UMP UDP UDP UMP->UDP dUDP dUDP UDP->dUDP dUMP dUMP dUDP->dUMP dTMP dTMP dUMP->dTMP TS Thymidylate Synthase dTTP dTTP dTMP->dTTP DNA_Synth DNA Synthesis dTTP->DNA_Synth Six_Chlorouracil This compound Six_Chlorouracil->TS Inhibits (Predicted) Five_FU 5-Fluorouracil (as FdUMP) Five_FU->TS Inhibits

Caption: Inhibition of the Pyrimidine Synthesis Pathway.

Folate Metabolism and Purine/Pyrimidine Synthesis Inhibition

Methotrexate, a folic acid antagonist, inhibits Dihydrofolate Reductase (DHFR), an enzyme essential for regenerating tetrahydrofolate (THF) from dihydrofolate (DHF). THF is a crucial cofactor for the synthesis of both purines and thymidylate. By depleting THF, Methotrexate effectively halts the synthesis of precursors necessary for DNA and RNA production.

Folate_Metabolism_Inhibition cluster_enzymes DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Dihydrofolate Reductase (DHFR) Purine_Synth Purine Synthesis THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis THF->Thymidylate_Synth DNA_RNA_Synth DNA & RNA Synthesis Purine_Synth->DNA_RNA_Synth Thymidylate_Synth->DNA_RNA_Synth Methotrexate Methotrexate Methotrexate->DHFR Inhibits

Caption: Inhibition of Folate Metabolism by Methotrexate.

Experimental Workflows

Validating Cytotoxicity and Cell Cycle Arrest

A crucial step in validating the mechanism of action of an anticancer compound is to assess its impact on cell viability and cell cycle progression. The following workflow outlines the key experiments.

Cytotoxicity_Workflow Start Cancer Cell Culture Treatment Treat cells with This compound / 5-FU / MTX (Dose-response) Start->Treatment Viability_Assay Cell Viability Assay (e.g., MTT Assay) Treatment->Viability_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Propidium Iodide Staining & Flow Cytometry) Treatment->Cell_Cycle_Analysis IC50 Determine IC50 values Viability_Assay->IC50 Conclusion Correlate cytotoxicity with cell cycle arrest IC50->Conclusion Arrest_Analysis Analyze cell cycle phase distribution (G1, S, G2/M arrest) Cell_Cycle_Analysis->Arrest_Analysis Arrest_Analysis->Conclusion

Caption: Experimental workflow for cytotoxicity and cell cycle analysis.

Logical Relationship: Inhibition of Pyrimidine Synthesis to Apoptosis

The inhibition of pyrimidine synthesis by compounds like this compound and 5-Fluorouracil triggers a cascade of events culminating in programmed cell death (apoptosis). This diagram illustrates the logical flow from enzyme inhibition to cellular demise.

Apoptosis_Logic Inhibition Inhibition of Thymidylate Synthase Depletion Depletion of dTTP pools Inhibition->Depletion Imbalance Nucleotide pool imbalance Depletion->Imbalance DNA_Damage DNA damage and replication stress Imbalance->DNA_Damage DDR Activation of DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis

Caption: Logical flow from enzyme inhibition to apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound, 5-Fluorouracil, or Methotrexate. Include a vehicle-only control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Thymidylate Synthase (TS) Inhibition Assay (Tritium Release Assay)

Principle: This assay measures the activity of TS by quantifying the release of tritium from [5-³H]deoxyuridine monophosphate ([5-³H]dUMP) as it is converted to dTMP.

Protocol:

  • Cell Lysate Preparation: Prepare a cytosolic extract from the cancer cells of interest.

  • Reaction Mixture: Prepare a reaction mixture containing the cell lysate, [5-³H]dUMP, and the cofactor 5,10-methylenetetrahydrofolate in a suitable buffer. For inhibition studies, pre-incubate the lysate with various concentrations of the test compound (e.g., the activated metabolite of this compound or FdUMP).

  • Reaction Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.

  • Separation and Quantification: Centrifuge the mixture to pellet the charcoal. Transfer the supernatant, containing the released tritiated water, to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the TS activity as the amount of tritium released per unit of time and protein concentration. Determine the inhibitory effect of the compound by comparing the activity in the presence and absence of the inhibitor.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[3][4][5]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the desired concentrations of the test compounds for a specific duration. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to degrade RNA and prevent its staining) in PBS.[3][4]

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to that of untreated controls to identify any cell cycle arrest.[3]

References

Safety Operating Guide

Proper Disposal of 6-Chlorouracil: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the diligent management and disposal of chemical reagents are fundamental to ensuring a safe laboratory environment and adhering to environmental regulations. 6-Chlorouracil, as a halogenated organic compound, necessitates specific disposal protocols due to its chemical characteristics and potential hazards. This guide delivers crucial, step-by-step instructions for the proper handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal process, the use of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risks. The toxicological properties of similar compounds suggest that this compound may cause skin, eye, and respiratory irritation.[1]

CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use.
Eye Protection Safety gogglesWear chemical splash goggles to protect against splashes.[2]
Skin and Body Protection Lab coatA fully buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection RespiratorIf handling outside of a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][2]
Engineering Controls Fume HoodAll handling of this compound waste should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in compliance with all federal, state, and local regulations. The mandated method for disposal is through a licensed hazardous waste management company.

Step 1: Waste Segregation and Collection

  • Isolate Halogenated Waste : this compound is a halogenated organic compound. It is imperative to collect it separately from non-halogenated organic and other waste streams.[4][5] Mixing these waste types can complicate the disposal process and increase costs.[6]

  • Use a Designated Container : Collect waste this compound and any contaminated materials (e.g., weighing paper, contaminated gloves, pipette tips) in a clearly labeled, sealed, and compatible waste container.[2] Polyethylene containers are often recommended for halogenated solvent wastes.[6]

  • Proper Labeling : The waste container must be clearly marked as "Hazardous Waste" and must identify the contents, including "this compound" and any other components. The label should also feature the appropriate hazard pictograms.[6]

Step 2: Secure Storage

  • Designated Storage Area : Store the waste container in a designated, well-ventilated, and secure area.

  • Avoid Incompatibles : Ensure the waste is stored away from incompatible materials, which include strong oxidizing agents.[1]

  • Keep Containers Closed : Waste containers must be kept tightly closed except when adding waste to prevent the release of vapors.[2]

Step 3: Spill Management

In the event of a spill, the following steps should be taken:

  • Ensure Safety : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Utilize PPE : Before addressing the spill, don the appropriate PPE as outlined in the table above.

  • Contain and Absorb : For a small spill, absorb the material with an inert, dry material. Carefully sweep or vacuum up the material to avoid generating dust.[1][2]

  • Collect and Dispose : Place the spilled material and all cleanup debris into a labeled hazardous waste container.[2]

  • Decontaminate : Thoroughly wash the spill site after the material has been collected.

  • Prevent Environmental Release : Do not allow the spilled material to enter drains or waterways.[2][3]

Step 4: Final Disposal

  • Engage a Licensed Contractor : Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[7] The primary method of disposal for halogenated organic compounds is incineration at a regulated hazardous waste facility.[4][5]

Experimental Protocols

The standard and required disposal method for this compound does not involve in-lab experimental procedures for neutralization or treatment. The protocol is centered on the safe collection, storage, and transfer of the hazardous waste to a licensed disposal facility. Adherence to the procedural steps outlined above constitutes the approved methodology for disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

start Start: Handling This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Waste ppe->segregate container Use Labeled, Compatible Waste Container segregate->container storage Store in Secure, Ventilated Area container->storage spill Spill Occurs? storage->spill spill_protocol Follow Spill Management Protocol spill->spill_protocol Yes contractor Arrange for Pickup by Licensed Waste Contractor spill->contractor No spill_protocol->container end End: Proper Disposal (Incineration) contractor->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 6-Chlorouracil

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 6-Chlorouracil, including detailed operational and disposal plans to ensure a secure laboratory environment.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a skin, eye, and respiratory irritant.[1][2][3] All laboratory personnel must be familiar with the hazards outlined in the Safety Data Sheet (SDS) before commencing any work.

Hazard Identification and Personal Protective Equipment
HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Skin Irritation Skin Irritation (Category 2)Chemical-resistant gloves (e.g., nitrile), lab coat, and full-length pants.
Eye Irritation Eye Irritation (Category 2A)Safety glasses with side shields or chemical splash goggles.
Respiratory Irritation Specific target organ toxicity — single exposure (Category 3), Respiratory systemWork in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required.

Operational Plan: From Preparation to Post-Handling

This section provides a step-by-step guide for the safe handling of this compound.

Preparation
  • Risk Assessment : Before starting any new procedure, conduct a thorough risk assessment specific to the planned experiment.

  • Designated Area : All work with this compound powder should be performed in a designated area, such as a chemical fume hood, to minimize exposure.

  • Gather Materials : Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available.

  • Donning PPE : Put on all required PPE before handling the compound. This includes a lab coat, safety glasses, and chemical-resistant gloves.

Handling: Weighing and Solution Preparation
  • Weighing :

    • Perform all weighing operations of this compound powder inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

    • Use a dedicated spatula and weighing paper.

    • Handle the powder gently to avoid creating dust.

    • Close the container immediately after use.

  • Solution Preparation :

    • Add the weighed this compound powder to the solvent in a flask or beaker within the fume hood.

    • Stir the solution to dissolve the compound. Gentle heating may be applied if necessary, but avoid boiling to prevent aerosolization.

    • Ensure the container is appropriately labeled with the chemical name, concentration, date, and your initials.

Post-Handling
  • Decontamination : Clean the work area, including the balance and any potentially contaminated surfaces, with an appropriate solvent (e.g., 70% ethanol) and wipe dry.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and finally, eye protection.

  • Hand Washing : Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate : Immediately alert others in the area and evacuate non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the appropriate working height.

  • Assess : Evaluate the extent of the spill and determine if it can be safely cleaned up by laboratory personnel. For large or unmanageable spills, contact your institution's environmental health and safety (EHS) office.

  • Cleanup (for small spills) :

    • Don appropriate PPE, including a respirator if necessary.

    • For solid spills, gently cover the powder with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled hazardous waste container.

    • For liquid spills, use an inert absorbent material to contain and absorb the spill.

    • Clean the spill area with an appropriate solvent and decontaminate.

    • Place all cleanup materials into a designated hazardous waste container.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Halogenated Waste : this compound is a halogenated organic compound.[4] All solid waste (unused chemical, contaminated gloves, weighing paper, etc.) and liquid waste (solutions containing this compound) must be collected in a designated, clearly labeled, and compatible container for "Halogenated Organic Waste."[5]

  • Container Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or quantity.

  • Storage : Store the hazardous waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.

Final Disposal
  • Licensed Contractor : Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste management company.

  • Regulatory Compliance : Ensure all disposal activities are carried out in accordance with federal, state, and local regulations.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Spill Response cluster_disposal Disposal prep1 Conduct Risk Assessment prep2 Designate Work Area (Fume Hood) prep1->prep2 prep3 Gather Materials & PPE prep2->prep3 prep4 Don PPE prep3->prep4 weigh Weigh Powder in Fume Hood prep4->weigh Start Handling solution Prepare Solution in Fume Hood weigh->solution spill_alert Alert & Evacuate weigh->spill_alert If Spill Occurs decon Decontaminate Work Area solution->decon Complete Handling solution->spill_alert doff Doff PPE Correctly decon->doff wash Wash Hands Thoroughly doff->wash segregate Segregate as Halogenated Waste wash->segregate spill_cleanup Cleanup with Proper PPE spill_alert->spill_cleanup spill_dispose Dispose of Cleanup Materials spill_cleanup->spill_dispose spill_dispose->segregate label_waste Label Waste Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste dispose_waste Dispose via Licensed Contractor store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。